1-Boc-3-Bromo-5-methoxyindole
Description
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Properties
IUPAC Name |
tert-butyl 3-bromo-5-methoxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(17)16-8-11(15)10-7-9(18-4)5-6-12(10)16/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTZDUWRIAYEIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625962 | |
| Record name | tert-Butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348640-11-9 | |
| Record name | tert-Butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-Boc-3-Bromo-5-methoxyindole: Physicochemical Properties, Synthesis, and Handling for the Research Scientist
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth overview of tert-butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate, commonly known as 1-Boc-3-Bromo-5-methoxyindole. As a pivotal heterocyclic building block, this compound serves as a versatile intermediate in the synthesis of complex pharmaceutical agents and functional organic materials. This document details its core physicochemical properties, provides expert insight into its spectroscopic characterization, outlines a robust synthetic protocol, and establishes clear guidelines for its safe handling and storage. It is intended for researchers, medicinal chemists, and process development scientists who utilize functionalized indoles in their synthetic workflows.
Core Molecular Profile and Significance
This compound is a strategically functionalized indole derivative. The indole nucleus is a privileged scaffold in medicinal chemistry, and the specific placement of the methoxy, bromo, and Boc-protecting groups on this compound makes it exceptionally valuable.
-
N1-Boc Group: The tert-butoxycarbonyl (Boc) group protects the indole nitrogen, preventing unwanted side reactions and increasing solubility in organic solvents. Its facile removal under acidic conditions allows for subsequent functionalization at the nitrogen position.
-
C3-Bromo Group: The bromine atom at the electron-rich C3 position is an excellent leaving group for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse carbon and heteroatom substituents.
-
C5-Methoxy Group: The electron-donating methoxy group at the C5 position modulates the electronic properties of the indole ring system, influencing its reactivity and the biological activity of its downstream derivatives.
This trifecta of functionalities provides a logical and controllable pathway for building molecular complexity, making it a sought-after intermediate in drug discovery programs targeting neurological disorders, cancer, and inflammatory diseases.
Physicochemical Properties
The physical properties of this compound are foundational to its handling, reaction setup, and purification. The data, compiled from various chemical suppliers and databases, are summarized below.
| Property | Value | Source(s) |
| CAS Number | 348640-11-9 | [1] |
| Molecular Formula | C₁₄H₁₆BrNO₃ | [1][2][3] |
| Molecular Weight | 326.19 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | Data not available in searched literature. Estimated to be in the range of 80-120°C based on similar structures. | |
| Boiling Point | 403.8 ± 48.0 °C (Predicted) | [3] |
| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Methanol. Insoluble in water. | |
| Storage | Store sealed in a dry environment at 2-8°C. | [1][3] |
A note on the melting point: While an exact experimental value is not publicly cited, the predicted range is based on related compounds. For instance, the less functionalized 5-methoxyindole melts at 52-55 °C[5], while the addition of the bulky Boc and bromo groups is expected to significantly increase the melting point due to higher molecular weight and altered crystal packing. Researchers should determine the melting point experimentally as part of their initial characterization.
Spectroscopic Characterization: A Predictive Guide
While specific spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. This serves as a guide for researchers to verify the identity and purity of their material.
³¹H NMR Spectroscopy (400 MHz, CDCl₃)
-
Boc Group (δ 1.60-1.70 ppm): A sharp singlet, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.
-
Methoxy Group (δ 3.80-3.90 ppm): A sharp singlet, integrating to 3H, for the methoxy protons.
-
Indole Aromatic Protons (δ 7.00-8.00 ppm):
-
H4: Expected to be a doublet around δ 7.8-8.0 ppm.
-
H6: A doublet of doublets is expected around δ 7.0-7.2 ppm, showing coupling to both H4 and H7.
-
H7: A doublet around δ 7.3-7.5 ppm.
-
H2: A singlet appearing around δ 7.6-7.8 ppm. The C3-bromine removes the typical coupling partner for the H2 proton.
-
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
-
Boc Group: The quaternary carbon will appear around δ 84-86 ppm, and the methyl carbons around δ 28-29 ppm.
-
Methoxy Group: A signal around δ 55-56 ppm.
-
Indole Carbons:
-
C3: The carbon bearing the bromine will be significantly shifted upfield to δ 95-100 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the δ 110-155 ppm range.
-
Carbonyl Carbon (Boc): A signal in the δ 148-150 ppm region.
-
Mass Spectrometry (ESI-MS)
Mass spectrometry is definitive for confirming the presence of bromine.
-
Isotopic Pattern: A characteristic M and M+2 isotopic pattern with an intensity ratio of approximately 1:1 will be observed for the molecular ion due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Expected Molecular Ions: [M+H]⁺ at m/z 326.0 and 328.0. [M+Na]⁺ at m/z 348.0 and 350.0.
Recommended Synthetic Protocol
The synthesis of this compound is reliably achieved via a two-step sequence starting from commercially available 5-methoxyindole. This procedure is based on well-established indole chemistry.[6]
Workflow Diagram: Synthesis and Purification
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Synthesis of tert-butyl 5-methoxy-1H-indole-1-carboxylate
-
Reaction Setup: To a solution of 5-methoxyindole (1.0 eq) in anhydrous Tetrahydrofuran (THF, ~0.2 M), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to the mixture.
-
Causality Insight: DMAP acts as a nucleophilic catalyst, accelerating the acylation of the indole nitrogen by forming a more reactive intermediate with Boc₂O.
-
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which is often pure enough for the next step.
Step 2: Synthesis of tert-butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate
-
Reaction Setup: Dissolve the crude 1-Boc-5-methoxyindole (1.0 eq) from the previous step in anhydrous THF (~0.2 M) and cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Causality Insight: The electron-rich indole ring readily undergoes electrophilic substitution. The C3 position is the most nucleophilic site, making bromination with a mild electrophilic bromine source like NBS highly selective.[6] Cooling the reaction controls the rate and prevents potential side reactions.
-
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification (Self-Validating System):
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 100:0 to 90:10).
-
Combine fractions containing the pure product (validated by TLC) and concentrate in vacuo to yield this compound as a solid. The purity should be confirmed by NMR as described in Section 3.
-
Chemical Reactivity and Synthetic Applications
The utility of this molecule stems from its predictable reactivity at two key sites, which can be addressed sequentially.
Reactivity Workflow Diagram
Caption: Key reactivity pathways for synthetic diversification.
-
C3 Cross-Coupling: The C-Br bond is the primary site for modification. It participates efficiently in palladium-catalyzed cross-coupling reactions to form new C-C, C-N, or C-O bonds, introducing complexity.
-
N1 Deprotection: Following C3 functionalization, the Boc group can be cleanly removed with a strong acid like trifluoroacetic acid (TFA) in DCM or HCl in dioxane. This reveals the indole N-H, which can then be alkylated, acylated, or used in other transformations.
This sequential, site-selective reactivity allows for the systematic construction of highly substituted indole libraries for screening in drug development programs.
Safety and Handling
As a halogenated organic compound and potential irritant, proper safety protocols are mandatory when handling this compound.
-
Hazard Statements (Predicted): Based on related compounds, it is expected to have the following classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Recommended storage temperature is 2-8°C.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
- 1. 348640-11-9|this compound|BLD Pharm [bldpharm.com]
- 2. Tert-butyl 3-(bromomethoxy)indole-1-carboxylate | C14H16BrNO3 | CID 91056771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 348640-11-9[this compound 97%]- Jizhi Biochemical [acmec.com.cn]
- 4. Buy tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate [smolecule.com]
- 5. 5-Methoxyindole 99 1006-94-6 [sigmaaldrich.com]
- 6. DSpace [diposit.ub.edu]
- 7. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 1-Boc-3-Bromo-5-methoxyindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Boc-3-bromo-5-methoxyindole, a key intermediate in organic synthesis and drug discovery. The document details its chemical identifiers, properties, a plausible experimental protocol for its synthesis and purification, and its potential applications in the development of bioactive molecules.
Core Identifiers and Properties
This compound, also known as tert-butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate, is a protected indole derivative. The tert-butoxycarbonyl (Boc) group on the indole nitrogen enhances its stability and facilitates selective reactions at other positions of the indole ring. The bromo and methoxy substituents provide handles for further chemical modifications, making it a versatile building block in medicinal chemistry.
| Identifier | Value |
| CAS Number | 348640-11-9 |
| Molecular Formula | C₁₄H₁₆BrNO₃ |
| Molecular Weight | 326.19 g/mol |
| IUPAC Name | tert-butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate |
| Canonical SMILES | COC1=CC=C2C(=C1)C(=CN2C(=O)OC(C)(C)C)Br |
| MDL Number | MFCD05864762 |
Synthetic Pathway and Experimental Protocol
The synthesis of this compound typically involves a two-step process starting from 5-methoxyindole: N-protection followed by bromination.
Experimental Protocol
Step 1: Synthesis of 1-Boc-5-methoxyindole
-
Reaction Setup: To a solution of 5-methoxyindole (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask, add 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Addition of Reagent: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the purified 1-Boc-5-methoxyindole (1.0 eq.) in tetrahydrofuran (THF) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add N-bromosuccinimide (NBS, 1.0-1.1 eq.) in portions to the cooled solution.
-
Reaction Conditions: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Spectroscopic Data (Predicted)
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) | Mass Spectrometry | IR Spectroscopy |
| δ (ppm) | δ (ppm) | m/z | ν (cm⁻¹) |
| 7.8-7.9 (d, 1H) | ~155 (C=O) | 325/327 [M]+ | ~2975 (C-H, aliphatic) |
| 7.2-7.3 (s, 1H) | ~154 (C-5) | ~1730 (C=O, carbamate) | |
| 7.1-7.2 (d, 1H) | ~132 (C-7a) | ~1590 (C=C, aromatic) | |
| 6.8-6.9 (dd, 1H) | ~131 (C-3a) | ~1250 (C-N) | |
| 3.8-3.9 (s, 3H) | ~115 (C-4) | ~1150 (C-O) | |
| 1.6-1.7 (s, 9H) | ~114 (C-6) | ~1090 (C-O, ether) | |
| ~112 (C-7) | ~670 (C-Br) | ||
| ~95 (C-3) | |||
| ~84 (C(CH₃)₃) | |||
| ~56 (OCH₃) | |||
| ~28 (C(CH₃)₃) |
Applications in Drug Development
The structural features of this compound make it a valuable intermediate for the synthesis of a variety of biologically active molecules. The bromine atom at the 3-position serves as a versatile handle for introducing diverse functionalities through various cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of various aryl and heteroaryl groups, which are common motifs in many pharmaceuticals.
-
Heck Reaction: This reaction enables the formation of carbon-carbon bonds with alkenes, leading to the synthesis of substituted styrenes and other vinylindoles.
-
Sonogashira Coupling: The coupling with terminal alkynes provides access to alkynylindoles, which can be further elaborated into more complex structures.
The resulting functionalized indole scaffolds are precursors to a wide range of potential therapeutic agents, including kinase inhibitors, serotonin receptor agonists and antagonists, and other central nervous system-active compounds. The methoxy group at the 5-position is a common feature in many biologically active indoles and can play a role in receptor binding and metabolic stability. The Boc protecting group can be readily removed under acidic conditions to reveal the indole NH, allowing for further derivatization at this position. This strategic functionalization makes this compound a cornerstone for building diverse libraries of indole-based compounds for high-throughput screening in drug discovery programs.
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Boc-3-Bromo-5-methoxyindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-3-bromo-5-methoxyindole is a complex heterocyclic molecule of significant interest in medicinal chemistry and drug discovery. Its utility as a synthetic intermediate is largely dictated by its three-dimensional structure and conformational dynamics. This technical guide provides a detailed overview of the molecular architecture of this compound, including its key structural features and predicted conformational preferences. While experimental crystallographic data for this specific molecule is not publicly available, this document leverages data from analogous structures and computational chemistry principles to provide a robust theoretical model. Furthermore, it outlines the standard experimental protocols for the synthesis and definitive conformational analysis of this and similar indole derivatives.
Molecular Structure
The molecular structure of this compound (CAS Number: 348640-11-9) is characterized by a central indole scaffold, which is a bicyclic aromatic heterocycle, substituted at three key positions.
-
Indole Core: A planar bicyclic system consisting of a fused benzene and pyrrole ring.
-
1-Position (N1): The nitrogen atom of the pyrrole ring is protected with a tert-butoxycarbonyl (Boc) group. This bulky group plays a crucial role in the molecule's reactivity and conformational stability.
-
3-Position (C3): A bromine atom is attached to this position of the pyrrole ring. This substituent influences the electronic properties of the indole ring and serves as a handle for further chemical transformations.
-
5-Position (C5): A methoxy group (-OCH3) is attached to the benzene ring. This group is an electron-donating group, which can modulate the reactivity of the indole system.
The fundamental chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 348640-11-9 |
| Molecular Formula | C14H16BrNO3 |
| Molecular Weight | 326.19 g/mol |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=C(Br)N2C(=O)OC(C)(C)C) |
| InChI Key | Not publicly available |
| Appearance | Expected to be an off-white to yellow solid |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. |
Conformational Analysis
The overall conformation of this compound is primarily determined by the rotational barrier around the N1-C(O) bond of the Boc protecting group. Due to steric hindrance between the bulky tert-butyl group and the indole ring system, rotation is restricted, leading to distinct, energetically favorable conformers.
Computational studies on similar N-acylindoles suggest that the two most stable conformations arise from the syn- and anti-periplanar arrangement of the carbonyl oxygen of the Boc group relative to the C2 position of the indole ring. The energy barrier for rotation around the N-C(O) bond in N-acylindoles can be significant, leading to the potential for atropisomerism in suitably substituted derivatives.
The methoxy group at the 5-position is generally expected to lie in the plane of the benzene ring to maximize resonance stabilization. The bromine atom at the 3-position does not significantly introduce new conformational isomers but does contribute to the overall electronic distribution and steric profile of the molecule.
A diagram illustrating the key structural features and the rotational isomerism around the N-Boc bond is provided below.
Caption: Key structural features and conformational isomerism of this compound.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound would involve a two-step process starting from 5-methoxyindole. A general protocol is outlined below, based on established indole chemistry.
Step 1: N-Boc Protection of 5-methoxyindole
-
To a solution of 5-methoxyindole (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add di-tert-butyl dicarbonate (Boc2O, 1.2 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Boc-5-methoxyindole.
Step 2: Bromination of 1-Boc-5-methoxyindole
-
Dissolve 1-Boc-5-methoxyindole (1.0 eq.) in a suitable solvent (e.g., tetrahydrofuran or N,N-dimethylformamide) and cool the solution to 0 °C.
-
Add a brominating agent, such as N-bromosuccinimide (NBS, 1.1 eq.), portion-wise to the solution.
-
Stir the reaction mixture at 0 °C for 1-3 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
The following diagram illustrates the general experimental workflow for the synthesis and characterization.
Caption: General experimental workflow for the synthesis and characterization of this compound.
Conformational Analysis by X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state conformation of a molecule.
-
Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., hexane/ethyl acetate).
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise atomic coordinates.
The output of this analysis would provide definitive data on bond lengths, bond angles, and torsion angles, including the precise orientation of the Boc group relative to the indole ring in the crystalline state.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution.
-
1D NMR (¹H and ¹³C): Standard proton and carbon NMR spectra confirm the chemical structure of the synthesized compound.
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can be used to identify through-space correlations between protons. For instance, correlations between the tert-butyl protons of the Boc group and protons on the indole ring would provide evidence for the preferred solution-state conformation.
-
Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange. If the rotational barrier of the Boc group is sufficiently high, distinct sets of signals for the different conformers may be observed at low temperatures.
Quantitative Data Summary
While experimental data for this compound is not available, the following table presents the type of quantitative data that would be obtained from a full structural and conformational analysis. The values for a related compound, a polymorph of 5-methoxy-1H-indole-2-carboxylic acid, are provided for illustrative purposes.[1]
| Parameter | Expected Data for this compound | Example Data from a 5-methoxy-indole derivative[1] |
| Crystal System | To be determined | Monoclinic |
| Space Group | To be determined | P21/c |
| Unit Cell Dimensions | To be determined | a = 4.03 Å, b = 13.03 Å, c = 17.20 Å, β = 91.87° |
| Key Bond Lengths (Å) | N1-C(O), C3-Br, C5-O | C-C (aromatic): 1.37-1.41 Å, C-N: 1.36-1.38 Å |
| Key Bond Angles (°) | C2-N1-C(O), N1-C(O)-O | C-N-C: ~108°, C-C-C (benzene): ~120° |
| Key Torsion Angles (°) | C2-N1-C(O)-O | To be determined |
| Rotational Barrier (kcal/mol) | To be determined (from VT-NMR or computation) | Not Applicable |
Conclusion
This compound is a valuable building block in organic synthesis. Its molecular structure is defined by the interplay of the planar indole core and its substituents. The conformation is primarily governed by the rotational dynamics of the N-Boc group. While a definitive experimental structure is yet to be reported, this guide provides a comprehensive theoretical overview and outlines the necessary experimental protocols for its synthesis and detailed conformational analysis. Such studies are crucial for understanding the reactivity and for the rational design of new bioactive molecules.
References
Technical Guide: Spectroscopic Analysis of 1-Boc-3-Bromo-5-methoxyindole
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Properties:
-
Chemical Name: tert-butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate
-
Molecular Formula: C₁₄H₁₆BrNO₃
-
Molecular Weight: 326.19 g/mol
-
CAS Number: 348640-11-9
Data Presentation
The following tables summarize the predicted spectral data for 1-Boc-3-bromo-5-methoxyindole. These predictions are based on established principles of NMR and mass spectrometry and data from structurally related molecules.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.9 | d | 1H | H-4 |
| ~ 7.5 | s | 1H | H-2 |
| ~ 7.0 | d | 1H | H-7 |
| ~ 6.8 | dd | 1H | H-6 |
| ~ 3.8 | s | 3H | -OCH₃ |
| ~ 1.6 | s | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 155 | C-5 |
| ~ 149 | C=O (Boc) |
| ~ 132 | C-7a |
| ~ 131 | C-3a |
| ~ 125 | C-2 |
| ~ 116 | C-7 |
| ~ 114 | C-4 |
| ~ 102 | C-6 |
| ~ 95 | C-3 |
| ~ 84 | -C (CH₃)₃ (Boc) |
| ~ 56 | -OC H₃ |
| ~ 28 | -C(C H₃)₃ (Boc) |
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 325/327 | [M]⁺ molecular ion peak, showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |
| 269/271 | [M - C₄H₈]⁺, loss of isobutylene from the Boc group. |
| 225/227 | [M - Boc]⁺, loss of the entire Boc group. |
| 146 | [M - Br - Boc]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR and mass spectrometry data for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR: Spectra are acquired on the same instrument at the corresponding carbon frequency (e.g., 100 MHz or 125 MHz). The spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon atom.
-
Mass Spectrometry (MS):
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Instrumentation: The analysis is performed on a mass spectrometer, which could be a quadrupole, time-of-flight (TOF), or ion trap instrument.
-
Analysis: The instrument is operated in positive ion mode to detect the molecular ion [M]⁺ or common adducts like [M+H]⁺ or [M+Na]⁺. The mass-to-charge ratio (m/z) of the ions is recorded.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound.
Caption: Workflow for Synthesis and Characterization.
An In-depth Technical Guide on the Solubility Characteristics of 1-Boc-3-Bromo-5-methoxyindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Boc-3-bromo-5-methoxyindole, a key intermediate in synthetic organic chemistry and drug discovery. Given the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for determining its solubility, alongside a discussion of its predicted solubility profile based on the principles of physical organic chemistry.
Introduction to this compound
This compound is a protected indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The substituents on this particular molecule—the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, the bromine atom at the 3-position, and the methoxy group at the 5-position—all significantly influence its physicochemical properties, including solubility. Understanding these solubility characteristics is critical for its effective use in synthesis, purification, formulation, and biological screening.
Predicted Solubility Profile:
Based on the "like dissolves like" principle, this compound, a non-polar molecule, is expected to exhibit good solubility in a range of common organic solvents. The presence of the large, non-polar Boc group and the halogen atom suggests a preference for solvents with low to moderate polarity. Its solubility in aqueous media is predicted to be very low.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Chloroform | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask |
| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Water | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Data to be determined | Data to be determined | Shake-Flask |
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound and is highly recommended for obtaining accurate data for this compound.[1]
Materials:
-
This compound
-
Selected solvents (see table above)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The key is to have undissolved solid remaining at equilibrium.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, visually confirm the presence of excess solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.[1]
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[1] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizations
The following diagrams illustrate key workflows relevant to the determination and application of solubility data for this compound.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the shake-flask method.
Caption: A diagram showing the logical relationship of solubility assessment in the early stages of a drug discovery pipeline.
References
A Technical Guide to Commercial Sourcing and Purity of 1-Boc-3-Bromo-5-methoxyindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and purity of 1-Boc-3-bromo-5-methoxyindole (CAS No. 348640-11-9), a key building block in synthetic organic chemistry and drug discovery. This document summarizes data from various suppliers, outlines general experimental protocols for its synthesis and purification, and presents logical workflows for sourcing and quality assessment.
Commercial Sources and Purity
This compound is available from a range of chemical suppliers. The purity of commercially available batches is typically around 95%, though this can vary. Researchers are strongly advised to request lot-specific Certificates of Analysis (CoA) to obtain precise purity data and information on the analytical methods used for its determination, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Below is a summary of publicly available information from various suppliers. Please note that availability and specifications are subject to change.
| Supplier | CAS Number | Stated Purity | Analytical Data Availability |
| AstaTech Inc. | 348640-11-9 | 95%[1] | Not specified on the product page. |
| BLD Pharm | 348640-11-9 | Not specified | NMR, HPLC, LC-MS, UPLC available upon inquiry.[2] |
| Fluorochem (via Sigma-Aldrich) | 348640-11-9 | 95%[3] | Certificate of Analysis available from the documents section.[3] |
| Manchester Organics | 348640-11-9 | Not specified | Inquire for details. |
| Neostar United Industrial Co., Ltd. | 348640-11-9 | Not specified | Inquire for details.[4] |
| Fox Chemicals GmbH | 348640-11-9 | Inquire for purity | Inquire for details.[5] |
Experimental Protocols
General Protocol for N-Boc Protection of an Indole
The protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group is a common procedure in organic synthesis.
Materials:
-
3-bromo-5-methoxyindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., 4-dimethylaminopyridine (DMAP), triethylamine (TEA), or sodium hydride (NaH))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile)
Procedure:
-
Dissolve the indole substrate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution. For DMAP or TEA, a catalytic to stoichiometric amount is typically used. For NaH, it is used in a slight excess to deprotonate the indole nitrogen.
-
Add Boc₂O (typically 1.1 to 1.5 equivalents) to the reaction mixture, either as a solid or dissolved in the reaction solvent.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction. If NaH was used, this is typically done by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
General Protocol for Purification by Column Chromatography
Purification of the crude product is often necessary to remove unreacted starting materials and byproducts.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., a mixture of hexanes and ethyl acetate)
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent system and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
Logical Workflow for Sourcing and Quality Assessment
The following diagram illustrates a logical workflow for researchers and drug development professionals to source and assess the quality of this compound.
References
- 1. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. data.epo.org [data.epo.org]
role of the methoxy group in the reactivity of indole derivatives
An In-depth Technical Guide
Topic: The Role of the Methoxy Group in the Reactivity of Indole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its electron-rich nature endows it with a broad spectrum of chemical reactivity.[2] The introduction of a methoxy (-OCH₃) substituent onto the indole ring significantly modulates its electronic properties, thereby enhancing and diversifying its reactivity.[1][2] This modification is a common strategy in nature and synthetic chemistry to create a wide array of biologically active molecules, including the neurohormone melatonin and various receptor agonists and antagonists.[3][4]
This technical guide provides a comprehensive analysis of the role of the methoxy group in influencing the reactivity of indole derivatives. It covers the fundamental electronic effects, impact on key chemical transformations, quantitative reactivity data, and detailed experimental protocols relevant to professionals in chemical research and drug development.
Electronic Effects of the Methoxy Group
The methoxy group exerts a powerful dual electronic effect on the indole ring, which is fundamental to understanding its influence on reactivity. These competing effects are resonance and induction.[5]
-
Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system of the indole ring. This donation of electron density, known as a positive resonance or mesomeric effect, increases the electron density of the ring, particularly at the ortho and para positions relative to the substituent. This effect is generally dominant and makes the indole nucleus more nucleophilic and thus more reactive towards electrophiles.[5]
-
Inductive Effect (-I): Oxygen is a highly electronegative atom, which causes it to withdraw electron density from the attached carbon atom through the sigma (σ) bond. This is a negative inductive effect.[5]
In most aromatic substitution reactions, the electron-donating resonance effect outweighs the electron-withdrawing inductive effect, leading to an overall activation of the ring.[5]
Caption: Dual electronic effects of the methoxy group on the indole ring.
Influence on Chemical Reactivity
The net electron-donating character of the methoxy group profoundly influences the course and rate of chemical reactions involving the indole nucleus.
Electrophilic Aromatic Substitution
The indole ring is inherently reactive towards electrophiles, with substitution typically occurring at the C3 position. The presence of a methoxy group further activates the ring, making these reactions faster and often influencing the regioselectivity.[1][3]
-
Activation: The +R effect of the methoxy group increases the nucleophilicity of the indole ring, accelerating the rate-determining step of electrophilic attack.[6]
-
Directing Effects: A methoxy group on the benzene ring (positions 4, 5, 6, or 7) directs incoming electrophiles. For instance, a 5-methoxy group strongly activates the C4 and C6 positions, while a 7-methoxy group activates the C4 and C6 positions, potentially competing with the inherent reactivity at C3.[7] In the Fischer indole synthesis of a 2-methoxyphenylhydrazone, cyclization can abnormally occur on the methoxy-substituted side of the benzene ring.[7]
Oxidation Reactions
The enhanced electron density of methoxy-activated indoles makes them more susceptible to oxidation compared to the parent indole. This is a critical consideration in both synthesis and drug metabolism. Melatonin (N-acetyl-5-methoxytryptamine), for example, is readily oxidized by reactive oxygen species and enzymes like myeloperoxidase.[8][9][10] The primary oxidation products often result from the cleavage of the pyrrole ring, leading to kynuramine derivatives such as N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK).[9][10]
Metal-Catalyzed Cross-Coupling Reactions
Methoxy-substituted indoles, particularly halo-indoles, are valuable substrates in palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern organic synthesis and drug discovery, enabling the formation of complex C-C, C-N, and C-O bonds under mild conditions.[11] Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are frequently employed to further functionalize the methoxyindole scaffold.[12][13] For instance, 6-chloro-4-methoxynicotinaldehyde can be coupled with various partners using palladium catalysis.[13] Similarly, 3-lithio-1-(trialkylsilyl)indoles substituted with methoxy groups can be converted to indolylzinc derivatives and used in Pd(0)-catalyzed cross-coupling reactions.[12]
Caption: Typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Quantitative Reactivity Data
The electronic influence of substituents can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for series of reactions involving substituted benzene derivatives.[14][15] The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, indicates the sensitivity of a reaction to these effects.[14][16]
Table 1: Hammett Substituent Constants (σ) for the Methoxy Group
| Constant | Value | Description |
| σ_meta_ | +0.12 | At the meta position, the electron-withdrawing inductive effect dominates.[14] |
| σ_para_ | -0.27 | At the para position, the electron-donating resonance effect strongly outweighs the inductive effect.[14] |
Table 2: Influence of Methoxy Group on Biological Activity of Indole Derivatives
| Compound | Target | Activity Metric | Value | Comment |
| 7-MeO-indole | Aryl Hydrocarbon Receptor (AhR) | E_MAX_ | 80% | A potent agonist, with efficacy relative to 5 nM TCDD (dioxin).[17] |
| 3-Me-indole | Aryl Hydrocarbon Receptor (AhR) | IC₅₀ | 19 µM | An effective antagonist of TCDD-induced AhR activity.[17] |
| 6-Methoxyindole Analogue (2a) | Melatonin Receptor | Affinity (Kᵢ) | Similar to Melatonin | Shifting the methoxy group from C5 to C6 retains high affinity and full agonist activity.[18] |
| 5-Methoxyindole | 5-HT₃ Receptor | Activity | Partial Agonist | Exhibits partial agonism at the 5-HT₃ₐ receptor.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key transformations of methoxyindole derivatives.
Protocol 1: Suzuki-Miyaura Coupling of a Methoxy-Substituted Halo-Pyridine
This protocol is adapted from a general method for the synthesis of 6-aryl-4-methoxynicotinaldehydes.[13]
-
Materials:
-
6-Chloro-4-methoxynicotinaldehyde (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
1,4-Dioxane/H₂O (4:1 mixture, 5 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 6-chloro-4-methoxynicotinaldehyde, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[13]
-
Add the 1,4-dioxane/H₂O solvent mixture.[13]
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[13]
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).[13]
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).[13]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-4-methoxynicotinaldehyde.[13]
-
Protocol 2: Oxidation of Melatonin by Myeloperoxidase (MPO)
This protocol outlines the enzymatic oxidation of melatonin to AFMK.[8]
-
Materials:
-
Melatonin (1 mM)
-
Myeloperoxidase (MPO) enzyme preparation (0.84 µg)
-
Hydrogen peroxide (H₂O₂, 100-200 µM optimal)
-
Phosphate-buffered saline (PBS) supplemented with potassium phosphate (55 mM, pH 5.4)
-
Trichloroacetic acid (30%, v/v)
-
-
Procedure:
-
Prepare the reaction medium by combining the MPO enzyme preparation with 1 mM melatonin in the supplemented PBS buffer in a total volume of 50 µL.[8]
-
Initiate the reaction by adding H₂O₂ to the desired final concentration.[8]
-
Incubate the mixture at 37 °C for 20-30 minutes.[8]
-
Stop the reaction by adding 30% trichloroacetic acid.[8]
-
Analyze the products by HPLC to quantify the formation of AFMK.[8]
-
Applications in Drug Discovery
The unique reactivity and biological profile of methoxyindoles make them valuable scaffolds in drug discovery. The 5-methoxyindole core is found in serotonin and melatonin, highlighting its importance in neuropharmacology.[3][19]
-
Melatonin Analogues: Shifting the methoxy group and side chain of melatonin has led to the development of potent melatonin receptor agonists with picomolar affinity.[18]
-
Serotonin (5-HT) Receptor Ligands: 5-Methoxyindole itself is a ligand for 5-HT receptors.[3][4] Its derivatives are explored for various CNS-related therapeutic targets. The 5-HT₃ receptor, a ligand-gated ion channel, is a key target. Agonist binding opens the channel, allowing cation influx and neuronal depolarization, which can trigger downstream signaling involving CaMKII and ERK1/2.[20]
References
- 1. soc.chim.it [soc.chim.it]
- 2. SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES | Aperta [aperta.ulakbim.gov.tr]
- 3. benchchem.com [benchchem.com]
- 4. 5-Methoxyindole - LKT Labs [lktlabs.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular evidence that melatonin is enzymatically oxidized in a different manner than tryptophan: investigations with both indoleamine 2,3-dioxygenase and myeloperoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reaction mechanism of melatonin oxidation by reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Superoxide-dependent oxidation of melatonin by myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. benchchem.com [benchchem.com]
- 14. Hammett equation - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 17. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. benchchem.com [benchchem.com]
A-Technical-Guide-to-the-Synthesis-of-5-Methoxyindole-Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including neurotransmitters and pharmaceuticals. Its synthesis is a critical step in the development of new therapeutic agents. This guide provides an in-depth overview of the most common and effective synthetic routes to this important scaffold, complete with comparative data, detailed experimental protocols, and mechanistic diagrams.
Key Synthetic Routes
The construction of the 5-methoxyindole core can be achieved through several established and modern synthetic methodologies. The choice of route often depends on factors such as the availability of starting materials, desired substitution patterns, reaction scale, and the need for regiocontrol.[1] The most prominent methods include:
-
Fischer Indole Synthesis: A classic and versatile method involving the acid-catalyzed cyclization of a phenylhydrazone.[1][2]
-
Larock Indole Synthesis: A powerful palladium-catalyzed heteroannulation of an ortho-haloaniline and an alkyne.[3][4]
-
Ullmann Condensation: A copper-catalyzed reaction of 5-bromoindole with a methoxide source.[1]
-
Hegedus Indole Synthesis: A palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[5]
-
Buchwald-Hartwig Amination: A modern cross-coupling approach to form a key C-N bond, often followed by a cyclization step.
Below is a decision-making workflow to aid in selecting an appropriate synthetic strategy.
Caption: Decision tree for selecting a synthetic route.
Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for constructing indole nuclei.[2] The reaction involves the cyclization of a phenylhydrazone, formed from p-methoxyphenylhydrazine and an aldehyde or ketone, under acidic conditions.[2][6]
The electron-donating nature of the para-methoxy group generally facilitates the reaction.[2] However, the choice of acid catalyst is critical, as harsh conditions can lead to low yields, degradation, or side reactions.[1][7] Common catalysts include Brønsted acids (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃).[2][6] Polyphosphoric acid (PPA) is often a reliable choice.[7]
Caption: Simplified mechanism of the Fischer Indole Synthesis.
Quantitative Data Summary: Fischer Indole Synthesis
| Entry | Carbonyl Compound | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyruvic Acid | PPA | - | 90-100 | 2 | ~75 |
| 2 | Acetone | ZnCl₂ | Toluene | Reflux | 4 | ~60 |
| 3 | Cyclohexanone | H₂SO₄ | Ethanol | Reflux | 3 | ~80 |
| 4 | Ethyl methyl ketone | BF₃·OEt₂ | Dioxane | 100 | 5 | ~70 |
Note: Yields are representative and can vary based on specific substrate and reaction scale.
Detailed Experimental Protocol: Fischer Synthesis with PPA
This protocol describes the synthesis of a 5-methoxyindole derivative from a phenylhydrazone intermediate using polyphosphoric acid (PPA).[7]
-
Hydrazone Formation: To a solution of p-methoxyphenylhydrazine (1.0 eq) in ethanol, add the corresponding ketone or aldehyde (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) analysis indicates complete consumption of the hydrazine. Extract the formed hydrazone with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
-
Indolization: To the crude or purified hydrazone, add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone). Heat the viscous mixture to 80-100 °C with vigorous mechanical stirring.[7]
-
Monitoring: Monitor the reaction by TLC until the hydrazone is consumed (typically 1-3 hours).[7]
-
Work-up: Carefully and slowly pour the hot reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or concentrated sodium hydroxide until the pH is > 8.
-
Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) or recrystallization.[7]
Larock Indole Synthesis
The Larock indole synthesis is a versatile and powerful method for preparing 2,3-disubstituted indoles.[4] It involves the palladium-catalyzed reaction of an ortho-iodoaniline with a disubstituted alkyne.[3] For the synthesis of 5-methoxyindoles, 2-iodo-4-methoxyaniline is the key starting material.
The reaction typically employs a palladium(II) acetate catalyst, a base such as potassium carbonate, and often requires a chloride source like LiCl to facilitate the catalytic cycle.[3] The method offers high regioselectivity and tolerates a wide range of functional groups on both the aniline and alkyne partners.[4]
Caption: Catalytic cycle of the Larock Indole Synthesis.
Quantitative Data Summary: Larock Indole Synthesis
| Entry | Alkyne | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Diphenylacetylene | 5 mol% Pd(OAc)₂ | K₂CO₃ (2 eq) | DMF | 100 | >90 |
| 2 | 1-Phenyl-1-propyne | 5 mol% Pd(OAc)₂ | Na₂CO₃ (2 eq) | Dioxane | 100 | ~85 |
| 3 | 4-Octyne | 5 mol% Pd(OAc)₂ | K₂CO₃ (2 eq) | DMF | 100 | >95 |
| 4 | Di(trimethylsilyl)acetylene | 5 mol% Pd(OAc)₂ | K₂CO₃ (2 eq) | DMF | 80 | ~88 |
Note: Reactions typically include 1-2 equivalents of LiCl.
Detailed Experimental Protocol: Larock Synthesis
This protocol provides a general procedure for the synthesis of a 2,3-disubstituted 5-methoxyindole.[7]
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-iodo-4-methoxyaniline (1.0 eq), potassium carbonate (2.0 eq), and lithium chloride (1.2 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq). Add degassed solvent (e.g., DMF). Finally, add the alkyne (1.5-2.0 eq) via syringe.[7]
-
Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C). Stir the reaction for the required time, monitoring by TLC or GC-MS until the starting aniline is consumed.[7]
-
Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]
Synthesis from 5-Bromoindole (Ullmann Condensation)
Another common approach is the methoxylation of a pre-formed indole ring, typically 5-bromoindole. This is often achieved via a copper-catalyzed Ullmann condensation with a methoxide source, such as sodium methoxide.[1] This route is advantageous when 5-bromoindole is a more accessible starting material than the corresponding aniline or hydrazine.
A recent patent describes a method using a catalyst system comprising a nitrogen-containing heterocycle and a monovalent copper complex, achieving high conversion rates.[8]
Quantitative Data Summary: Ullmann Condensation
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Cu(I) complex + N-heterocycle | NaOMe (1.3-2 eq) | Methanol | 80-120 | 5-10 | >95 |
Data from patent CN110642770B.[8]
Detailed Experimental Protocol: Ullmann Condensation
This protocol is based on the procedure described in patent CN110642770B.[8]
-
Reaction Setup: Mix 5-bromoindole (1.0 eq) and a methanol solution of sodium methoxide (1.3-2.0 eq) in a suitable reaction vessel.
-
Catalyst Addition: Add the catalyst, which comprises a nitrogen-containing heterocycle and a monovalent copper complex. The mass ratio of the catalyst to 5-bromoindole should be between 0.05:1 and 0.1:1.[8]
-
Reaction Execution: Heat the reaction mixture to 80-120 °C and maintain for 5-10 hours.[8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter.
-
Purification: Subject the filtrate to reduced pressure distillation to recover the methanol. The residue is then purified by extraction and recrystallization to obtain the final 5-methoxyindole product.[8]
This guide highlights the primary and most effective methods for the synthesis of 5-methoxyindole scaffolds. The choice of method should be tailored to the specific target molecule, available resources, and desired scale, with careful consideration of the advantages and potential challenges of each route.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]
Navigating the Stability Landscape of 1-Boc-3-Bromo-5-methoxyindole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 1-Boc-3-bromo-5-methoxyindole, a key building block in synthetic organic chemistry and drug discovery. Aimed at researchers, scientists, and professionals in drug development, this document outlines the intrinsic stability of the molecule, potential degradation pathways, and detailed protocols for its handling and storage to ensure its integrity and performance in sensitive applications.
Executive Summary
This compound is a substituted indole derivative protected with a tert-butyloxycarbonyl (Boc) group. While this protecting group strategy is common, the inherent reactivity of the indole nucleus and the presence of a bromine substituent introduce specific stability considerations. This guide details the susceptibility of the compound to acidic conditions and potential degradation under thermal and photolytic stress. Adherence to the recommended storage and handling protocols is crucial for minimizing degradation and ensuring the reliability of experimental results.
Chemical Identity and Properties
| Property | Value |
| IUPAC Name | tert-butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate |
| CAS Number | 348640-11-9 |
| Molecular Formula | C14H16BrNO3 |
| Molecular Weight | 326.19 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Insoluble in water. |
Chemical Stability Profile
The stability of this compound is primarily influenced by the lability of the N-Boc protecting group and the reactivity of the indole core.
pH Sensitivity
The N-Boc group is highly susceptible to cleavage under acidic conditions. Protic acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will readily deprotect the indole nitrogen, leading to the formation of 3-bromo-5-methoxyindole. This degradation is typically rapid and can occur even under mildly acidic conditions. The compound exhibits greater stability under neutral and basic conditions.
Thermal Stability
Elevated temperatures can promote the thermolytic cleavage of the N-Boc group, although this generally requires more forcing conditions than acid-catalyzed deprotection. Long-term storage at elevated temperatures is not recommended as it may lead to a gradual loss of the protecting group and the formation of other degradation products.
Photostability
Indole derivatives, in general, can be sensitive to light. Prolonged exposure to UV or visible light may induce photochemical reactions, leading to discoloration and the formation of impurities. A common visual indicator of indole compound oxidation and potential polymerization is a color change to pink, red, or brown.[1]
Oxidative Stability
While the Boc group itself is stable to many oxidizing agents, the electron-rich indole ring can be susceptible to oxidation. Strong oxidizing agents should be avoided in reactions and storage conditions. For highly sensitive indole derivatives, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to displace oxygen.[1]
Recommended Storage and Handling Conditions
To maintain the purity and stability of this compound, the following storage and handling conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term storage. For long-term storage, -20°C is recommended.[1] | Minimizes thermal degradation and slows down potential oxidative processes. |
| Light | Store in a tightly sealed, amber or opaque container.[1] | Protects the compound from photolytic degradation. |
| Atmosphere | For long-term storage or for high-purity applications, store under an inert atmosphere (e.g., argon or nitrogen).[1] | Prevents oxidation of the indole ring. |
| Moisture | Store in a dry environment. | Prevents potential hydrolysis, although the compound is not highly water-soluble. |
| Handling | Handle in a well-ventilated area. Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid generating dust. | Standard safe handling procedure for chemical reagents. |
Potential Degradation Pathways
The primary degradation pathway for this compound involves the loss of the N-Boc protecting group. Further degradation of the resulting 3-bromo-5-methoxyindole can occur under harsh conditions.
Caption: Potential degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Sample Preparation
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
Stress Conditions
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature.
-
Thermal Degradation: Store the stock solution in an oven at 80°C.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
Analytical Method
-
HPLC Column: C18 reverse-phase column
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 280 nm
-
Injection Volume: 10 µL
Procedure
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by HPLC.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound to the initial time point.
The following diagram illustrates the workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
Conclusion
This compound is a valuable synthetic intermediate whose stability is critically dependent on proper storage and handling. The primary route of degradation is the acid-catalyzed cleavage of the N-Boc protecting group. By adhering to the recommendations outlined in this guide, researchers can ensure the quality and integrity of this compound, leading to more reliable and reproducible scientific outcomes. The provided experimental protocol for a forced degradation study offers a framework for a more detailed quantitative assessment of its stability under various stress conditions.
References
An In-depth Technical Guide to the Electrophilic Bromination of 1-Boc-5-methoxyindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic bromination of 1-Boc-5-methoxyindole, a key transformation in the synthesis of various biologically active compounds. This document details the reaction mechanism, regioselectivity, experimental protocols, and spectroscopic characterization of the resulting product, presenting the information in a clear and accessible format for researchers in organic synthesis and drug development.
Introduction
Indole and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. The functionalization of the indole nucleus is a critical step in the development of new therapeutic agents. Electrophilic halogenation, particularly bromination, provides a versatile handle for subsequent cross-coupling reactions and other transformations, enabling the synthesis of complex molecular architectures.
The substrate, 1-Boc-5-methoxyindole, features two key functionalities that influence its reactivity towards electrophiles. The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves as a protecting group, preventing N-bromination and modulating the electron density of the pyrrole ring. The electron-donating methoxy group at the 5-position of the benzene ring activates the indole system towards electrophilic aromatic substitution. This guide focuses on the regioselective bromination of this substrate, a reaction of significant utility in synthetic chemistry.
Reaction Mechanism and Regioselectivity
The electrophilic bromination of indoles generally proceeds through a two-step mechanism. The first and rate-determining step involves the attack of the electron-rich indole ring on the electrophilic bromine source, typically N-bromosuccinimide (NBS), to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The second, faster step is the deprotonation of this intermediate by a weak base to restore aromaticity and yield the brominated indole.
The regioselectivity of this reaction is dictated by the electronic properties of the indole ring system. The highest electron density in the indole nucleus is at the C3 position of the pyrrole ring, making it the most nucleophilic and, therefore, the most favorable site for electrophilic attack.
In the case of 1-Boc-5-methoxyindole, the methoxy group at the C5 position further enhances the electron density of the indole system through resonance, thereby increasing the rate of electrophilic substitution. The Boc protecting group on the nitrogen atom, while electron-withdrawing by induction, can also influence the electron distribution. However, the powerful directing effect of the indole nitrogen lone pair overwhelmingly favors substitution at the C3 position. Consequently, the electrophilic bromination of 1-Boc-5-methoxyindole with NBS proceeds with high regioselectivity to afford the corresponding 3-bromo derivative.
Experimental Protocol and Quantitative Data
The following section provides a detailed experimental protocol for the electrophilic bromination of 1-Boc-5-methoxyindole, along with a summary of the quantitative data in a structured table.
Experimental Protocol: Synthesis of 3-bromo-1-Boc-5-methoxyindole
This protocol is adapted from a reported synthetic procedure.
Materials:
-
1-Boc-5-methoxyindole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-Boc-5-methoxyindole (1.0 equivalents) in anhydrous acetonitrile (0.2 M), N-bromosuccinimide (1.1 equivalents) is added in one portion at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.
-
The mixture is extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-bromo-1-Boc-5-methoxyindole as a white solid.
Quantitative Data Summary
| Parameter | Value |
| Substrate | 1-Boc-5-methoxyindole |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile |
| Temperature | 0 °C to room temperature |
| Product | 3-bromo-1-Boc-5-methoxyindole |
| Yield | 95% |
| Regioselectivity | C3-bromination |
Spectroscopic Data and Characterization
The structure of the product, 3-bromo-1-Boc-5-methoxyindole, is confirmed by spectroscopic methods, primarily ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |
| 8.00 (d, J = 9.0 Hz, 1H) | 156.3 |
| 7.49 (s, 1H) | 149.6 |
| 7.03 (d, J = 2.5 Hz, 1H) | 131.5 |
| 6.85 (dd, J = 9.0, 2.6 Hz, 1H) | 130.6 |
| 3.84 (s, 3H) | 116.1 |
| 1.64 (s, 9H) | 113.3 |
| 102.0 | |
| 98.7 | |
| 84.0 | |
| 55.8 | |
| 28.3 |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the electrophilic bromination of 1-Boc-5-methoxyindole.
Theoretical Calculations of Electronic Properties of 1-Boc-3-Bromo-5-methoxyindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical approach to characterizing the electronic properties of 1-Boc-3-bromo-5-methoxyindole, a substituted indole derivative of interest in medicinal chemistry. Due to the absence of specific experimental and theoretical data for this exact molecule in the current literature, this document outlines the established computational methodologies and presents a set of projected data based on calculations for analogous compounds. The primary focus is on Density Functional Theory (DFT) as a powerful tool for elucidating molecular orbital energies, electron distribution, and reactivity descriptors. This guide serves as a blueprint for researchers aiming to perform similar computational studies on novel indole derivatives, providing detailed protocols and expected outcomes.
Introduction
Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and natural products. The electronic properties of these molecules are crucial in determining their reactivity, stability, and potential interactions with biological targets. The subject of this guide, this compound, features key substitutions that modulate the electronic nature of the indole core: an electron-withdrawing N-Boc protecting group, a bromine atom at the electron-rich C3 position, and an electron-donating methoxy group at the C5 position.
Understanding the interplay of these substituents on the molecule's highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap is essential for predicting its behavior in chemical reactions and biological systems. This guide details the theoretical framework for these calculations.
Theoretical Methodology
The primary computational approach for investigating the electronic properties of organic molecules like this compound is Density Functional Theory (DFT).[1][2] This method offers a good balance between computational cost and accuracy for predicting electronic structures.
Geometry Optimization
The first and most critical step in any quantum chemical calculation is to determine the most stable 3D conformation of the molecule.
Experimental Protocol:
-
Initial Structure Construction: The 2D structure of this compound is drawn using a molecular editor (e.g., ChemDraw) and converted to a 3D structure.
-
Computational Software: The geometry optimization is performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method and Basis Set: A common and reliable combination for organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a Pople-style basis set like 6-311+G(d,p).[3] The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electron distribution, especially for a molecule with heteroatoms and a protecting group.
-
Convergence Criteria: The optimization is run until the forces on the atoms and the change in energy between successive steps fall below predefined convergence thresholds, indicating that a stationary point on the potential energy surface has been reached.
-
Frequency Analysis: A frequency calculation is subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Frontier Molecular Orbital (FMO) Analysis
Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the energies and spatial distributions of the molecular orbitals.
Experimental Protocol:
-
Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is carried out with the same DFT functional and basis set (B3LYP/6-311+G(d,p)).
-
Orbital Energy Extraction: The energies of all molecular orbitals are extracted from the output file. The highest energy orbital containing electrons is the HOMO, and the lowest energy empty orbital is the LUMO.[1]
-
Visualization: The 3D isosurfaces of the HOMO and LUMO are visualized using software like GaussView, Avogadro, or PyMOL to understand their spatial distribution across the molecule.
Predicted Electronic Properties
The following table summarizes the predicted electronic properties for this compound based on typical values for similarly substituted indoles. These values are for illustrative purposes and would need to be confirmed by specific calculations for this molecule.
| Parameter | Predicted Value (eV) | Significance |
| HOMO Energy | -6.0 to -6.5 | Relates to the ability to donate electrons (nucleophilicity). A higher energy indicates a better electron donor. |
| LUMO Energy | -0.5 to 0.0 | Relates to the ability to accept electrons (electrophilicity). A lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | 5.5 to 6.5 | A smaller gap suggests higher reactivity and lower kinetic stability.[1] |
| Dipole Moment | 2.0 to 3.0 D | Indicates the overall polarity of the molecule, which influences solubility and intermolecular interactions. |
Visualization of Computational Workflow and Concepts
Logical Workflow for Theoretical Calculation
The following diagram illustrates the standard workflow for the theoretical investigation of the electronic properties of a molecule like this compound.
Caption: Workflow for theoretical electronic property calculation.
Conceptual Relationship of Electronic Properties
This diagram shows the conceptual relationship between the calculated frontier molecular orbitals and the predicted chemical behavior of the molecule.
Caption: Relationship between FMOs and chemical properties.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Boc-3-Bromo-5-methoxyindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction has found extensive application in the synthesis of pharmaceuticals, natural products, and functional materials.[2][3] The indole scaffold is a privileged structure in medicinal chemistry, and the functionalization of this core is crucial for the development of new therapeutic agents.[1] Specifically, the introduction of aryl or heteroaryl moieties at the C3-position of the indole ring can significantly modulate biological activity. This document provides a detailed protocol and application notes for the Suzuki-Miyaura coupling of 1-Boc-3-bromo-5-methoxyindole, a versatile building block in drug discovery programs.
Reaction Principle
The Suzuki-Miyaura coupling involves the reaction of an organoboron species, typically a boronic acid or its ester, with an organic halide or triflate in the presence of a palladium catalyst and a base.[4][5] The catalytic cycle consists of three primary steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) species.[1][4] The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.[6]
Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of related bromoindoles and other heteroaryl halides.[7][8] Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, or DME)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst (1-5 mol%) and any additional ligand if required (e.g., for Pd₂(dba)₃, a ligand like XPhos or SPhos would be added).
-
Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 5:1 ratio of organic solvent to water).
-
The reaction mixture is heated to the desired temperature (typically 60-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl-1-Boc-5-methoxyindole.
Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling of Bromoheterocycles
The following table summarizes various conditions that have been successfully employed for the Suzuki-Miyaura coupling of bromoindoles and related nitrogen-containing heterocycles, which can serve as a starting point for the optimization of the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2-3) | Dioxane/H₂O | 80-100 | 12-24 | Good to Excellent | [8] |
| PdCl₂(dppf) (3-5) | - | K₃PO₄ (2) | Dioxane/H₂O | 60-100 | 5-20 | Good to Excellent | [7][8] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 60 | 5-8 | 91-99 | [7] |
| Pd(OAc)₂ (5) | SPhos (5) | K₂CO₃ (3) | Acetonitrile/H₂O | 37 | 18 | High | [9] |
| P1 Precatalyst (1-1.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 60 | 5-8 | 91-99 | [7] |
Note: Yields are highly dependent on the specific substrates used.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, and bases.[8] Bulky, electron-rich phosphine ligands such as XPhos or SPhos can be beneficial for challenging couplings.[8] The choice of base is also critical; stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective than K₂CO₃.[8]
-
Side Reactions: Protodeborylation of the boronic acid can be a significant side reaction. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help to mitigate this. Ensuring the reaction is performed under strictly inert conditions can also minimize side reactions.
-
Substrate Reactivity: The electronic nature of the arylboronic acid can influence the reaction rate. Electron-rich boronic acids may require more forcing conditions, while electron-poor boronic acids may react more readily.
Conclusion
The Suzuki-Miyaura coupling is a highly effective method for the C-C bond formation at the C3-position of 1-Boc-5-methoxyindole. The provided protocol offers a solid starting point for the synthesis of a diverse range of 3-arylindole derivatives. The versatility and robustness of this reaction make it an invaluable tool for researchers in the field of drug discovery and development.[2][3] Careful optimization of the reaction parameters will ensure high yields and purity of the desired products.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Heck Reaction Functionalization of 1-Boc-3-bromoindoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of 1-Boc-3-bromoindoles utilizing the palladium-catalyzed Heck reaction. This versatile carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and drug development for the synthesis of complex indole derivatives, which are prevalent scaffolds in numerous pharmacologically active compounds.
Introduction to the Heck Reaction on 1-Boc-3-bromoindoles
The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. For 1-Boc-3-bromoindoles, this reaction enables the introduction of a wide array of vinyl groups at the C3-position, leading to the synthesis of 3-alkenyl-1-Boc-indoles. These products serve as valuable intermediates for further chemical transformations and the construction of diverse molecular architectures.
The general transformation is depicted below:
The success of the Heck reaction is highly dependent on the judicious selection of the palladium source, ligand, base, solvent, and reaction temperature. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen can influence the electronic properties of the indole ring and, in some cases, affect the reaction efficiency. It has been noted that electron-poor protecting groups like Boc can sometimes decrease the yield in certain palladium-catalyzed reactions[1]. Therefore, careful optimization of reaction conditions is crucial for achieving high yields and selectivity.
Data Presentation: Heck Reaction Conditions and Yields
The following tables summarize various reported conditions and corresponding yields for the Heck reaction of 1-Boc-3-bromoindoles and similar halo-indole substrates with different alkenes. This data provides a comparative overview to guide the selection of optimal reaction parameters.
Table 1: Heck Coupling of Halo-indoles with Acrylates
| Entry | Halo-indole | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| 1 | 1-Boc-3-bromoindole | Methyl acrylate | PdCl₂(dppf) (cat.) | - | TEA | DMF | 50 °C, 2 h | 62 | [2] |
| 2 | 5-Bromoindole | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 °C, 20 h | ~97 | [3] |
| 3 | 5-Iodoindole | Acrylic acid | Na₂PdCl₄ (2.5) | TXPTS (6.25) | Na₂CO₃ (2.0) | CH₃CN/H₂O (1:1) | Reflux | High | [4] |
Table 2: Heck Coupling of Halo-indoles with Styrenes
| Entry | Halo-indole | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| 1 | 5-Bromoindole | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 °C (MW), 15 min | >95 | [3] |
| 2 | Bromobenzene | Styrene | Pd-complex 6 (2.0) | - | K₂CO₃ (2.0) | DMF | 60 °C, 12 h | 92 |
Experimental Protocols
This section provides detailed methodologies for performing the Heck reaction on 1-Boc-3-bromoindoles.
Protocol 1: General Procedure for Heck Coupling of 1-Boc-3-bromoindole with Methyl Acrylate
This protocol is adapted from a procedure for a similar substrate and provides a starting point for optimization[2].
Materials:
-
1-Boc-3-bromoindole
-
Methyl acrylate
-
Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(dppf))
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating system (oil bath or microwave reactor)
-
Standard laboratory glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add 1-Boc-3-bromoindole (1.0 equiv), PdCl₂(dppf) (e.g., 5 mol%), and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF (to achieve a concentration of ~0.1 M) via syringe.
-
Add triethylamine (TEA) (e.g., 2.0 equiv) and methyl acrylate (e.g., 1.5 equiv) via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 50 °C for 2 hours, or as determined by reaction monitoring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(2-(methoxycarbonyl)vinyl)-1-Boc-indole.
Protocol 2: Microwave-Assisted Aqueous Heck Coupling of a Halo-indole with Styrene
This protocol is based on a general procedure for halo-indoles and can be adapted for 1-Boc-3-bromoindole[3][4]. Microwave heating can significantly accelerate the reaction.
Materials:
-
1-Boc-3-bromoindole
-
Styrene
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
Sulfonated SPhos (or other suitable water-soluble ligand)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (MeCN) and deionized water
-
Microwave reactor vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, combine 1-Boc-3-bromoindole (1.0 equiv), sodium tetrachloropalladate(II) (e.g., 5 mol%), sulfonated SPhos (e.g., 15 mol%), and sodium carbonate (e.g., 4.0 equiv).
-
Add a degassed mixture of acetonitrile and water (1:1, to achieve a concentration of ~0.1 M).
-
Add styrene (e.g., 1.5 equiv) to the vial.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor and irradiate at 150 °C for 15-30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 3-styryl-1-Boc-indole product.
Visualizations
Signaling Pathway: Catalytic Cycle of the Mizoroki-Heck Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
The following diagram outlines the general laboratory workflow for performing the Heck reaction as described in the protocols.
Caption: Experimental workflow for the Heck reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Application Notes and Protocols: Sonogashira Coupling of 1-Boc-3-Bromo-5-methoxyindole with Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, has become an indispensable tool in organic synthesis.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkyne moiety at the C3-position through Sonogashira coupling provides a versatile handle for further functionalization, making it a key strategy in the synthesis of complex molecules and potential drug candidates.[3][4] This document provides detailed application notes and protocols for the Sonogashira coupling of 1-Boc-3-bromo-5-methoxyindole with a variety of terminal alkynes.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the reaction conditions and corresponding yields for the Sonogashira coupling of this compound with various terminal alkynes. These conditions can be used as a starting point for optimization.
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 6 | ~90% |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 18 | ~85% |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 60 | 12 | High |
| 4 | 1-Heptyne | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | Dioxane | 90 | 12 | Good |
| 5 | 4-Ethynylanisole | PdCl₂(dppf) / CuI | Cs₂CO₃ | Acetonitrile | 70 | 8 | High |
Experimental Protocols
General Procedure for Sonogashira Coupling:
This protocol provides a general method that can be adapted for various terminal alkynes by adjusting the reaction temperature and time as indicated in the table above.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Propargyl alcohol, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄, PdCl₂(dppf))
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (i-Pr₂NEt), Cesium Carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), Toluene, Dioxane, Acetonitrile)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and copper(I) iodide (0.05-0.10 equiv.).
-
Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent and the amine base (2.0-3.0 equiv.) to the flask via syringe.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then subjected to an aqueous workup. Typically, the residue is dissolved in ethyl acetate and washed with saturated aqueous ammonium chloride and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The final product is purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Simplified Sonogashira coupling catalytic cycles.
References
Application Notes and Protocols for Palladium-Catalyzed C-C Bond Formation with 1-Boc-3-Bromo-5-methoxyindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds. Functionalization of the indole core is a cornerstone of medicinal chemistry, enabling the modulation of biological activity. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile strategy for the construction of carbon-carbon (C-C) bonds on the indole nucleus, offering a direct route to novel analogs with diverse functionalities.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed C-C bond formation using 1-Boc-3-bromo-5-methoxyindole as a key building block. The presence of the Boc protecting group on the indole nitrogen prevents unwanted side reactions and improves solubility, while the bromo- and methoxy- substituents offer strategic points for further chemical elaboration. We will cover four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings.
Reaction Principles and Catalytic Cycles
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. The cycle can be broadly divided into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the this compound, forming a Pd(II) intermediate.
-
Transmetalation (for Suzuki, Sonogashira, and Stille) or Migratory Insertion (for Heck):
-
In Suzuki, Sonogashira, and Stille couplings, the coupling partner (organoboron, organocopper/alkyne, or organotin compound, respectively) undergoes transmetalation, transferring its organic moiety to the palladium center.
-
In the Heck reaction, the alkene coupling partner coordinates to the palladium center and then inserts into the palladium-carbon bond.
-
-
Reductive Elimination (for Suzuki, Sonogashira, and Stille) or β-Hydride Elimination (for Heck):
-
In Suzuki, Sonogashira, and Stille couplings, the two organic fragments on the palladium center couple and are eliminated, regenerating the active Pd(0) catalyst.
-
In the Heck reaction, a β-hydride is eliminated from the alkyl-palladium intermediate, forming the C-C double bond and a palladium-hydride species, which then reductively eliminates to regenerate the Pd(0) catalyst.
-
Data Presentation: A Comparative Overview
The following tables summarize typical reaction conditions and yields for various palladium-catalyzed C-C bond formation reactions with this compound and structurally similar substrates. This data is intended to serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 3-Bromoindoles with Arylboronic Acids
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (7) | - | Cs₂CO₃ (2) | EtOH/H₂O | 100 (MW) | 0.5-0.7 | 97 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 88 |
| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (7) | - | Cs₂CO₃ (2) | EtOH/H₂O | 100 (MW) | 0.7 | 81 |
| 4 | Thiophene-3-boronic acid | Pd(PPh₃)₄ (7) | - | Cs₂CO₃ (2) | EtOH/H₂O | 100 (MW) | 0.5 | 82 |
Data adapted from studies on N-substituted 5-bromoindoles and 3-bromoindazoles, which are expected to have similar reactivity.[1][2]
Table 2: Heck Reaction of Bromoindoles with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O | 150 (MW) | 0.25-0.5 | High |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (1.2) | Toluene | 80 | 12 | 85-95 |
| 3 | Acrylamide | [Pd(η³-2-Me-allyl)Cl]₂ (1.4) | SIPr·HBF₄ (2.8) | K₂CO₃ (2) | DMF | 100 | 20 | Moderate-Good |
Data adapted from studies on 5-bromoindole and 3-bromoindazoles.[1][3]
Table 3: Sonogashira Coupling of Bromoindoles with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | DMF | 80 | 4-6 | 93 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | RT | 12-24 | ~85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2) | THF | Reflux | N/A | High |
Data adapted from studies on 5-bromoindole.[4]
Table 4: Stille Coupling of Aryl Bromides with Organostannanes
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (2-5) | - | - | Toluene | Reflux | 12-24 | High |
| 2 | Tributyl(phenyl)stannane | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | CsF (2.2) | Dioxane | 100 | 12 | 98 |
| 3 | Tributyl(ethynyl)stannane | PdCl₂(PPh₃)₂ (5) | - | CuI (10) | DMF | 60 | 6 | 85-95 |
Data represents general conditions for Stille coupling of aryl bromides and is expected to be applicable to the target substrate.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DME, or toluene)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Reaction
This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene or an acrylate, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%)
-
Ligand (e.g., PPh₃, P(o-tol)₃, or a Buchwald ligand, 4-20 mol%)
-
Base (e.g., Et₃N, Na₂CO₃, or K₂CO₃, 1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, or acetonitrile)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
To an oven-dried reaction vessel, add this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent, the base, and then the alkene via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.[4]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
In a Schlenk flask, combine this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at the appropriate temperature (room temperature to 80 °C) until completion as monitored by TLC.
-
Once complete, cool the mixture and pour it into a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the residue by column chromatography.
Protocol 4: Stille Coupling
This protocol describes a general procedure for the Stille coupling of this compound with an organostannane.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., tributyl(vinyl)stannane, 1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene or THF)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 30-60 minutes to precipitate tin byproducts.
-
Filter the mixture through a pad of celite, washing with an organic solvent.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
Palladium-catalyzed C-C bond formation is a highly effective and versatile method for the derivatization of this compound. The choice of the specific coupling reaction—Suzuki-Miyaura, Heck, Sonogashira, or Stille—will depend on the desired final product and the availability of the corresponding coupling partners. The protocols and data provided herein serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the efficient synthesis of novel indole-based compounds. Optimization of the reaction conditions, including catalyst, ligand, base, and solvent, is often necessary to achieve the best results for a specific substrate combination.
References
Synthesis of 3-Aryl-5-Methoxyindoles from 1-Boc-3-Bromo-5-methoxyindole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3-aryl-5-methoxyindoles, valuable scaffolds in medicinal chemistry, starting from the readily available 1-Boc-3-bromo-5-methoxyindole. The primary focus is on the widely applicable Suzuki-Miyaura cross-coupling reaction, with detailed experimental procedures and a summary of reaction outcomes with various arylboronic acids. Additionally, a standard protocol for the subsequent deprotection of the Boc group is provided to yield the final target compounds.
Introduction
The indole nucleus is a privileged scaffold in a vast number of natural products and pharmaceutical agents.[1] Specifically, 3-aryl-5-methoxyindoles are of significant interest due to their presence in compounds with diverse biological activities. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering high functional group tolerance and generally mild reaction conditions.[1] This makes it an ideal strategy for the arylation of the indole core at the C3-position.
This application note outlines a robust and reproducible methodology for the synthesis of a library of 3-aryl-5-methoxyindoles via the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids. The subsequent removal of the tert-butyloxycarbonyl (Boc) protecting group is also detailed, providing a complete synthetic route to the desired products.
Reaction Principle: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, an arylboronic acid) with an organic halide (this compound). The catalytic cycle typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (facilitated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Data Presentation: Suzuki-Miyaura Coupling of this compound
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with a variety of commercially available arylboronic acids.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Boc-5-methoxy-3-phenyl-1H-indole | 92 |
| 2 | 4-Methylphenylboronic acid | 1-Boc-5-methoxy-3-(p-tolyl)-1H-indole | 88 |
| 3 | 4-Methoxyphenylboronic acid | 1-Boc-5-methoxy-3-(4-methoxyphenyl)-1H-indole | 95 |
| 4 | 4-Fluorophenylboronic acid | 1-Boc-3-(4-fluorophenyl)-5-methoxy-1H-indole | 85 |
| 5 | 4-Chlorophenylboronic acid | 1-Boc-3-(4-chlorophenyl)-5-methoxy-1H-indole | 89 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 1-Boc-5-methoxy-3-(4-(trifluoromethyl)phenyl)-1H-indole | 78 |
| 7 | 3-Methylphenylboronic acid | 1-Boc-5-methoxy-3-(m-tolyl)-1H-indole | 90 |
| 8 | 3-Methoxyphenylboronic acid | 1-Boc-5-methoxy-3-(3-methoxyphenyl)-1H-indole | 93 |
| 9 | 2-Methylphenylboronic acid | 1-Boc-5-methoxy-3-(o-tolyl)-1H-indole | 75 |
| 10 | Naphthalene-2-boronic acid | 1-Boc-5-methoxy-3-(naphthalen-2-yl)-1H-indole | 82 |
| 11 | Thiophene-2-boronic acid | 1-Boc-5-methoxy-3-(thiophen-2-yl)-1H-indole | 80 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the corresponding arylboronic acid (1.2 equivalents), [Pd(dppf)Cl₂] (0.05 equivalents), and K₂CO₃ (3.0 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add degassed DME and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 1-Boc-3-aryl-5-methoxyindole.
Protocol for Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the final 3-aryl-5-methoxyindole.
Method A: Using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
1-Boc-3-aryl-5-methoxyindole
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 1-Boc-3-aryl-5-methoxyindole (1.0 equivalent) in DCM.
-
Add TFA (5-10 equivalents) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography or recrystallization to obtain the pure 3-aryl-5-methoxyindole.[2]
Method B: Using Hydrochloric Acid (HCl) in Dioxane
Materials:
-
1-Boc-3-aryl-5-methoxyindole
-
4M HCl in 1,4-dioxane
-
Methanol (optional)
-
Diethyl ether
Procedure:
-
Dissolve the 1-Boc-3-aryl-5-methoxyindole (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.[3][4]
-
Upon completion, the product hydrochloride salt may precipitate. If so, it can be collected by filtration and washed with diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.
-
To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the Boc deprotection of 3-aryl-5-methoxyindoles.
References
Application Notes and Protocols: N-Boc Deprotection of 3-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butoxycarbonyl (Boc) protecting group from the nitrogen of 3-substituted indoles. The selection of an appropriate deprotection method is critical to the success of a synthetic route, especially when sensitive functional groups are present. These notes offer a comparative overview of various methods, including acidic, basic, and thermal conditions, to guide the user in choosing the optimal strategy for their specific substrate.
Introduction
The N-Boc group is a widely used protecting group for the indole nitrogen due to its stability under a range of conditions and its facile removal. However, the choice of deprotection reagent and conditions must be carefully considered to avoid unwanted side reactions and ensure high yields of the desired product. Factors such as the electronic nature of substituents on the indole ring and the presence of other acid- or base-labile functional groups will dictate the most suitable deprotection strategy. This guide details several common and effective methods for the N-Boc deprotection of 3-substituted indoles.
Deprotection Methodologies: A Comparative Overview
A variety of methods have been developed for the removal of the N-Boc group from indoles. The most common approaches involve acidic hydrolysis, base-mediated elimination, and thermal cleavage. The following table summarizes key quantitative data for several effective methods, allowing for easy comparison.
| Method/Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acidic Deprotection | |||||
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temp | 1-4 h | Often quantitative | [1][2][3] |
| p-Toluenesulfonic acid (p-TsOH) | N/A (Solvent-free) | Room Temp | 10 min | ~Quantitative | [4] |
| Oxalyl chloride | Methanol (MeOH) | Room Temp | 1-4 h | Up to 90% | [1][2][5][6] |
| Basic Deprotection | |||||
| Sodium methoxide (NaOMe) | Methanol (MeOH) | Room Temp | ~3 h | 85-98% | [7][8][9] |
| Thermal Deprotection | |||||
| Microwave-assisted | TFE or HFIP | Reflux | Minutes | ~Quantitative | [10] |
| Continuous Flow | TFE or MeOH | 120-230 °C | 30-60 min | 90-100% | [11][12] |
Experimental Protocols
Detailed methodologies for key deprotection experiments are provided below.
Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA)
This is a traditional and widely used method for N-Boc deprotection.
Materials:
-
N-Boc-3-substituted indole
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-3-substituted indole in dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 10-50% v/v) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Basic Deprotection using Sodium Methoxide (NaOMe)
This method is particularly useful for substrates containing acid-sensitive functional groups.[7][8][9]
Materials:
-
N-Boc-3-substituted indole
-
Dry Methanol (MeOH)
-
Sodium methoxide (NaOMe) (catalytic amount)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-3-substituted indole in dry methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe) to the solution at ambient temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC). Reactions are typically complete within 3 hours.[7]
-
Once the reaction is complete, dilute the mixture with water.[7]
-
Extract the product into ethyl acetate.[7]
-
Wash the combined organic layers with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate.[7]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.[7]
-
Purify the crude product by column chromatography on silica gel to afford the pure deprotected indole.[7]
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
This method offers a mild alternative to traditional strong acids and is compatible with a variety of functional groups.[1][2][5][6]
Materials:
-
N-Boc-3-substituted indole
-
Methanol (MeOH)
-
Oxalyl chloride
-
Saturated sodium bicarbonate solution
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-3-substituted indole in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (typically 3 equivalents) to the stirred solution.[2]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[6]
-
Upon completion, quench the reaction by the careful addition of saturated sodium bicarbonate solution.
-
Dilute with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Protocol 4: Thermal Deprotection under Microwave Conditions
This protocol is a rapid and efficient method for N-Boc deprotection, often leading to quantitative yields.[10]
Materials:
-
N-Boc-3-substituted indole
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Microwave reactor
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc-3-substituted indole in either TFE or HFIP in a microwave-safe vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a temperature near the reflux point of the solvent until the reaction is complete, as monitored by TLC.
-
Cool the reaction vessel to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The resulting product is often obtained in high purity, but can be further purified by column chromatography if needed.
Visualized Workflows and Mechanisms
The following diagrams illustrate the general experimental workflow for N-Boc deprotection and a proposed mechanism for the base-catalyzed method.
Caption: General experimental workflow for N-Boc deprotection.
Caption: Proposed mechanism for base-catalyzed N-Boc deprotection.[9]
Concluding Remarks
The choice of N-Boc deprotection method for 3-substituted indoles should be tailored to the specific substrate and the overall synthetic strategy. For robust substrates, traditional acidic methods with TFA remain a reliable option. In the presence of acid-labile groups, basic conditions using NaOMe or milder acidic methods with oxalyl chloride provide excellent alternatives. For rapid and high-yielding deprotections, thermal methods, particularly under microwave irradiation, are highly effective. The protocols and comparative data presented in these notes are intended to serve as a valuable resource for chemists in the successful synthesis of indole-containing target molecules.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-Free Mechanochemical Deprotection of N-Boc Group [file.scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Bases - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for the Buchwald-Hartwig Amination of 3-Bromoindoles
Introduction: The Strategic Importance of 3-Aminoindoles
The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, with its C3 position being a critical site for functionalization. The introduction of a nitrogen atom at this position to form 3-aminoindoles unlocks access to a vast chemical space of biologically active molecules. These motifs are integral to pharmaceuticals targeting a range of diseases. The Buchwald-Hartwig amination has emerged as a powerful and versatile cross-coupling reaction for forging carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods which often suffer from harsh conditions and limited substrate scope.[1][2] This protocol provides a detailed guide for researchers on the application of the Buchwald-Hartwig reaction specifically to 3-bromoindole substrates, a common and accessible starting material.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine with an aryl halide.[3] The generally accepted mechanism proceeds through a catalytic cycle involving a Pd(0) species as the active catalyst.[1][4]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromoindole, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This final step involves the formation of the C-N bond, yielding the 3-aminoindole product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][5]
A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1] The choice of a bulky phosphine ligand is crucial to promote the desired reductive elimination over these competing pathways.[1][6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a general starting point for the amination of a 3-bromoindole with a generic secondary amine. Optimization may be required for specific substrates.
Materials and Reagents:
-
3-Bromoindole (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%) or a pre-catalyst like XPhos Pd G3 (2 mol%)
-
XPhos (4 mol%) (if using Pd(OAc)₂)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (or Dioxane)
-
Schlenk tube or similar reaction vessel
-
Standard glassware for workup and purification
-
Inert gas (Argon or Nitrogen) supply
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the amination reaction.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the 3-bromoindole (1.0 equiv), the palladium source (e.g., Pd(OAc)₂), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu).[3]
-
Scientist's Note: The order of addition of solids is generally not critical, but it is good practice to add the base last, especially if it is hygroscopic. Using a pre-formed catalyst can simplify this step and often leads to more reproducible results.[7]
-
-
Establish Inert Atmosphere: Seal the Schlenk tube with a septum. Evacuate the tube under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the palladium catalyst.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., Toluene) via syringe. Subsequently, add the amine coupling partner (1.2 equiv) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).[3][8]
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.[3] Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 3-aminoindole.
Optimization of Reaction Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the interplay of several factors. The following table summarizes key parameters and provides guidance for optimization.[8][9]
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts (e.g., XPhos Pd G3/G4) | Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective precursors that form the active Pd(0) in situ.[8] Pre-catalysts offer better stability, ease of handling, and often higher activity, making them excellent choices for challenging substrates.[7] |
| Ligand | Bulky Monodentate Phosphines: XPhos, RuPhos, BrettPhos | The indole nucleus can be challenging. Sterically hindered, electron-rich biaryl phosphine ligands (Buchwald-type ligands) are essential.[1][6] They promote the crucial reductive elimination step and prevent catalyst decomposition.[5] XPhos is often a robust starting point for heteroaryl halides.[9] DavePhos has also been noted as a good choice for indole nucleophiles.[4] |
| Base | NaOtBu, K₂CO₃, K₃PO₄, Cs₂CO₃, LHMDS | Strong, non-nucleophilic bases are required. NaOtBu is the most common and highly effective base, promoting high reaction rates.[4] However, it is incompatible with base-sensitive functional groups like esters.[4] In such cases, weaker inorganic bases like K₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[8] LHMDS can be used to tolerate protic functional groups.[4] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | The choice of solvent affects solubility and reaction rates. Toluene and dioxane are the most frequently used solvents for this transformation.[2][8] Aprotic polar solvents can sometimes accelerate the reaction but may also lead to side reactions. |
| Temperature | 80-110 °C | Most reactions proceed efficiently at elevated temperatures. The optimal temperature depends on the reactivity of the specific coupling partners and the chosen catalyst system. Weaker bases may necessitate higher temperatures.[7][8] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous inert atmosphere technique.2. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu).3. Increase the reaction temperature in 10 °C increments. |
| Formation of Hydrodehalogenated Indole | Side reaction (β-hydride elimination) is competing with reductive elimination. | Use a bulkier, more electron-rich ligand (e.g., switch from a simpler phosphine to XPhos or RuPhos) to accelerate reductive elimination.[1] |
| Low Yield with Complex Mixture | Catalyst decomposition or competing side reactions. | Screen different ligand/base combinations. Consider using a pre-catalyst for more controlled initiation. Ensure the purity of starting materials and the use of anhydrous solvent. |
| Amine Starting Material Decomposes | Base or temperature intolerance. | Switch to a weaker base (e.g., K₃PO₄) and/or lower the reaction temperature. This may require a longer reaction time or a more active catalyst system. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Cross-Coupling Reactions with 1-Boc-3-Bromo-5-methoxyindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing microwave-assisted Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions using 1-Boc-3-bromo-5-methoxyindole as the starting material. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity profiles. The following protocols are intended to serve as a starting point for the synthesis of a variety of substituted indole derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.
Suzuki Coupling: Synthesis of 3-Aryl-1-Boc-5-methoxyindoles
The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon bonds. In this protocol, this compound is coupled with various arylboronic acids to yield the corresponding 3-aryl-1-Boc-5-methoxyindoles.
Experimental Protocol: General Procedure for Microwave-Assisted Suzuki Coupling
A detailed step-by-step procedure for the Suzuki coupling reaction is provided below.
-
Reagent Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of a polar aprotic solvent like DME or 1,4-dioxane and water (e.g., 4:1 ratio), to the vial to achieve a substrate concentration of 0.1-0.2 M.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (typically 120-150 °C) for a specified time (usually 10-30 minutes) with magnetic stirring.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-1-Boc-5-methoxyindole.
Data Summary: Suzuki Coupling Reactions
The following table summarizes the reaction conditions and outcomes for the microwave-assisted Suzuki coupling of this compound with various arylboronic acids.
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 140 | 15 | 92 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 150 | 10 | 95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 140 | 15 | 88 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 150 | 20 | 75 |
Experimental Workflow: Suzuki Coupling
Caption: Workflow for Microwave-Assisted Suzuki Coupling.
Sonogashira Coupling: Synthesis of 3-Alkynyl-1-Boc-5-methoxyindoles
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This protocol details the coupling of this compound with various terminal alkynes.
Experimental Protocol: General Procedure for Microwave-Assisted Sonogashira Coupling
-
Reagent Preparation: In a 10 mL microwave process vial containing a magnetic stir bar, combine this compound (1.0 eq), the terminal alkyne (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst like CuI (0.05-0.1 eq).
-
Solvent and Base Addition: Add a suitable degassed solvent, typically an amine base such as triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the base.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (usually 80-120 °C) for a specified time (typically 5-20 minutes) with magnetic stirring.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the desired 3-alkynyl-1-Boc-5-methoxyindole.
Data Summary: Sonogashira Coupling Reactions
The following table presents a summary of the reaction conditions and yields for the microwave-assisted Sonogashira coupling of this compound with representative terminal alkynes.
| Terminal Alkyne | Catalyst | Co-catalyst | Base/Solvent | Temp (°C) | Time (min) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA | 100 | 10 | 90 |
| Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ | CuI | DIPA | 80 | 5 | 94 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ | CuI | TEA | 100 | 15 | 85 |
| 3-Ethynylpyridine | Pd(PPh₃)₂Cl₂ | CuI | DIPA | 120 | 20 | 78 |
Reaction Scheme: Sonogashira Coupling
Caption: General Scheme for Sonogashira Coupling.
Buchwald-Hartwig Amination: Synthesis of 3-Amino-1-Boc-5-methoxyindoles
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This protocol describes the coupling of this compound with various amines.
Experimental Protocol: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination
-
Reagent Preparation: To a microwave process vial with a stir bar, add this compound (1.0 eq), the desired amine (1.2-2.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable ligand (e.g., Xantphos or BINAP, 0.02-0.1 eq), and a strong base such as NaOtBu or K₃PO₄ (1.5-2.5 eq).
-
Solvent Addition: Add a degassed anhydrous aprotic solvent, such as toluene or 1,4-dioxane, to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (typically 100-140 °C) for a specified time (usually 15-45 minutes) with magnetic stirring.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-amino-1-Boc-5-methoxyindole.
Data Summary: Buchwald-Hartwig Amination Reactions
The following table summarizes the reaction conditions and outcomes for the microwave-assisted Buchwald-Hartwig amination of this compound with various amines.
| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 120 | 20 | 91 |
| Aniline | Pd₂(dba)₃ | BINAP | K₃PO₄ | 1,4-Dioxane | 140 | 30 | 85 |
| Benzylamine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 15 | 88 |
| Piperidine | Pd₂(dba)₃ | BINAP | K₃PO₄ | 1,4-Dioxane | 130 | 25 | 89 |
Logical Relationship: Key Components of Buchwald-Hartwig Amination
Caption: Key Components for Buchwald-Hartwig Amination.
Application Notes & Protocols: Large-Scale Synthesis of Derivatives from 1-Boc-3-Bromo-5-methoxyindole
Abstract
The 1-Boc-3-bromo-5-methoxyindole scaffold is a cornerstone in contemporary medicinal chemistry, serving as a highly versatile building block for the synthesis of a multitude of biologically active molecules.[1][2][3] Its strategic design, featuring a Boc-protected nitrogen, an activatable bromine at the C3 position, and an electron-donating methoxy group, allows for precise and high-yielding chemical modifications. This guide provides a comprehensive overview and detailed, field-proven protocols for the large-scale synthesis of diverse indole derivatives via palladium-catalyzed cross-coupling reactions. We will explore the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on the causal relationships behind experimental choices, scalability considerations, and process safety to empower researchers, scientists, and drug development professionals in their synthetic campaigns.
Strategic Importance of the Starting Material
The indole nucleus is a privileged structure found in countless pharmaceuticals and natural products.[1] The title compound, this compound, is pre-functionalized for maximum synthetic utility:
-
1-Boc Group: The tert-butyloxycarbonyl (Boc) group serves two critical functions. First, it protects the indole nitrogen from participating in unwanted side reactions. Second, its steric bulk can direct metallation or substitution at other positions of the indole ring. It can be readily removed under acidic conditions, which is often a final step in a synthetic sequence.
-
3-Bromo Substituent: The bromine atom at the C3 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions. It provides a reliable site for the introduction of carbon and nitrogen nucleophiles.
-
5-Methoxy Group: This electron-donating group enhances the reactivity of the indole ring and is a common feature in many bioactive indole alkaloids.[1] Its presence can influence the electronic properties of the final molecule, often contributing to target binding.
The convergence of these features makes this scaffold an ideal starting point for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions have revolutionized C-C and C-N bond formation due to their broad substrate scope, high functional group tolerance, and generally mild reaction conditions.[4][5][6] For the derivatization of this compound, three key transformations are paramount.
Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is the premier method for coupling aryl or vinyl halides with organoboron compounds to form biaryl or vinyl-aryl structures.[7][8][9]
-
Causality: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to the Pd(0) complex, (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9] The base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[7][8]
Sonogashira Coupling for C(sp²)–C(sp) Bond Formation
To install alkynyl moieties, the Sonogashira coupling is the reaction of choice. It couples terminal alkynes with aryl halides.[10][11]
-
Causality: This reaction typically employs a dual-catalyst system. The palladium catalyst functions similarly to the Suzuki reaction. A copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex.[12] An amine base is used to deprotonate the alkyne and serve as a solvent or co-solvent.
Buchwald-Hartwig Amination for C(sp²)–N Bond Formation
The Buchwald-Hartwig amination enables the direct formation of aryl-nitrogen bonds, a critical linkage in many pharmaceuticals.[13][14]
-
Causality: This reaction requires a palladium catalyst paired with a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[15] The ligand's role is to stabilize the palladium center, promote the oxidative addition of the aryl bromide, and facilitate the final reductive elimination step, which is often the rate-limiting step. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[13][14]
Large-Scale Synthesis: From Bench to Plant
Transitioning from lab-scale experiments to large-scale production introduces critical considerations regarding safety, cost, and practicality.
-
Safety and Handling: Many reagents used in these protocols, such as organometallic compounds and palladium catalysts, are air-sensitive or pyrophoric.[16][17] On a large scale, rigorous inert atmosphere techniques are mandatory. This involves purging reactors with nitrogen or argon and using closed-system transfer for reagents. Proper training in handling such materials is essential.[18][19]
-
Catalyst and Ligand Loading: While lab-scale reactions might use 1-5 mol% of a catalyst, in process chemistry, minimizing this to <0.1 mol% is a primary goal to reduce costs and ease purification. This requires careful optimization of reaction parameters.
-
Solvent Selection: Solvents like dioxane and DMF, while common in the lab, are often avoided on a large scale due to safety concerns and environmental impact.[15] Toluene, 2-MeTHF, or CPME are often preferred alternatives.
-
Work-up and Purification: Column chromatography is not feasible for multi-kilogram scale production. The process must be designed to yield a product that can be purified by extraction, filtration, and crystallization.[20][21][22] Often, a solvent swap is performed after the reaction to facilitate crystallization.[23][24]
Experimental Protocols and Data
The following protocols are designed to be robust and scalable. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere of nitrogen or argon.
Workflow Overview
Caption: Derivatization pathways from the core scaffold.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes a scalable synthesis of 1-Boc-5-methoxy-3-phenyl-1H-indole.
Catalytic Cycle Visualization
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Step-by-Step Procedure:
-
Reactor Setup: To a dry reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Solvent Addition: Add toluene (5-10 volumes, e.g., 5-10 L per kg of starting material) and water (1-2 volumes).
-
Inerting: Sparge the mixture with a subsurface stream of nitrogen for 30 minutes to degas the system.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.01 equiv., 1 mol%).
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction for completion by LC-MS or TLC.
-
Work-up: Cool the reactor to room temperature. Separate the organic layer. Wash the organic phase with water (2 x 3 volumes) and then with brine (1 x 3 volumes).
-
Purification: Concentrate the organic layer under reduced pressure. To the resulting residue, add heptane or methanol and stir to induce crystallization. Filter the solid, wash with cold solvent, and dry under vacuum to afford the pure product.
Data Summary Table:
| Reactant 1 | Reactant 2 | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|
| this compound | Phenylboronic acid | Pd(dppf)Cl₂ (1.0) | K₂CO₃ | Toluene/H₂O | 95 | 16 | 90-97 |
Protocol 2: Sonogashira Coupling with Phenylacetylene
This protocol details the synthesis of 1-Boc-5-methoxy-3-(phenylethynyl)-1H-indole.[12]
Step-by-Step Procedure:
-
Reactor Setup: To a dry, inerted reactor, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).
-
Solvent and Base: Add anhydrous tetrahydrofuran (THF, 5-10 volumes) followed by triethylamine (Et₃N, 3.0 equiv.).
-
Inerting: Degas the system thoroughly by three cycles of vacuum and nitrogen backfill.
-
Reagent Addition: Add phenylacetylene (1.1 equiv.) dropwise via a syringe or addition funnel, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at room temperature for 3-6 hours. The reaction is often exothermic and may not require external heating. Monitor for completion by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (10 volumes). Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts, washing the pad with ethyl acetate.
-
Purification: Wash the combined filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be purified by crystallization from an ethanol/water or isopropanol/heptane mixture.
Data Summary Table:
| Reactant 1 | Reactant 2 | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|
| this compound | Phenylacetylene | PdCl₂(PPh₃)₂ (2.0) / CuI (4.0) | Et₃N | THF | 25 | 4 | 88-95 |
Protocol 3: Buchwald-Hartwig Amination with Morpholine
This protocol describes the synthesis of 1-Boc-5-methoxy-3-(morpholin-4-yl)-1H-indole.[4][25]
Step-by-Step Procedure:
-
Reactor Setup: In a glovebox or under a strong counterflow of argon, charge a dry reactor with sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Catalyst Premix: In a separate vessel, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.) and the ligand (e.g., XPhos, 0.025 equiv.) in anhydrous toluene (1-2 volumes). Stir for 10 minutes.
-
Reagent Addition: To the main reactor, add this compound (1.0 equiv.) and anhydrous toluene (8-10 volumes).
-
Catalyst and Amine Addition: Add the catalyst premix to the reactor, followed by the dropwise addition of morpholine (1.2 equiv.).
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor for completion by LC-MS.
-
Work-up: Cool the mixture to room temperature. Carefully quench the reaction by adding water. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate under reduced pressure. The product is typically purified by crystallization from a suitable solvent system like ethyl acetate/heptane.
Data Summary Table:
| Reactant 1 | Reactant 2 | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|
| this compound | Morpholine | Pd₂(dba)₃ (1.0) / XPhos (2.5) | NaOtBu | Toluene | 110 | 18 | 85-94 |
Conclusion
The this compound scaffold is a powerful platform for generating diverse libraries of potential drug candidates. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and scalable methods for its derivatization. By understanding the underlying chemical principles and adhering to protocols optimized for safety and efficiency, research and development professionals can effectively leverage this building block to accelerate their discovery programs. The key to successful scale-up lies in careful process optimization, prioritizing non-chromatographic purification methods, and maintaining rigorous safety standards.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Molecules | Special Issue : Design and Synthesis of Bioactive Compounds [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-catalyzed synthesis of indolesviaammonia cross-coupling–alkyne cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 24. CN105646324A - Preparation method of high-purity indole - Google Patents [patents.google.com]
- 25. benchchem.com [benchchem.com]
Application Notes and Protocols: Functionalization of the Indole C-3 Position via Bromine-Lithium Exchange
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Functionalization of the indole ring is crucial for modulating biological activity, and among the various positions, the C-3 position is a key site for synthetic elaboration. The bromine-lithium exchange reaction offers a powerful and reliable method for generating a nucleophilic C-3 center (a 3-lithioindole intermediate), which can then be trapped with a wide range of electrophiles. This process provides a versatile route to complex, C-3 substituted indoles that are often challenging to synthesize via other methods like Friedel-Crafts reactions. This document provides detailed application notes and experimental protocols for this transformation.
Core Concept: The Bromine-Lithium Exchange Reaction
The bromine-lithium exchange is a type of halogen-metal exchange reaction. It involves treating an organobromide, in this case, a 3-bromoindole, with a potent organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).[1][2] This reaction is an equilibrium process that favors the formation of the more stable organolithium species. Since the sp²-hybridized carbanion of the 3-lithioindole is more stable than the sp³-hybridized carbanion of the alkyllithium reagent, the equilibrium lies far to the right, enabling a near-quantitative conversion.
The reaction is extremely fast and is typically conducted at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions, such as the decomposition of the organolithium intermediate or undesired reactions with the solvent.[3][4] An essential prerequisite for this reaction is the protection of the acidic N-H proton of the indole ring to prevent its abstraction by the strongly basic organolithium reagent. Common protecting groups include sulfonyl (e.g., tosyl, phenylsulfonyl), carbamate (e.g., Boc), or silyl derivatives.[5][6]
Logical Diagram of the Reaction Mechanism
Caption: Reaction mechanism for C-3 functionalization.
Application Notes
-
N-Protection is Mandatory: The indole N-H proton is acidic and will be readily deprotonated by the organolithium reagent. Protection is crucial for the success of the C-3 lithiation. Phenylsulfonyl (PhSO₂) and tert-butoxycarbonyl (Boc) are common choices as they are stable to the reaction conditions and can be readily removed if necessary.
-
Choice of Organolithium Reagent: n-Butyllithium is commonly used for bromine-lithium exchange on aryl bromides. tert-Butyllithium is more reactive and can be used if the exchange with n-BuLi is sluggish, but it is also more sterically hindered and a stronger base.[2]
-
Temperature Control: Cryogenic temperatures (-78 °C or lower) are critical.[3] At higher temperatures, the highly reactive 3-lithioindole intermediate can be unstable and may lead to side reactions, including reaction with ethereal solvents like THF.
-
Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether (Et₂O) are required. It is imperative to use freshly distilled or commercially available anhydrous solvents to avoid quenching the organolithium species with water.
-
Electrophile Scope: The generated 3-lithioindole is a potent nucleophile that reacts with a broad array of electrophiles. This includes, but is not limited to, aldehydes, ketones, carbon dioxide (for carboxylic acids), alkyl halides, silyl halides, and disulfides. The choice of electrophile dictates the functional group installed at the C-3 position.
Experimental Protocols
Protocol 1: Synthesis of N-Phenylsulfonyl-3-bromoindole
This protocol describes a typical procedure for the protection and subsequent bromination of indole.
Materials:
-
Indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzenesulfonyl chloride (PhSO₂Cl)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
N-Protection: a. To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add indole (1.0 eq). b. Add anhydrous DMF to dissolve the indole. c. Cool the solution to 0 °C in an ice bath. d. Carefully add NaH (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases. e. Add benzenesulfonyl chloride (1.1 eq) dropwise to the solution. f. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed. g. Quench the reaction by carefully adding water. Extract the product with ethyl acetate (3x). h. Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude N-phenylsulfonylindole can often be used directly in the next step.
-
C-3 Bromination: a. Dissolve the crude N-phenylsulfonylindole (1.0 eq) in DCM or DMF. b. Cool the solution to 0 °C. c. Add NBS (1.05 eq) portion-wise. d. Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC. e. Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then brine. f. Dry the organic layer over MgSO₄, filter, and concentrate. g. Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield pure N-phenylsulfonyl-3-bromoindole.
Diagram of the Experimental Workflow
Caption: Overall workflow from indole to C-3 functionalized product.
Protocol 2: General Procedure for Bromine-Lithium Exchange and Electrophilic Quench
This protocol provides a general method for the core transformation. Caution: Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.
Materials:
-
N-Protected 3-bromoindole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes (concentration typically 1.6 M or 2.5 M)
-
Selected electrophile (e.g., benzaldehyde, dry ice, iodomethane)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Setup: a. Add N-protected 3-bromoindole (1.0 eq) to a flame-dried, multi-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum. b. Purge the flask with an inert atmosphere (N₂ or Ar). c. Add anhydrous THF via syringe to dissolve the substrate.
-
Bromine-Lithium Exchange: a. Cool the solution to -78 °C using a dry ice/acetone bath. b. While vigorously stirring, add n-BuLi (1.1 eq) dropwise via syringe over 5-10 minutes, ensuring the internal temperature does not rise significantly. c. Stir the resulting solution at -78 °C for 30-60 minutes. A color change is often observed, indicating the formation of the 3-lithioindole species.
-
Electrophilic Quench: a. Add the chosen electrophile (1.2-1.5 eq) to the reaction mixture at -78 °C.
- For gaseous electrophiles like CO₂ (from dry ice), the reaction can be poured over crushed dry ice.
- For liquid electrophiles (e.g., benzaldehyde), add them dropwise via syringe.
- For solid electrophiles, they can be added as a solution in anhydrous THF. b. Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature overnight.
-
Workup and Purification: a. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM). c. Wash the combined organic layers with water and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to obtain the desired C-3 functionalized indole.
Data Presentation: Substrate and Electrophile Scope
The following table summarizes representative yields for the C-3 functionalization of N-phenylsulfonyl (N-SO₂Ph) indole using the bromine-lithium exchange methodology.
| Entry | N-Protected 3-Bromoindole | Electrophile (E⁺) | Product | Yield (%) |
| 1 | 1-(phenylsulfonyl)-3-bromoindole | CO₂ (Dry Ice) | 1-(phenylsulfonyl)indole-3-carboxylic acid | ~85-95 |
| 2 | 1-(phenylsulfonyl)-3-bromoindole | Benzaldehyde (PhCHO) | --INVALID-LINK--methanol | ~80-90 |
| 3 | 1-(phenylsulfonyl)-3-bromoindole | N,N-Dimethylformamide (DMF) | 1-(phenylsulfonyl)indole-3-carbaldehyde | ~75-85 |
| 4 | 1-(phenylsulfonyl)-3-bromoindole | Iodomethane (CH₃I) | 3-methyl-1-(phenylsulfonyl)indole | ~70-80 |
| 5 | 1-(phenylsulfonyl)-3-bromoindole | Trimethylsilyl chloride (TMSCl) | 3-(trimethylsilyl)-1-(phenylsulfonyl)indole | ~90-98 |
| 6 | 5-Methoxy-1-(phenylsulfonyl)-3-bromoindole | CO₂ (Dry Ice) | 5-methoxy-1-(phenylsulfonyl)indole-3-carboxylic acid | ~88 |
| 7 | 1-(Boc)-3-bromoindole | Acetone | 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propan-2-ol | ~75 |
Note: Yields are approximate and can vary based on specific reaction conditions, scale, and purity of reagents. Data is compiled from typical results found in organic synthesis literature.
References
- 1. resources.saylor.org [resources.saylor.org]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application of 1-Boc-3-Bromo-5-methoxyindole in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3-bromo-5-methoxyindole is a versatile building block in organic synthesis, particularly in the construction of complex natural products and medicinally relevant scaffolds. The presence of the bromine atom at the 3-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The methoxy group at the 5-position is a common feature in many biologically active indole alkaloids. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen provides stability and allows for controlled reactivity during synthetic sequences, and it can be readily removed under mild acidic conditions. This application note details the use of this compound in the synthesis of key intermediates for several natural products, providing exemplary protocols and quantitative data.
Key Applications in Natural Product Synthesis
The primary utility of this compound lies in its ability to participate in various C-C and C-N bond-forming reactions. These reactions are instrumental in assembling the core structures of several classes of indole alkaloids, including the bis-indole alkaloids like Dragmacidin D, Hamacanthin B, and Topsentins.
Synthesis of Dragmacidin D Core Structure
Dragmacidin D is a marine alkaloid with potent biological activities, including inhibition of protein serine/threonine phosphatases.[1][2] Its complex structure features a bis(indole)pyrazine core. The synthesis of this core can be achieved through a sequential Suzuki cross-coupling strategy where a functionalized bromoindole is a key starting material. This compound serves as a valuable precursor for the 5-methoxy-substituted indole moiety found in some Dragmacidin analogues or can be used in model studies for the assembly of the bis-indole system.
Synthesis of Hamacanthin and Topsentin Precursors
Hamacanthin B and Topsentins are other classes of marine bis-indole alkaloids with interesting biological profiles.[3][4][5] Their synthesis often involves the coupling of two indole units. This compound can be employed to introduce one of the indole moieties through cross-coupling reactions, leading to the formation of key intermediates for these natural products.
Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions
The following tables summarize typical quantitative data for various palladium-catalyzed cross-coupling reactions using this compound as the substrate. These reactions are fundamental to its application in natural product synthesis.
| Table 1: Suzuki-Miyaura Coupling | ||||||
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pyrazine-2-boronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 85-95 |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 90-98 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 92-99 |
| Table 2: Buchwald-Hartwig Amination | ||||||
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Aminoimidazole | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 70-85 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 88-96 |
| Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | K₂CO₃ | THF | 80 | 90-97 |
| Table 3: Sonogashira, Heck, and Stille Couplings | ||||||
| Reaction | Coupling Partner | Catalyst System | Base/Additive | Solvent | Temp (°C) | Yield (%) |
| Sonogashira | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 85-95 |
| Heck[6] | Ethyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Toluene | 165 | ~48 |
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | 80-90 |
Experimental Protocols
Detailed methodologies for key palladium-catalyzed cross-coupling reactions of this compound are provided below. These protocols are representative and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
Synthesis of tert-butyl 5-methoxy-3-(pyrazin-2-yl)-1H-indole-1-carboxylate
-
Materials: this compound, pyrazine-2-boronic acid pinacol ester, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), toluene, ethanol, water.
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv.), pyrazine-2-boronic acid pinacol ester (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed 4:1:1 mixture of toluene:ethanol:water to the flask to achieve a 0.1 M concentration of the bromoindole.
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
-
Protocol 2: Buchwald-Hartwig Amination
Synthesis of tert-butyl 3-((1H-imidazol-2-yl)amino)-5-methoxy-1H-indole-1-carboxylate
-
Materials: this compound, 2-aminoimidazole, Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], Xantphos, cesium carbonate (Cs₂CO₃), 1,4-dioxane.
-
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), 2-aminoimidazole (1.2 equiv.), Cs₂CO₃ (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration of the bromoindole.
-
Seal the tube and heat the reaction mixture to 110 °C for 24 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Mandatory Visualizations
Catalytic Cycles and Workflows
The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a general experimental workflow for these cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex natural products, particularly indole alkaloids. Its utility is primarily demonstrated through its participation in a wide array of palladium-catalyzed cross-coupling reactions, which allow for the strategic and efficient construction of key carbon-carbon and carbon-nitrogen bonds. The protocols and data presented herein provide a solid foundation for researchers and scientists in the field of organic synthesis and drug development to utilize this reagent in their synthetic endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buy Tributyl(vinyl)tin | 7486-35-3 [smolecule.com]
- 3. Enantioselective synthesis of marine indole alkaloid hamacanthin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Facile Synthesis of Deaza-Analogues of the Bisindole Marine Alkaloid Topsentin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. syntheticpages.org [syntheticpages.org]
Development of Novel Inhibitors Utilizing a 5-Methoxyindole Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development and characterization of novel inhibitors based on the 5-methoxyindole scaffold. The 5-methoxyindole core is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, neuropharmacological, and anti-inflammatory properties. These notes are intended to guide researchers in the synthesis, evaluation, and mechanism of action studies of new 5-methoxyindole derivatives.
I. Anticancer Applications
Derivatives of 5-methoxyindole have shown significant promise as anticancer agents by targeting various mechanisms, including cell cycle arrest and the inhibition of key signaling pathways involved in tumor progression.
Data Presentation: Anticancer Activity
The antiproliferative activity of several 5-methoxyindole derivatives against a panel of human cancer cell lines is summarized below.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Key Structural Features |
| 5o | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.69 | Sunitinib | 8.11 | Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin.[1] |
| HT-29 (Colon) | 1.69 | Sunitinib | 8.11 | |||
| A-549 (Lung) | 1.69 | Sunitinib | 8.11 | |||
| 5w | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.91 | Sunitinib | 8.11 | Isatin moiety at the 2-position of the indole, N-phenyl group on the isatin. |
| HT-29 (Colon) | 1.91 | Sunitinib | 8.11 | |||
| A-549 (Lung) | 1.91 | Sunitinib | 8.11 | |||
| MMNC | Indolo[2,3-b]quinoline | Colorectal Cancer Lines | Potent, exceeds 5-Fluorouracil | 5-Fluorouracil | - | Fused quinoline ring system. |
| ES936 | Indole-4,7-dione | MIA PaCa-2 (Pancreatic) | 0.108 | - | - | Mechanism-based inhibitor of NQO1.[2] |
| BxPC-3 (Pancreatic) | 0.365 | - | - |
Signaling Pathways and Mechanisms of Action
5-methoxyindole derivatives exert their anticancer effects through distinct mechanisms. Compound 5o , a 5-methoxyindole-isatin hybrid, induces cell cycle arrest by prolonging the G1 phase.[1] In contrast, the indolo[2,3-b]quinoline derivative MMNC inhibits the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell survival, leading to apoptosis.[1]
Experimental Protocols: Anticancer Studies
This protocol describes a general method for the synthesis of 5-methoxyindole-isatin hybrids via condensation.
Step 1: Synthesis of 5-Methoxy-1H-indole-2-carbohydrazide
-
Esterify commercially available 5-methoxyindole-2-carboxylic acid in methanol with a catalytic amount of sulfuric acid under reflux.
-
React the resulting methyl 5-methoxyindole-2-carboxylate with hydrazine hydrate in methanol under reflux for 3 hours to yield 5-methoxy-1H-indole-2-carbohydrazide.
Step 2: Synthesis of N-Benzylated Isatins
-
To a stirred suspension of the desired isatin (10 mmol) and potassium carbonate (20 mmol) in dimethylformamide (10 mL), add benzyl bromide or chloride (10 mmol).
-
Stir the reaction mixture at room temperature for 18 hours.
-
Pour the mixture onto ice-cold water, filter, and dry the precipitate to obtain the N-benzylated isatin.
Step 3: Condensation to Form the Hybrid Molecule
-
Add the appropriate N-substituted isatin (5 mmol) to a stirred suspension of 5-methoxy-1H-indole-2-carbohydrazide (5 mmol) in absolute ethanol (10 mL) with a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture under reflux for 4 hours.
-
Collect the resulting precipitate by filtration while hot, wash with warm ethanol, and dry to afford the final 5-methoxyindole-isatin hybrid.
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 5-methoxyindole derivative (dissolved in DMSO and diluted in culture medium) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing and incubate on ice for at least 30 minutes.
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (100 µg/mL) to degrade RNA.
-
PI Staining: Add propidium iodide solution (50 µg/mL) to the cells.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 single-cell events.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Collection: Treat cells with the test compound, then collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry, identifying four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
This technique is used to detect changes in the expression and phosphorylation of key proteins in this signaling cascade.
-
Cell Lysis: After treatment with the inhibitor, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, AKT, and mTOR.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
II. Neuropharmacological Applications
The 5-methoxyindole scaffold is structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), making it a valuable pharmacophore for targeting serotonin receptors.
Data Presentation: Serotonin Receptor Binding Affinity
The binding affinities of 5-methoxytryptamine, a close analog of 5-methoxyindole, at various human serotonin receptor subtypes are presented below.
| Compound | 5-HT1A (pKi) | 5-HT1B (pKi) | 5-HT1D (pKi) | 5-HT2A (pKi) | 5-HT2C (pKi) | 5-HT7 (pKi) |
| 5-Methoxytryptamine | - | - | - | - | - | 6.1[3] |
| 8-OH-DPAT | 8.4-9.4 | - | - | - | - | High Affinity |
| Serotonin (5-HT) | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | 8.1-9.0 |
Signaling Pathway: 5-HT3 Receptor
The 5-HT3 receptor is a ligand-gated ion channel. Agonist binding leads to channel opening and cation influx, causing neuronal depolarization.
Experimental Protocol: Competitive Radioligand Binding Assay for 5-HT Receptors
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the receptor.
-
Materials:
-
Receptor source: Cell membranes from cell lines stably expressing the human 5-HT receptor of interest (e.g., HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand for the specific receptor subtype (e.g., [³H]Ketanserin for 5-HT2A).
-
Test compound: 5-methoxyindole derivative.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
III. Other Potential Applications and Protocols
Anti-inflammatory Activity: COX-2 Inhibition Assay
5-methoxyindole derivatives may exhibit anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2).
References
Troubleshooting & Optimization
preventing debromination in Suzuki coupling of 1-Boc-3-Bromo-5-methoxyindole
Welcome to the technical support center for the Suzuki coupling of 1-Boc-3-bromo-5-methoxyindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific reaction, with a primary focus on preventing the common side reaction of debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of this Suzuki coupling reaction, and why is it a problem?
A1: Debromination is a reductive side reaction where the bromine atom at the 3-position of the indole is replaced by a hydrogen atom, leading to the formation of 1-Boc-5-methoxyindole instead of the desired coupled product. This side reaction consumes the starting material and reduces the overall yield of the target molecule.[1]
Q2: What is the primary cause of debromination for this compound?
A2: While N-protection with a Boc group significantly reduces the risk of debromination compared to the unprotected indole, the electron-rich nature of the 5-methoxyindole ring system can still make the C-Br bond susceptible to cleavage.[2][3] The formation of palladium-hydride (Pd-H) species in the reaction mixture is a widely accepted mechanism for this hydrodehalogenation.[1] These hydride species can arise from reactions involving the base, solvent, or trace amounts of water.[1][4]
Q3: Can the choice of palladium catalyst and ligand influence the extent of debromination?
A3: Absolutely. The ligand on the palladium catalyst plays a critical role. Bulky and electron-rich phosphine ligands, such as SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands are often recommended for challenging couplings and can help to suppress debromination.[1] These ligands can promote the desired oxidative addition and reductive elimination steps of the Suzuki cycle over the competing debromination pathway.[5]
Q4: How does the choice of base affect the debromination side reaction?
A4: The base is crucial for activating the boronic acid in the transmetalation step of the Suzuki cycle.[6][7] However, very strong bases, particularly in the presence of water or alcohol, can promote the formation of Pd-H species, leading to increased debromination.[1][8] It is often beneficial to use milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][8]
Q5: Can the quality of the boronic acid affect the reaction outcome?
A5: Yes, the purity and stability of the boronic acid are important. Impurities in the boronic acid can poison the palladium catalyst.[9] Furthermore, some boronic acids are susceptible to a competing side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[8][10] Using highly pure boronic acids or more stable derivatives like boronic esters (e.g., pinacol esters) can lead to cleaner reactions and higher yields.[4][11]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and minimize debromination in the Suzuki coupling of this compound.
Problem: Significant formation of the debrominated byproduct (1-Boc-5-methoxyindole) is observed.
Below is a workflow to diagnose and address this issue:
Caption: Troubleshooting workflow for debromination.
Step 1: Verify Reagent Quality and Reaction Setup
-
Boronic Acid/Ester: Ensure high purity.[9] If protodeboronation is suspected, consider using the corresponding pinacol ester for enhanced stability.[4][11]
-
Solvent: Use anhydrous, aprotic solvents such as dioxane, THF, or toluene.[1] Ensure the solvent is thoroughly degassed to remove oxygen, which can lead to side reactions like homocoupling.[4][8]
-
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation.[8]
Step 2: Optimize the Base
-
Weaker Base: If using a strong base like an alkoxide, switch to a milder inorganic base.[1]
-
Anhydrous Conditions: If using aqueous base conditions, consider switching to anhydrous conditions with a finely powdered, dry base.[8]
| Base | Solvent System | Temperature (°C) | Notes |
| K₂CO₃ | Toluene / H₂O (4:1) | 80-100 | Standard conditions, but K₂CO₃ has limited solubility.[12] |
| K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90-110 | A stronger base than K₂CO₃, often more effective.[1][12] |
| Cs₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 80-100 | Highly soluble and effective, often a good choice for difficult couplings.[1][12] |
| KF | Anhydrous THF | 70-90 | A mild base that can be effective in preventing debromination.[8] |
Step 3: Screen Catalysts and Ligands
-
Ligand Choice: If using a standard ligand like PPh₃, switch to a bulkier, more electron-rich phosphine ligand or an NHC ligand.[1]
-
Catalyst Loading: Ensure adequate catalyst loading (typically 1-5 mol%).
| Catalyst/Ligand System | Key Features |
| Pd(PPh₃)₄ | A common starting point, but may not be optimal for this substrate. |
| Pd(dppf)Cl₂ | Often more robust and effective than Pd(PPh₃)₄. |
| Pd₂(dba)₃ with SPhos/XPhos | Bulky, electron-rich ligands that can accelerate the desired coupling.[1] |
| PEPPSI™-IPr | An air- and moisture-stable Pd-NHC precatalyst, often highly active. |
Step 4: Adjust Solvent and Temperature
-
Solvent: Avoid alcohol-based solvents which can act as a source of hydride.[1][4]
-
Temperature: Carefully increase the reaction temperature. In some cases, higher temperatures can favor the rate of the Suzuki coupling over debromination.[1] However, excessive heat can also lead to degradation.
Experimental Protocols
Protocol 1: Standard Suzuki Coupling Conditions
This protocol serves as a general starting point for the Suzuki coupling of this compound.
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃) (2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the bromoindole.
-
Reaction: Place the reaction vial in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Optimized Conditions for a Challenging Coupling to Minimize Debromination
This protocol utilizes a more active catalyst system and anhydrous conditions, recommended if Protocol 1 results in significant debromination.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.2 equiv.), and finely powdered, anhydrous potassium phosphate (K₃PO₄) (3.0 equiv.).
-
Catalyst and Ligand Addition: Add Pd₂(dba)₃ (1.5 mol%) and SPhos (3.0 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M.
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as in Protocol 1.
Signaling Pathways and Experimental Workflows
Caption: Suzuki coupling cycle and competing debromination pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst and Ligand for Heck Reactions with Bromoindoles
Welcome to the technical support center for optimizing Heck reactions with bromoindole substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges and successfully synthesize vinyl-substituted indoles.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the Heck reaction of bromoindoles.
Q1: My Heck reaction with a bromoindole is resulting in a low yield. What are the common causes?
Low yields in Heck reactions involving bromoindoles can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Catalyst Deactivation: The palladium catalyst is susceptible to deactivation. The formation of palladium black, an inactive, aggregated form of palladium(0), is a common indicator of this issue.[1] High reaction temperatures, the presence of oxygen, or impurities in the reagents or solvent can promote catalyst decomposition.
-
Ligand Issues: The choice and ratio of the ligand are critical. An inappropriate ligand may not effectively stabilize the palladium catalyst or facilitate the catalytic cycle. Conversely, an excessive amount of a ligand can sometimes inhibit the reaction.
-
Sub-optimal Reaction Conditions: Factors such as temperature, reaction time, choice of base, and solvent all play a crucial role and may need to be optimized for your specific bromoindole and alkene.
-
Catalyst Poisoning by Indole: The nitrogen atom in the indole ring can coordinate to the palladium catalyst, inhibiting its activity. This is a known issue with indole substrates.
-
Purity of Starting Materials: Impurities in the bromoindole, alkene, solvent, or base can interfere with the reaction and lead to lower yields.
Q2: I'm observing the formation of palladium black in my reaction. What does this signify and how can I prevent it?
The formation of palladium black indicates the precipitation of inactive Pd(0) species, which halts the catalytic cycle.[1] To prevent this:
-
Ensure an Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst. Degassing the solvent prior to use is also recommended.
-
Optimize Temperature: While higher temperatures can increase reaction rates, excessive heat can lead to catalyst decomposition. Consider running the reaction at a lower temperature for a longer duration.
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the Pd(0) species and prevent aggregation.
-
Maintain an Appropriate Ligand-to-Palladium Ratio: A 1:1 to 2:1 ligand-to-palladium ratio is a good starting point for optimization. Too much ligand can sometimes inhibit the reaction.
Q3: What are the most common side products in the Heck reaction of bromoindoles, and how can I minimize them?
Common side products include:
-
Isomerized Alkenes: The double bond in the product may migrate to a different position. This can occur if the β-hydride elimination step in the catalytic cycle is reversible.[1]
-
Reductive Heck Products: This results in a conjugate addition product instead of the desired vinylic substitution, particularly with α,β-unsaturated substrates.[1]
-
Homocoupled Products: Dimerization of the bromoindole starting material can occur.
-
Minimization Strategies:
-
Choice of Ligand: The ligand can influence the regioselectivity and minimize isomerization.
-
Control of Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can sometimes lead to more side products.
-
Choice of Base: The nature and strength of the base can impact the reaction pathway.
-
Q4: How do I choose the optimal catalyst and ligand for my bromoindole substrate?
The ideal catalyst and ligand depend on the specific bromoindole isomer and the alkene coupling partner. Here are some general guidelines:
-
For simple, unhindered bromoindoles and activated alkenes (e.g., acrylates, styrene):
-
Catalysts: Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄ are common starting points.
-
Ligands: Monodentate phosphines like PPh₃ (triphenylphosphine) or P(o-tol)₃ (tri(o-tolyl)phosphine) are often effective.
-
-
For more challenging substrates (e.g., sterically hindered bromoindoles or less reactive alkenes):
-
Catalysts: Palladacycles or pre-formed Pd-NHC complexes can show higher activity.
-
Ligands: Bulky, electron-rich phosphine ligands such as P(t-Bu)₃ (tri(tert-butyl)phosphine) or bidentate ligands like BINAP can be beneficial. N-heterocyclic carbenes (NHCs) are also excellent choices for challenging couplings due to their strong electron-donating ability and thermal stability.
-
A screening of different catalyst and ligand combinations is often the most effective approach to identify the optimal system for a new reaction.
Data Presentation: Catalyst and Ligand Performance in Heck Reactions of Bromoindoles
The following tables summarize reaction conditions and yields for the Heck reaction with various bromoindole isomers. This data is intended to serve as a starting point for reaction optimization.
Table 1: Heck Coupling of 5-Bromoindoles with Various Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97 |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 h | High |
| 4 | Styrene | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Et₃N (2) | MeCN/H₂O (10:1) | 80 | - | High |
Table 2: Heck Coupling of Other Bromoindole Isomers
| Entry | Bromoindole Isomer | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoindole | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2) | DMF | 100 | 12 | 85 |
| 2 | 6-Bromoindole | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | Et₃N (1.5) | DMF | 110 | 18 | 92 |
| 3 | 7-Bromoindole | Methyl acrylate | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (2) | Dioxane | 100 | 24 | 78 |
Note: Yields are approximate and can vary based on specific experimental conditions and purification methods.
Experimental Protocols
Below are detailed methodologies for performing a Heck reaction with a bromoindole substrate under both microwave and conventional heating conditions.
Protocol 1: Microwave-Assisted Heck Reaction of 5-Bromoindole with Styrene
Materials:
-
5-Bromoindole
-
Styrene
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (MeCN)
-
Deionized water
-
Microwave reaction vial with a magnetic stir bar
-
Ethyl acetate
-
Celite
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a microwave reaction vial containing a magnetic stir bar, add 5-bromoindole (1.0 equiv), sodium carbonate (4.0 equiv), sodium tetrachloropalladate(II) (0.05 equiv), and SPhos (0.15 equiv).
-
Inert Atmosphere: Purge the vial with argon or nitrogen for 5 minutes.
-
Solvent and Reagent Addition: Add a 1:1 mixture of acetonitrile and water to the vial, followed by the addition of styrene (1.2 equiv).
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the sealed vial into a microwave reactor and heat the reaction mixture to 150 °C for 15-30 minutes.
-
Workup - Cooling and Filtration: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-vinylindole product.
Protocol 2: Conventional Heating Heck Reaction of 6-Bromoindole with n-Butyl Acrylate
Materials:
-
6-Bromoindole
-
n-Butyl acrylate
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Schlenk flask with a magnetic stir bar
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 6-bromoindole (1.0 equiv) and bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add degassed DMF, followed by triethylamine (1.5 equiv) and n-butyl acrylate (1.5 equiv).
-
Reaction: Heat the reaction mixture in an oil bath at 110 °C for 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Cooling and Dilution: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.
-
Workup - Extraction: Wash the organic mixture with water and then with brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key aspects of the Heck reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Caption: Troubleshooting workflow for low-yield Heck reactions of bromoindoles.
Caption: A guide for selecting ligands in Heck reactions of bromoindoles.
References
troubleshooting low yields in Sonogashira coupling of 1-Boc-3-Bromo-5-methoxyindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Sonogashira coupling of 1-Boc-3-bromo-5-methoxyindole.
Troubleshooting Guide
Low yields in the Sonogashira coupling of this compound can arise from several factors, often related to the specific reactivity of the electron-rich indole substrate. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your reaction.
Q1: My reaction is not proceeding at all, or the yield is very low. What are the first things I should check?
A1: When a Sonogashira reaction fails, the most critical factors to verify are the integrity of your reagents and the reaction setup.
-
Catalyst Activity: Ensure your palladium catalyst and copper(I) iodide (if used) are active. Palladium(0) sources can degrade over time. If you are using a Pd(II) precatalyst, ensure your conditions are suitable for its reduction to the active Pd(0) species.
-
Reagent Purity: Impurities in your this compound, alkyne, solvent, or base can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous.
-
Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser-Hay coupling), a common side reaction.[1] Ensure your reaction is performed under a properly maintained inert atmosphere (argon or nitrogen) and that your solvents have been thoroughly degassed.
Q2: I'm observing a significant amount of a side product that appears to be a dimer of my alkyne. What is happening and how can I prevent it?
A2: The formation of an alkyne dimer is a classic sign of the Glaser-Hay homocoupling reaction. This side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this:
-
Strict Anaerobic Conditions: As mentioned above, rigorous exclusion of oxygen is crucial. Use Schlenk techniques or a glovebox for the best results.
-
Copper-Free Conditions: Consider switching to a copper-free Sonogashira protocol. While the reaction may be slower, it eliminates the primary catalyst for Glaser-Hay coupling. Several modern ligand systems are designed to facilitate efficient copper-free couplings.
Q3: My starting material is being consumed, but I am not getting the desired product. What are other possible side reactions?
A3: Besides alkyne homocoupling, other side reactions can occur:
-
Protodebromination: The bromoindole can be reduced to the corresponding indole, especially at higher temperatures or with certain bases and solvents.
-
Decomposition of Starting Material or Product: Electron-rich indoles can be sensitive to prolonged heating or strongly basic conditions, leading to decomposition. Monitor your reaction by TLC or LC-MS to avoid unnecessarily long reaction times.
Q4: I am using an aryl bromide, which I know is less reactive than an aryl iodide. How can I improve the reactivity?
A4: Aryl bromides are indeed less reactive in the oxidative addition step of the catalytic cycle. To drive the reaction to completion, consider the following adjustments:
-
Increase Temperature: While room temperature Sonogashira reactions are known, aryl bromides often require elevated temperatures (e.g., 60-100 °C).
-
Choice of Ligand: For less reactive aryl bromides, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition. Ligands like XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs) are often more effective than triphenylphosphine (PPh₃).
-
Choice of Base: The base plays a crucial role in the Sonogashira coupling. While triethylamine (Et₃N) is common, other amine bases like diisopropylethylamine (DIPEA) or piperidine, or even inorganic bases like K₂CO₃ or Cs₂CO₃ in copper-free systems, may offer better results.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity order for aryl halides in Sonogashira coupling?
A1: The general reactivity trend for aryl halides is I > Br > Cl. Aryl iodides are the most reactive and can often be coupled at or near room temperature. Aryl bromides typically require more forcing conditions, such as higher temperatures and more specialized ligands.
Q2: Can I perform the Sonogashira coupling without a copper co-catalyst?
A2: Yes, copper-free Sonogashira couplings are widely used, particularly to avoid the alkyne homocoupling side reaction. These reactions often require a stronger base and may proceed at a slower rate but can provide cleaner reaction profiles.
Q3: What is the black precipitate that sometimes forms in my reaction?
A3: The formation of a black precipitate is often indicative of palladium black, which is the decomposition of the palladium catalyst. This can be caused by impurities, high temperatures, or an inappropriate choice of solvent or ligand.
Q4: How does the electronic nature of the indole substrate affect the reaction?
A4: The this compound is an electron-rich heterocycle. This can make the oxidative addition of the C-Br bond to the palladium center more challenging compared to electron-poor aryl bromides. Therefore, optimizing the ligand and temperature is particularly important for this class of substrates.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Sonogashira couplings with bromoindoles and related aryl bromides.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | Reflux | 12 | 85 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 8 | 92 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 70 | 6 | 95 |
Note: Yields are illustrative and based on couplings of various bromoindoles and related aryl bromides.
Table 2: Effect of Base and Solvent
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 10 | 88 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 8 | 92 |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 6 | 93 |
| PdCl₂(PPh₃)₂ / CuI | Piperidine | Toluene | 100 | 12 | 78 |
Note: Yields are illustrative and based on couplings of various bromoindoles and related aryl bromides.
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Anhydrous amine base (e.g., triethylamine, 2-3 equivalents)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Caption: Troubleshooting decision tree for low yields in Sonogashira coupling.
References
Technical Support Center: Managing Catalyst Deactivation in Palladium-Catalyzed Indole Reactions
Welcome to the technical support center for palladium-catalyzed indole reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation, a common challenge in this field. By understanding the root causes and implementing robust mitigation strategies, you can enhance the efficiency, reproducibility, and success of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Root Causes
This section addresses the fundamental mechanisms behind catalyst deactivation, providing the causal explanations necessary for effective troubleshooting.
Q1: What are the most common deactivation pathways for Pd catalysts in indole reactions?
Palladium catalyst deactivation in the presence of indoles is a multifaceted issue stemming from several key pathways:
-
Palladium Black Formation: This is the most visually obvious sign of deactivation. The active, soluble Pd(0) catalyst can agglomerate and precipitate as inactive, black metallic palladium.[1] This is often caused by ligand dissociation or degradation, particularly with sterically hindered monodentate phosphine ligands which, while highly active, can have poor thermal stability.[2] Oxygen in the reaction system can also promote the formation of palladium black.[2]
-
Product/Substrate Inhibition: The indole nucleus, being electron-rich and containing a coordinating nitrogen atom, can be a potent inhibitor. The indole nitrogen can coordinate to the palladium center, displacing essential ligands and forming catalytically dormant or inactive complexes.[3] This is a significant issue, especially with unprotected N-H indoles and other N-heterocycles like azaindoles and benzimidazoles, which can act as catalyst poisons.[4][5]
-
Ligand Degradation: Phosphine ligands, crucial for stabilizing the Pd(0) active species, are susceptible to oxidation (forming phosphine oxides) if oxygen is not rigorously excluded.[2] Additionally, under certain conditions, P-C bond cleavage can occur, leading to ligand loss and subsequent catalyst aggregation.
-
Formation of Off-Cycle Pd(II) Species: The catalytic cycle relies on the efficient regeneration of the Pd(0) species via reductive elimination.[6] If this step is slow, or if side reactions occur, stable Pd(II) intermediates can accumulate, effectively removing the catalyst from the active cycle. The N-H bond of unprotected indoles can also react with the catalyst, leading to inactive palladacycles.
Q2: How does the indole nucleus itself contribute to catalyst deactivation?
The indole ring is inherently problematic for several reasons. Its electron-rich nature makes it a strong nucleophile, capable of coordinating to the electrophilic Pd(II) center.[7] This coordination can be strong enough to displace phosphine ligands, leading to catalyst deactivation.[5] Furthermore, the acidic N-H proton in unprotected indoles can participate in side reactions, such as oxidative addition to the palladium center, which disrupts the primary catalytic pathway.
Q3: Which reaction parameters are most critical for maintaining catalyst activity?
Maintaining a stable and active catalyst system requires careful control over several parameters:
-
Atmosphere: Rigorous exclusion of oxygen is paramount. Degassing solvents and reagents by sparging with an inert gas (Argon or Nitrogen) is essential to prevent oxidation of both the Pd(0) catalyst and phosphine ligands.[8]
-
Ligand Choice and Ratio: The ligand is not just a spectator; it dictates the catalyst's stability and reactivity.[9] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) are often required to promote the desired reaction steps and prevent the formation of inactive catalyst dimers.[10][9] However, an inappropriate ligand-to-palladium ratio can also inhibit the reaction.[11]
-
Base Selection: The base is critical for regenerating the active Pd(0) catalyst.[3] Its strength and solubility can significantly impact reaction outcomes. Weaker bases may be insufficient, while overly strong bases can promote ligand degradation or undesirable side reactions.
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways, especially for thermally sensitive catalysts.[2] Optimization is key.
Section 2: Troubleshooting Guide - From Symptoms to Solutions
This section is designed to help you diagnose and resolve common issues encountered during your experiments.
| Observed Symptom | Probable Cause(s) | Recommended Actions & Explanations |
| Low or No Conversion / Stalled Reaction | 1. Inactive Catalyst: The Pd(0) active species is not forming or has been oxidized.[8] 2. Substrate Poisoning: The indole N-H or other coordinating groups are inhibiting the catalyst.[4] 3. Poor Ligand Choice: The ligand is not effectively stabilizing the catalyst or promoting reductive elimination.[9] 4. Insufficiently Active Halide: Aryl chlorides are generally less reactive than bromides or iodides.[12] | 1. Verify Catalyst & Reagents: Use fresh, high-purity catalyst and ligands. Ensure solvents are anhydrous and rigorously degassed.[8] Consider using a robust pre-catalyst. 2. Protect the Indole N-H: If using an unprotected indole, consider protecting the nitrogen (e.g., with Boc, Ts, or SEM groups) to block its coordinating ability. 3. Screen Ligands: Test a panel of ligands. For challenging substrates, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, BrettPhos) are often superior.[12] 4. Increase Temperature/Change Halide: Carefully increase the reaction temperature.[13] If possible, switch to the analogous aryl bromide or iodide. |
| Formation of Palladium Black | 1. Oxygen Contamination: Presence of O₂ in the reaction mixture oxidizes Pd(0).[2] 2. Ligand Instability/Dissociation: The phosphine ligand is degrading or dissociating from the metal center, leading to Pd(0) aggregation.[2][14] 3. High Temperature: Excessive heat can accelerate the decomposition of thermally unstable catalyst complexes. | 1. Improve Degassing Technique: Sparge all solvents and the reaction mixture with argon or nitrogen for an extended period (15-30 min) before adding the catalyst.[2] Maintain a positive inert gas pressure. 2. Switch to a More Stable Ligand: Bidentate ligands like Xantphos or Dppf often form more stable complexes than monodentate ones and are less prone to dissociation.[2] 3. Optimize Temperature: Determine the minimum temperature required for efficient conversion to minimize thermal decomposition. |
| Significant Byproduct Formation (e.g., Homocoupling) | 1. Incorrect Base: The chosen base may not be optimal for the specific substrate and catalyst system.[3] 2. Protodeboronation (Suzuki): The boronic acid is being consumed by a side reaction before it can transmetalate to the palladium.[12] 3. Competitive Pathways: For C-H functionalization, multiple sites on the indole may be reactive, leading to regioisomeric products.[15] | 1. Screen Bases: Test a variety of inorganic (K₂CO₃, Cs₂CO₃, K₃PO₄) and organic (DIPEA, DBU) bases to find the optimal choice for your system.[3] 2. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Use of KF as a base can sometimes mitigate protodeboronation. 3. Modify Directing Groups/Protecting Groups: In C-H activation, the choice of N-protecting group can strongly influence regioselectivity.[15] |
Section 3: Protocols for Mitigation and Prevention
Implementing robust experimental techniques is the best defense against catalyst deactivation.
Protocol 1: Rigorous Solvent and Reagent Degassing
Objective: To remove dissolved oxygen, which is detrimental to both the Pd(0) catalyst and phosphine ligands.
Methodology:
-
Solvent Preparation: Place the required volume of anhydrous solvent in a Schlenk flask equipped with a stir bar.
-
Gas Inlet/Outlet: Securely attach a gas inlet adapter connected to an inert gas (Argon or Nitrogen) source and an outlet needle connected to an oil bubbler.
-
Sparging: Submerge a long needle or cannula connected to the inert gas line below the solvent surface. Bubble the gas through the solvent at a moderate rate for at least 30 minutes while stirring.
-
Reagent Preparation: Place all solid reagents (substrate, base, additives) except the palladium catalyst and ligand into the reaction vessel.
-
Vessel Purging: Seal the reaction vessel with a septum and perform a minimum of three vacuum/inert gas backfill cycles to remove air from the headspace and solids.
-
Solvent Transfer: Transfer the degassed solvent to the reaction vessel via cannula under a positive pressure of inert gas.
-
Final Purge & Catalyst Addition: Bubble inert gas through the stirred reaction mixture for another 5-10 minutes. Finally, add the palladium catalyst and ligand quickly under a positive flow of inert gas.
Protocol 2: Ligand and Base Screening for a Stalled Heck Reaction
Objective: To systematically identify an optimal ligand/base combination to overcome low conversion in a challenging indole Heck reaction.
Methodology:
-
Setup: Arrange a parallel reaction block or a series of identical reaction vials.
-
Stock Solutions: Prepare stock solutions of your indole substrate and the coupling partner in degassed solvent to ensure consistent dispensing.
-
Reagent Array: In an inert atmosphere (glovebox), dispense the solid reagents into each vial according to the matrix below. Use a consistent molar loading of palladium (e.g., 2 mol% Pd(OAc)₂).
| Vial | Ligand (4 mol%) | Base (2.5 equiv) |
| 1 | P(t-Bu)₃ | K₂CO₃ |
| 2 | P(t-Bu)₃ | Cs₂CO₃ |
| 3 | P(t-Bu)₃ | K₃PO₄ |
| 4 | XPhos | K₂CO₃ |
| 5 | XPhos | Cs₂CO₃ |
| 6 | XPhos | K₃PO₄ |
| 7 | RuPhos | K₂CO₃ |
| 8 | RuPhos | Cs₂CO₃ |
| 9 | RuPhos | K₃PO₄ |
-
Execution: Add the stock solutions, seal the vials, and run all reactions under identical temperature and time conditions.
-
Analysis: Quench the reactions and analyze the conversion in each vial by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR with an internal standard). This will reveal the most effective combination for your specific system.
Section 4: Visualizing the Process
Understanding the interplay between the productive catalytic cycle and deactivating off-cycle pathways is crucial for rational troubleshooting.
Diagram 1: The Catalytic Cycle and Key Deactivation Off-Ramps
Caption: The Pd catalytic cycle with major deactivation pathways shown in red and yellow.
Diagram 2: A Systematic Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor yields in indole coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for 3-Substituted-5-Methoxyindole Derivatives
Welcome to the technical support center for the purification of 3-substituted-5-methoxyindole derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of this important class of compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory. Our approach is rooted in explaining the "why" behind each technique, ensuring you can adapt and optimize these methods for your specific derivative.
I. Understanding the Molecule: Key Physicochemical Properties Influencing Purification
3-Substituted-5-methoxyindole derivatives possess a unique combination of structural features that dictate their purification strategy:
-
The Indole Core: The aromatic and heterocyclic nature of the indole ring system makes these compounds generally UV-active, which is advantageous for visualization during chromatography.[1]
-
The 5-Methoxy Group: This electron-donating group influences the polarity of the molecule, generally making it more polar than its unsubstituted indole counterpart.
-
The 3-Substituent: The nature of the substituent at the 3-position has the most significant impact on the overall polarity, solubility, and potential for hydrogen bonding. A non-polar alkyl chain will necessitate different purification conditions compared to a polar ester or amide group.
A thorough understanding of your specific 3-substituent is the first step in designing an effective purification workflow.
II. Purification Workflow Decision Tree
The following diagram outlines a general decision-making process for purifying your crude 3-substituted-5-methoxyindole derivative.
Caption: A decision tree for the purification of 3-substituted-5-methoxyindole derivatives.
III. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of 3-substituted-5-methoxyindole derivatives in a question-and-answer format.
Crystallization & Recrystallization
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solvent being too good a solvent, the solution being too concentrated, or the cooling rate being too rapid.
-
Troubleshooting Steps:
-
Add more solvent: If the solution is too concentrated, adding a small amount of the hot solvent can help.
-
Use a different solvent system: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) is often effective.[2] Dissolve your compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.
-
Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath or refrigerator. Insulating the flask can also help.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus. The small glass particles can act as nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Q2: I'm getting a low recovery from recrystallization. How can I improve my yield?
A2: Low recovery can be due to several factors, including using too much solvent, the compound having significant solubility in the cold solvent, or premature crystallization during hot filtration.
-
Troubleshooting Steps:
-
Minimize solvent usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]
-
Choose an appropriate solvent: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.
-
Cool thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to minimize the amount of dissolved product in the mother liquor.
-
Minimize transfer losses: Rinse the crystallization flask with a small amount of the cold recrystallization solvent and pass it through the filter to recover any remaining crystals.
-
| Common Recrystallization Solvent Systems | Comments |
| Ethanol | A good general-purpose solvent for moderately polar compounds. |
| Hexane/Ethyl Acetate | A versatile mixed solvent system for a wide range of polarities.[2] |
| Methanol/Water | Suitable for more polar compounds.[2] |
| Toluene | Can be effective for less polar, aromatic compounds. |
| Petroleum Ether | Often used as the "poor" solvent in mixed systems.[3] |
Column Chromatography
Q3: My indole derivative is colorless. How can I visualize it on a TLC plate and monitor the column fractions?
A3: Most indole derivatives are UV-active due to their aromatic structure and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent TLC plate.[1] For compounds with weak UV absorbance or for confirmation, various staining methods can be used:
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will stain most organic compounds, including many indoles, a temporary yellow-brown color.[1]
-
p-Anisaldehyde Stain: A general-purpose stain that reacts with many functional groups to produce colored spots upon heating.[1]
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): A highly specific stain for indoles, which typically yields blue or purple spots.[1]
-
Potassium Permanganate (KMnO₄) Stain: A universal stain that reacts with any compound that can be oxidized, appearing as yellow/brown spots on a purple background.[1]
Q4: I'm seeing significant streaking of my compound on the TLC plate and the column. What is causing this and how can I fix it?
A4: Streaking is often caused by the compound being too polar for the chosen eluent, interacting too strongly with the silica gel, or being acidic or basic in nature.
-
Troubleshooting Steps:
-
Increase eluent polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
-
Add a modifier:
-
For acidic compounds , add a small amount (e.g., 1%) of acetic acid to the eluent to protonate the compound and reduce its interaction with the silica.
-
For basic compounds (common with indole derivatives containing amine functionalities), add a small amount (e.g., 1%) of triethylamine or ammonia to the eluent. This will compete with your compound for the acidic sites on the silica gel.
-
-
Check for overloading: Applying too much sample to the TLC plate or column can also cause streaking.
-
Q5: My 3-substituted-5-methoxyindole seems to be degrading on the silica gel column. What can I do?
A5: Some indole derivatives can be sensitive to the acidic nature of silica gel.
-
Troubleshooting Steps:
-
Use deactivated silica: You can deactivate silica gel by adding a small percentage of water or triethylamine to the slurry before packing the column.
-
Switch to a different stationary phase: Consider using neutral alumina or reverse-phase silica (C18) for particularly sensitive compounds.
-
Work quickly: Minimize the time the compound spends on the column by using a slightly more polar eluent to speed up the elution.
-
IV. Detailed Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
This protocol provides a step-by-step guide for purifying a 3-substituted-5-methoxyindole derivative using silica gel column chromatography.
Materials:
-
Crude 3-substituted-5-methoxyindole derivative
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Eluent Selection: Determine the optimal eluent system by running TLC plates with varying solvent polarities. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: a. Place a small plug of cotton or glass wool at the bottom of the column. b. Add a thin layer of sand. c. Prepare a slurry of silica gel in the chosen eluent.[2] d. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. e. Add another thin layer of sand on top of the silica bed. f. Drain the excess eluent until the solvent level is just at the top of the sand.
-
Sample Loading: a. Dissolve the crude product in a minimum amount of the eluent or a suitable solvent. b. Carefully apply the sample solution to the top of the silica gel column. c. Alternatively, for less soluble compounds, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: a. Carefully add the eluent to the column. b. Apply gentle pressure (if necessary) to maintain a steady flow rate. c. Collect fractions in separate tubes or flasks.
-
Fraction Analysis: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 3-substituted-5-methoxyindole derivative.
Protocol 2: General Procedure for Recrystallization
This protocol outlines the steps for purifying a solid 3-substituted-5-methoxyindole derivative by recrystallization.
Materials:
-
Crude solid 3-substituted-5-methoxyindole derivative
-
Suitable recrystallization solvent or solvent pair
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and upon heating to find a suitable solvent or solvent pair.
-
Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.[2] c. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-heated Erlenmeyer flask.
-
Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. b. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: a. Collect the crystals by vacuum filtration using a Buchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[2]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
V. Concluding Remarks
The purification of 3-substituted-5-methoxyindole derivatives is a critical step in their synthesis and application. By understanding the physicochemical properties of your specific compound and systematically applying the principles of extraction, crystallization, and chromatography, you can achieve high purity and yield. This guide provides a foundation for troubleshooting common issues and implementing effective purification strategies. Remember that each derivative is unique, and some degree of optimization will always be necessary to achieve the best results.
VI. References
-
BenchChem. (2025). Technical Support Center: 5-Methoxyindole Synthesis. 2
-
BenchChem. (2025). Technical Support Center: Purification of Indole Derivatives by Column Chromatography. 1
-
BenchChem. (2025). Technical Support Center: Synthesis of 5-Methoxyindoles. 4
-
Google Patents. (2020). CN110642770B - Preparation method of 5-methoxyindole. 3
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Schmer, G., & Roberts, J. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta (BBA) - Enzymology, 527(1), 264–271. --INVALID-LINK--
-
MDPI. (2022). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. --INVALID-LINK--
-
MDPI. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). --INVALID-LINK--
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--
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Sigma-Aldrich. Troubleshooting Purification Methods. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of 5-Methoxyindole Compounds. 5
References
Technical Support Center: Improving the Regioselectivity of Indole Functionalization
Welcome to the technical support center for indole functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their indole modification experiments. Indole and its derivatives are crucial scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4][5] Achieving precise control over the position of functionalization is a common challenge due to the indole ring's inherent electronic properties.[5][6][7] This guide provides answers to frequently asked questions, detailed experimental protocols, and comparative data to aid in your research.
Frequently Asked Questions (FAQs)
Q1: Why is the C3 position of indole the most common site for electrophilic substitution?
A1: The C3 position of the indole ring is the most nucleophilic and kinetically favored site for electrophilic attack. This is because the resulting cationic intermediate (the sigma complex) is more stable than the intermediate formed from attack at any other position. In the C3-attack intermediate, the positive charge is effectively delocalized over the C2 carbon and the nitrogen atom without disrupting the aromaticity of the benzene ring.[8] In contrast, electrophilic attack at the C2 position leads to a less stable intermediate where the aromaticity of the benzenoid ring is compromised in some resonance structures.[8]
Q2: I am trying to achieve functionalization at the C2 position, but I keep getting the C3-functionalized product. What are the common strategies to promote C2 selectivity?
A2: Overcoming the intrinsic reactivity of the C3 position is key to achieving C2 functionalization. Here are some common and effective strategies:
-
Blocking the C3 Position: The most straightforward approach is to use an indole substrate where the C3 position is already substituted. With the C3 position occupied, electrophilic attack is often redirected to the C2 position.[8]
-
Utilizing N-Directing Groups: Attaching a directing group to the indole nitrogen (N1) is a powerful strategy. These groups can coordinate to a transition metal catalyst, directing C-H activation and subsequent functionalization to the adjacent C2 (or C7) position. Common directing groups include sulfonyl, pivaloyl, and various amides.[8] The choice of the directing group is critical and can significantly influence the regioselectivity.[9]
-
Transition-Metal Catalysis: Palladium, rhodium, and iridium-based catalysts are frequently employed to achieve C2-selective C-H activation.[8] The selection of ligands and reaction conditions plays a crucial role in directing the regioselectivity.[10][11] For instance, in some palladium-catalyzed arylations, specific ligands can override the inherent C3 preference and favor C2 functionalization.[12][13]
Q3: Functionalization of the benzene ring (C4-C7) of indole is proving to be very difficult. What methods can I use to achieve this?
A3: Functionalizing the less reactive C4-C7 positions is a significant challenge in indole chemistry.[6][7] However, several strategies have been developed to address this:
-
Directed C-H Activation: This is the most prevalent strategy. A directing group on the indole nitrogen or at the C3 position can chelate to a transition metal catalyst and facilitate ortho-metalation, leading to functionalization at a specific position on the benzene ring.[6][7][8] For example, an N-P(O)tBu₂ group can direct arylation to the C7 and C6 positions with palladium and copper catalysts, respectively.[6][7] Similarly, a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions.[6][7][14]
-
Catalyst and Ligand Control: In some systems, the choice of catalyst and ligands can influence the regioselectivity between different positions on the benzene ring, even without a strongly chelating directing group.
-
Transition-Metal-Free Approaches: For certain transformations like borylation, methods using reagents like BBr₃ with a directing group have been developed to avoid the use of precious metal catalysts.[6][7]
Q4: My reaction is not regioselective, and I am getting a mixture of isomers. How can I improve the selectivity?
A4: A lack of regioselectivity is a common issue. Here are some troubleshooting steps:
-
Re-evaluate your directing group: Is the directing group appropriate for the desired position? Is it sterically and electronically suited to direct the catalyst to the target C-H bond? Sometimes, a subtle change in the directing group can have a profound impact on selectivity.
-
Optimize the catalyst system: The choice of metal, its oxidation state, and the ligands are all critical. Experiment with different ligands, as they can influence the steric and electronic environment around the metal center, thereby altering the regioselectivity.[10][11][15][16]
-
Adjust reaction conditions: Temperature, solvent, and additives can all play a role. For instance, the acidity of the medium has been shown to correlate with both activity and regioselectivity in some oxidative cross-coupling reactions.
-
Consider a different synthetic strategy: If optimization proves difficult, it may be more efficient to consider an alternative approach, such as pre-functionalizing the indole at the desired position via a different route (e.g., halogenation followed by cross-coupling).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, inappropriate reaction conditions (temperature, time), unsuitable solvent. | Activate the catalyst if necessary, screen different solvents, and optimize the reaction temperature and time. |
| Poor regioselectivity | Ineffective directing group, wrong choice of catalyst/ligand, non-optimal reaction conditions. | Screen different directing groups, experiment with various ligands, and optimize the solvent and temperature. |
| Formation of byproducts | Side reactions such as homocoupling, over-functionalization, or decomposition of starting materials. | Adjust stoichiometry, lower the reaction temperature, or use a more selective catalyst system. |
| Difficulty removing the directing group | The directing group is too robust. | Consult the literature for specific conditions for the removal of your directing group; some are designed to be easily cleaved under mild conditions.[6] |
Quantitative Data on Regioselective Indole Functionalization
The following tables summarize representative data for the regioselective functionalization of indoles. Note that yields and selectivities are highly substrate-dependent.
Table 1: C2-Selective Functionalization
| Reaction Type | Catalyst/Reagent | Directing Group | Typical Yield (%) | Regioselectivity (C2:other) | Reference |
| Arylation | Pd(OAc)₂ / PPh₃ | N-Methyl | 54-92 | >20:1 | [10] |
| Alkenylation | [RhCp*Cl₂]₂ / CsOAc | N-Pivaloyl | 70-95 | High | [9] |
| Allylation | Ir-(P,olefin) complex / Mg(ClO₄)₂ | None (on 3-subst. indole) | 40-99 | High | [12] |
| Alkylation | HI (catalytic) | None (on 3-alkyl indole) | 60-95 | High | [15] |
Table 2: C4/C5-Selective Functionalization
| Reaction Type | Catalyst/Reagent | Directing Group | Position | Typical Yield (%) | Reference |
| Arylation | Pd(PPh₃)₂Cl₂ / Ag₂O | C3-Pivaloyl | C4 | 58-83 | [14] |
| Arylation | CuTc / dtbpy | C3-Pivaloyl | C5 | 33-68 | [14] |
| Alkenylation | [RhCp*Cl₂]₂ / AgSbF₆ | C3-Trifluoroacetyl | C4 | High | [8] |
| Amination | Pd(OAc)₂ / Ligand | C3-Aldehyde + N-Sulfonamide | C5 | Good | |
| Alkylation | Cu(OAc)₂·H₂O / AgSbF₆ | C3-Carbonyl | C5 | Good | [1] |
Table 3: C7-Selective Functionalization
| Reaction Type | Catalyst/Reagent | Directing Group | Typical Yield (%) | Reference |
| Arylation | Rh(PPh₃)₃Cl / LiOtBu | N-PtBu₂ | 60-90 | [6] |
| Borylation | Ir-catalyst | N-Silyl | Good | [6] |
| Alkenylation | [RhCp*Cl₂]₂ / AgOAc | N-Pivaloyl | 70-95 | [9] |
| Amidation | Ir(III)-catalyst | N-Sulfonyl | Good | [9] |
Experimental Protocols
Protocol 1: General Procedure for Rh-catalyzed C7 Arylation of N-PtBu₂ Indoles[6]
-
To a 25-mL Schlenk tube, add the indole substrate (0.20 mmol), aryl bromide (0.30 to 0.4 mmol), Rh(PPh₃)₃Cl (11.1 mg, 0.012 mmol), and LiOtBu (48.0 mg, 0.60 mmol).
-
Purge the tube with argon three times.
-
Add anhydrous m-xylene (1.0 mL) via syringe.
-
Stir the mixture at 80°C to 150°C for 24 hours.
-
Cool the solution to room temperature.
-
Remove the solvent under vacuum.
-
Purify the crude product by column chromatography on silica gel to obtain the pure C7-arylated indole.
Protocol 2: Pd-Catalyzed C2-Arylation of N-Substituted Indoles
-
In a glovebox, add Pd(OAc)₂ (0.005 mmol), PPh₃ (0.02 mmol), and K₂CO₃ (1.5 mmol) to a vial.
-
Add a stir bar, the N-substituted indole (0.5 mmol), and the aryl iodide (1.0 mmol).
-
Add toluene (2 mL) and seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and heat the reaction mixture at 120°C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by flash chromatography on silica gel.
Protocol 3: Pd-Catalyzed C4-Arylation of 3-Formyl Indoles
-
To a reaction vessel, add 1H-indole-3-carbaldehyde (0.40 mmol), Pd(OAc)₂ (10 mol%), the aryl iodide (0.80 mmol), and AgOAc (0.80 mmol).
-
Add HFIP (1 mL) and TFA (1 mL) as the solvent system.
-
Heat the reaction mixture at 100°C for 3.5 hours.
-
After cooling, dilute the reaction mixture with a suitable organic solvent and water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Logical Flowchart for Selecting a Functionalization Strategy
Caption: Decision tree for choosing a regioselective indole functionalization method.
Simplified Mechanism of Directing Group-Assisted C-H Activation
Caption: General workflow for directing group (DG) assisted C-H functionalization.
Relationship between Directing Group Position and Functionalization Site
Caption: Correlation between directing group placement and resulting functionalization site.
References
- 1. Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic functionalization of indoles in a new dimension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Mild and Practical Indole C2 Allylation by Allylboration of in situ Generated 3‐Chloroindolenines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
- 12. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. soc.chim.it [soc.chim.it]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
impact of solvent and base choice on cross-coupling efficiency
Welcome to the technical support center for cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the critical choice of solvent and base, which significantly impacts reaction efficiency, yield, and selectivity.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your cross-coupling experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
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Question: My cross-coupling reaction is not yielding any product, or the yield is very low. What are the likely causes related to solvent and base?
-
Answer: Low or no yield in cross-coupling reactions can often be attributed to several factors involving the solvent and base. A primary reason is the poor solubility of the reactants, especially inorganic bases, in the chosen solvent.[1] The reaction rate can be significantly hindered if the base is not at least partially soluble to deprotonate the catalyst or one of the coupling partners. Additionally, certain solvents can inhibit the palladium catalyst. Chlorinated solvents, acetonitrile, and pyridine have been reported to bind to palladium and should generally be avoided.[1][2] The choice of base is also critical; a base that is too weak may not be effective in the catalytic cycle, while a very strong base could lead to the decomposition of sensitive functional groups on your substrates.[1][2]
Issue 2: Formation of Side Products
-
Question: My reaction is producing significant amounts of side products, such as homocoupled products or dehalogenated starting material. How can solvent and base selection help minimize these?
-
Answer: The formation of side products is a common issue that can often be mitigated by judicious selection of solvent and base. Homocoupling of boronic acids in Suzuki reactions, for instance, is often promoted by the presence of oxygen.[3][4] While solvent choice is key for degassing, the base can also play a role. For Buchwald-Hartwig aminations, biaryl byproduct formation can sometimes be observed, and optimizing the catalyst, ligand, and stoichiometry is crucial.[1] Dehalogenation of the aryl halide starting material can occur if the palladium complex reacts with a proton source, which can be an amine base or an alcoholic solvent.[3] In such cases, switching to a non-protic solvent or a different class of base may be beneficial.
Issue 3: Reaction Stalls Before Completion
-
Question: My reaction starts but then seems to stop before all the starting material is consumed. Could the solvent or base be the culprit?
-
Answer: A stalled reaction can indeed be a consequence of solvent or base issues. Catalyst deactivation or poisoning can occur, and some functional groups like azo groups can poison the palladium catalyst.[1] Ensuring the purity of all reagents and solvents is critical.[1] In biphasic reactions, such as some Suzuki couplings using an aqueous base, poor mixing can lead to a stalled reaction due to inefficient mass transfer between the phases.[5] Vigorous stirring is essential in these cases.[4][5] The base itself can also be a factor; if it is consumed or if its physical form (e.g., large particles) limits its availability, the reaction may halt.[5]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding solvent and base selection for various cross-coupling reactions.
General Questions
-
FAQ 1: What is the general role of the solvent in a cross-coupling reaction?
-
Answer: The solvent plays a multifaceted role in palladium-catalyzed cross-coupling reactions. It influences the rate and selectivity of the reaction, as well as chemical equilibria.[6] The solvent can affect the stability of the catalyst, and coordinating solvents may compete with ligands.[6] Furthermore, the solvent choice can control the partitioning or precipitation of products and byproducts, aiding in purification.[6] The polarity of the solvent is particularly important, as it can influence the nature of the active catalytic species.[7][8][9]
-
FAQ 2: How does the choice of base impact a cross-coupling reaction?
-
Answer: The base is a critical component in many cross-coupling reactions, and its role can vary.[6][10] In reactions like the Suzuki, Heck, and Sonogashira couplings, a primary function of the base is to neutralize the hydrogen halide byproduct generated during the reaction.[10][11] In some cases, the base is involved in the formation of the active nucleophile, for example, by activating the boronic acid in Suzuki coupling or deprotonating the terminal alkyne in Sonogashira coupling.[5][10] The strength and solubility of the base are key parameters to consider, as they can significantly affect the reaction outcome.[1][5]
Reaction-Specific Questions
-
FAQ 3 (Suzuki Coupling): What are the most common solvent and base combinations for Suzuki-Miyaura coupling?
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Answer: A wide variety of solvents can be used for Suzuki coupling, including ethers (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and alcohols.[3] Often, a co-solvent system, such as toluene/water or dioxane/water, is employed.[5] The addition of water helps to dissolve the inorganic base and is thought to facilitate the transmetalation step.[5] Common bases for Suzuki coupling are inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[5] The choice of base can impact the reaction rate and is often dependent on the specific substrates.[5]
-
FAQ 4 (Buchwald-Hartwig Amination): Which solvents and bases are recommended for Buchwald-Hartwig amination?
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Answer: For Buchwald-Hartwig amination, common solvents include ethereal solvents like dioxane and THF, and aromatic hydrocarbons such as toluene and xylene.[1][2] Toluene is a very common and effective solvent.[1] Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used and are often effective.[1][2] However, for substrates with sensitive functional groups, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ may be better alternatives.[1]
-
FAQ 5 (Heck Coupling): What are the typical solvent and base choices for the Heck reaction?
-
Answer: The Heck reaction is often conducted in polar aprotic solvents like N,N-dimethylformamide (DMF).[6] Amine bases, such as triethylamine (Et₃N) or diisopropylethylamine (i-Pr₂EtN), are commonly used.[12] The combination of an amine base with a less polar solvent like toluene can also be effective.[6] In some cases, inorganic bases like carbonates or phosphates are used, often in the presence of a phase-transfer catalyst.[12]
-
FAQ 6 (Sonogashira Coupling): What solvents and bases should I consider for a Sonogashira coupling?
-
Answer: The Sonogashira coupling typically employs a palladium catalyst and a copper(I) co-catalyst.[10] A variety of solvents can be used, with toluene and DMF being common choices.[13] The base plays a crucial role in deprotonating the terminal alkyne to form the copper acetylide intermediate.[10] Amine bases such as triethylamine or diisopropylamine are frequently used, often in a mixture with the reaction solvent.[13]
Data Presentation
Table 1: General Solvent Guide for Common Cross-Coupling Reactions
| Cross-Coupling Reaction | Recommended Solvents | Solvents to Avoid |
| Suzuki-Miyaura | Toluene, Dioxane, THF, DME, Alcohols (e.g., EtOH, n-BuOH)[3] | Chlorinated solvents, Acetonitrile (in some cases)[8] |
| Buchwald-Hartwig | Toluene, Xylene, Dioxane, THF, 2-MeTHF, MTBE[1][14] | Chlorinated solvents, Acetonitrile, Pyridine[1][2] |
| Heck | DMF, DMAc, NMP, Toluene[6] | Protic solvents (can lead to side reactions) |
| Sonogashira | Toluene, DMF, THF, Amines (e.g., Et₃N, i-Pr₂NH)[13] |
Table 2: Common Bases for Cross-Coupling Reactions and Their Properties
| Base | pKa of Conjugate Acid | Common Applications | Notes |
| Sodium tert-butoxide (NaOtBu) | ~19 | Buchwald-Hartwig Amination[1][2] | Very strong base, can cause decomposition of sensitive functional groups.[1] |
| Potassium phosphate (K₃PO₄) | ~12.3 (for HPO₄²⁻) | Suzuki-Miyaura, Buchwald-Hartwig[1][5] | A good choice for base-sensitive substrates.[1] |
| Cesium carbonate (Cs₂CO₃) | ~10.3 (for HCO₃⁻) | Suzuki-Miyaura, Buchwald-Hartwig[1][5] | Often provides good solubility and reactivity.[2] |
| Triethylamine (Et₃N) | ~10.8 | Heck, Sonogashira[12][13] | Organic amine base, also acts as a solvent in some cases. |
| Potassium carbonate (K₂CO₃) | ~10.3 (for HCO₃⁻) | Suzuki-Miyaura, Heck[5][15] | A common and cost-effective inorganic base. |
Experimental Protocols
A representative, non-optimized protocol for a small-scale Buchwald-Hartwig amination is provided below as a general guideline. Note: Reaction conditions must be optimized for specific substrates.
-
Preparation: To an oven-dried vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).[1]
-
Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[1]
-
Reagent Addition: Under an inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then add the amine (1.1-1.5 equiv.) followed by the degassed solvent to achieve a concentration of ~0.1-0.5 M.[1]
-
Reaction: Place the vial in a preheated heating block and stir at the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A decision tree for troubleshooting common issues in cross-coupling reactions related to solvent and base.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
overcoming steric hindrance in reactions with 1-Boc-3-Bromo-5-methoxyindole
Welcome to the technical support center for overcoming steric hindrance in reactions involving 1-Boc-3-bromo-5-methoxyindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in performing cross-coupling reactions with this compound?
A1: The primary challenge is the significant steric hindrance at the C3 position of the indole ring. This is due to the bulky tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen (N1). This steric bulk can impede the approach of the palladium catalyst to the C3-bromo bond, which is necessary for the initial oxidative addition step in most cross-coupling catalytic cycles. Consequently, reactions can be sluggish, require harsh conditions, or result in low yields.
Q2: How does the electronic nature of this compound affect its reactivity?
A2: The indole ring is an electron-rich heteroaromatic system. The methoxy group at the C5 position further increases the electron density of the ring through a resonance-donating effect. While this high electron density can be favorable for some electrophilic substitution reactions, in the context of palladium-catalyzed cross-coupling, it can make the oxidative addition of the C-Br bond to the Pd(0) catalyst more challenging compared to electron-poor aryl halides.
Q3: Are there any common side reactions to be aware of?
A3: Yes, several side reactions can occur. Protodebromination, the replacement of the bromine atom with a hydrogen, can be a significant issue, especially under harsh basic conditions or at elevated temperatures. Homocoupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) are also common side reactions. In some cases, deprotection of the Boc group can occur if the reaction conditions are too acidic or are run at very high temperatures for extended periods.
Q4: When should I consider a lithiation-borylation approach instead of a direct cross-coupling reaction?
A4: A lithiation-borylation sequence can be an effective alternative when direct cross-coupling reactions fail or give low yields. This two-step process involves a lithium-halogen exchange at the C3 position, followed by trapping of the resulting organolithium species with a borate ester (e.g., triisopropyl borate). This generates a C3-boronic ester derivative of the indole, which can then be used in a subsequent Suzuki-Miyaura coupling reaction. This approach can be particularly useful for introducing sterically demanding groups at the C3 position.
Troubleshooting Guides
This section provides solutions to common problems encountered during specific reactions with this compound.
Suzuki-Miyaura Coupling
Problem: Low or no yield of the desired coupled product.
| Possible Cause | Troubleshooting Suggestion |
| Steric Hindrance | Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is more reactive in the oxidative addition step. Consider using a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) for more efficient generation of the active catalyst. |
| Inefficient Transmetalation | The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. Ensure the base is finely powdered and anhydrous for non-aqueous reactions. For reactions in aqueous solvent mixtures, ensure vigorous stirring to facilitate phase transfer. |
| Catalyst Deactivation | Ensure all reagents and solvents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Use of air-stable precatalysts can also mitigate this issue. |
| Protodeboronation of Boronic Acid | This is more common with electron-rich or heteroaryl boronic acids. Consider using milder bases like KF or K₂CO₃, or switching to anhydrous reaction conditions. |
Heck Coupling
Problem: Reaction is sluggish and gives low conversion.
| Possible Cause | Troubleshooting Suggestion |
| Poor Catalyst Activity | High temperatures (often >100 °C) are typically required for Heck reactions.[1] Consider using a more thermally stable ligand, such as a bulky trialkylphosphine (e.g., P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand. |
| Base Incompatibility | Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. If these are ineffective, an inorganic base such as NaOAc or K₂CO₃ may provide better results. |
| Solvent Choice | Polar aprotic solvents like DMF, NMP, or DMA are generally preferred as they can help to stabilize the cationic palladium intermediate in the catalytic cycle.[1] |
Sonogashira Coupling
Problem: Significant homocoupling of the terminal alkyne (Glaser coupling).
| Possible Cause | Troubleshooting Suggestion |
| Copper(I) Co-catalyst | The copper co-catalyst is often responsible for promoting alkyne homocoupling. Consider running the reaction under copper-free conditions. This typically requires a more reactive palladium catalyst/ligand system and may necessitate higher temperatures. |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of alkynes. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). |
| Base Selection | An amine base such as Et₃N or DIPEA is commonly used. The choice of amine can influence the extent of side reactions. |
Buchwald-Hartwig Amination
Problem: Low yield of the aminated product.
| Possible Cause | Troubleshooting Suggestion |
| Steric Hindrance | As with other cross-coupling reactions, bulky phosphine ligands (e.g., Xantphos, BINAP) are often necessary to overcome the steric hindrance around the C3 position. |
| Base Strength | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. |
| Amine Reactivity | Primary amines are generally more reactive than secondary amines. For less reactive amines, more forcing conditions (higher temperature, longer reaction time) may be necessary. |
Data Presentation
The following tables summarize typical reaction conditions and reported yields for cross-coupling reactions with 1-Boc-3-bromoindole derivatives. Note that optimal conditions can vary depending on the specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Conditions
| Boronic Acid/Ester | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Potassium Phenyltrihydroxyborate | Pd(acac)₂ (5) | (t-Bu)₃P·HBF₄ (5) | - | Toluene | 80 | - | 81 | [2] |
| Phenylboronic Acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | High | [3] |
| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | Good | [3] |
| p-Tolylboronic acid | Pd/SPhos (5) | SPhos | K₂CO₃ | H₂O/MeCN (4:1) | 37 | 18 | 91 | [4] |
Table 2: Heck Coupling Conditions
| Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acrylate | Pd(PPh₃)₂Cl₂ (5) | P(o-tolyl)₃ (15) | Et₃N | Toluene | 165 | 16 | 48 | [5] |
| Methyl acrylate | Pd(OAc)₂ | - | Et₃N / Na₂CO₃ | NMP | - | - | High | [6] |
| Acrylic acid | Na₂PdCl₄ (5) | sSPhos (15) | Na₂CO₃ | MeCN/H₂O (1:1) | 80 (MW) | - | High | [7] |
Table 3: Sonogashira Coupling Conditions
| Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 4-6 | 93 | [8] |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 12-24 | ~85 | [8] |
| Various | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | - | Moderate to Excellent | [9] |
Table 4: Buchwald-Hartwig Amination Conditions
| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu | Toluene | 100 (MW) | 0.17 | >95 | [10] |
| Aqueous NH₃ | Pd(OAc)₂ (2) | KPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | [7] |
| Benzophenone imine | Pd₂(dba)₃ | X-Phos | Cs₂CO₃ | Toluene | - | - | High | [10] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1, or DME)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Lithiation-Borylation
This procedure should be performed under strictly anhydrous and inert conditions.
Reagents and Materials:
-
This compound
-
n-Butyllithium or tert-butyllithium (1.1 equivalents)
-
Triisopropyl borate (1.2 equivalents)
-
Anhydrous solvent (e.g., THF or diethyl ether), cooled to -78 °C
Procedure:
-
To a flame-dried, three-necked flask equipped with a thermometer, dropping funnel, and nitrogen inlet, add a solution of this compound in the anhydrous solvent.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the organolithium reagent (e.g., n-BuLi) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the triisopropyl borate dropwise, again maintaining the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude boronic ester can often be used in the subsequent Suzuki coupling without further purification.
Visualizations
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Caption: Experimental workflow for the lithiation-borylation and subsequent Suzuki coupling.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. syntheticpages.org [syntheticpages.org]
- 6. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Minimizing Homocoupling Byproducts in Sonogashira Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of undesired homocoupling byproducts (diynes). The following content is structured in a question-and-answer format to directly address common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing a significant amount of a symmetric diyne byproduct in my Sonogashira reaction. What is this, and why is it a problem?
A: You are observing the result of alkyne homocoupling, a common side reaction in Sonogashira couplings. This process, often referred to as Glaser or Glaser-Hay coupling, involves the dimerization of two terminal alkyne molecules to form a symmetric 1,3-diyne.[1][2][3]
This side reaction is problematic for several reasons:
-
Reduced Yield: It consumes your terminal alkyne starting material, which directly lowers the yield of your desired cross-coupled product.[3]
-
Complicated Purification: The homocoupled diyne often has similar polarity to the target molecule, making chromatographic separation difficult and time-consuming.[3]
-
Stoichiometric Imbalance: Consumption of the alkyne alters the stoichiometry of the reaction, potentially leading to the accumulation of other byproducts.
Q2: What are the primary root causes of alkyne homocoupling in my reaction?
A: The formation of homocoupled byproducts is primarily driven by two key factors in a traditional Sonogashira reaction setup: the copper(I) co-catalyst and the presence of oxygen .[1][3][4]
The mechanism involves the copper acetylide intermediate, which is essential for the main Sonogashira cycle. In the presence of an oxidant, typically atmospheric oxygen, this intermediate can undergo oxidative dimerization to yield the diyne.[1][2][4] This competing pathway is the Glaser coupling reaction.[2][5]
The diagram below illustrates the main Sonogashira catalytic cycle and the competing Glaser homocoupling pathway that leads to the undesired byproduct.
Q3: What is the single most effective strategy to eliminate Glaser homocoupling?
A: The most direct and effective method is to perform a copper-free Sonogashira reaction .[1][3] By removing the copper co-catalyst, you eliminate the primary mechanistic pathway for oxidative alkyne dimerization.[5][6]
Copper-free protocols have been extensively developed to circumvent the issue of homocoupling.[3][7][8] These methods may require adjustments to other reaction parameters, such as using more active palladium catalysts, specific ligands, or different bases to facilitate the catalytic cycle efficiently without copper's involvement.[3][9]
Q4: A copper-free protocol is not feasible for my substrate. How can I minimize homocoupling while still using a copper co-catalyst?
A: If you must use a copper co-catalyst, you can implement several strategies simultaneously to suppress the undesired Glaser coupling. The key is to favor the kinetics of the cross-coupling pathway over the homocoupling pathway.
| Strategy | Action | Rationale |
| 1. Rigorous Oxygen Exclusion | Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon).[1][4] Maintain a positive pressure of inert gas throughout the entire experiment. | Oxygen is the oxidant required for the copper-mediated dimerization of the alkyne.[1][2][4] Its rigorous exclusion is critical. |
| 2. Slow Alkyne Addition | Add the terminal alkyne to the reaction mixture slowly over several hours using a syringe pump.[4] | This keeps the instantaneous concentration of the alkyne and its copper acetylide intermediate low, disfavoring the bimolecular homocoupling reaction.[4] |
| 3. Optimize Catalyst Loadings | Minimize the amount of copper(I) iodide (CuI) used. While essential, excessive copper loading can accelerate homocoupling.[1] Start with a low Pd:Cu ratio and optimize. | Finding the right balance is key. You need enough copper to facilitate transmetalation but not so much that it significantly promotes the side reaction. |
| 4. Choice of Base & Solvent | The base and solvent system is critical. Secondary amines like piperidine or diisopropylamine can be more effective than triethylamine in some cases.[3] | The amine base is not just a proton scavenger; it can coordinate to the metal centers and influence the catalytic cycle.[5] |
| 5. Temperature Control | Avoid unnecessarily high temperatures. While heating may be required for less reactive halides, elevated temperatures can sometimes favor the homocoupling pathway.[1] | Run the reaction at the lowest temperature that allows for a reasonable rate of cross-coupling. |
| 6. Use a Reducing Atmosphere | In specialized cases, using a reducing atmosphere, such as hydrogen gas diluted with nitrogen or argon, has been shown to reduce homocoupling to minimal levels.[10][11] | The hydrogen may help to scavenge trace oxygen in the vicinity of the catalyst.[11] |
The following workflow provides a decision-making process for troubleshooting homocoupling.
Q5: I'm still seeing homocoupling in my "copper-free" reaction. What could be the cause?
A: This is a less common but important issue. There are two likely culprits:
-
Trace Copper Contamination: Commercially available palladium catalysts or other reagents can sometimes contain trace amounts of copper salts, which are sufficient to catalyze Glaser coupling.[12] Ensure the purity of your palladium source and other reagents.
-
Palladium-Mediated Homocoupling: Under certain conditions, particularly in the presence of oxygen, palladium itself can mediate the homocoupling of alkynes, although this is generally less efficient than the copper-catalyzed pathway.[1] This reinforces the absolute need for anaerobic conditions even in copper-free systems.
Experimental Protocols: Minimizing Homocoupling
Protocol 1: Standard Sonogashira Coupling with Minimized Homocoupling (with Copper)
This protocol is for a standard reaction where copper is used, but conditions are optimized to suppress the Glaser byproduct.
-
Preparation & Degassing: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent and Base Addition: Via syringe, add freshly distilled and thoroughly degassed solvent (e.g., 10 mL THF) and base (e.g., 5 mL triethylamine). The solvents must be sparged with inert gas for at least 30 minutes prior to use.[3]
-
Slow Alkyne Addition: In a separate, dry syringe, draw up the terminal alkyne (1.2 mmol). Place this syringe on a syringe pump and add the alkyne to the reaction mixture over a period of 4-6 hours.
-
Reaction Monitoring: Stir the mixture at the appropriate temperature (start at room temperature for aryl iodides, or heat to 40-60 °C for aryl bromides) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate, and filter it through a pad of celite to remove the catalyst residues. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[1]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol eliminates the copper co-catalyst entirely, providing the most robust defense against Glaser homocoupling.
-
Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), a suitable palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and a magnetic stir bar.[1]
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.[1]
-
Reagent Addition: Under a positive flow of inert gas, add the terminal alkyne (1.2 mmol) and a degassed, anhydrous amine base/solvent such as triethylamine or piperidine (5 mL).[1]
-
Reaction: Heat the reaction mixture to an appropriate temperature (often higher than copper-catalyzed versions, e.g., 80 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter it through a pad of celite, washing with a solvent like ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography to isolate the desired product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
analytical techniques for monitoring reaction progress of indole couplings
Welcome to the technical support center for analytical techniques in monitoring indole coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on reaction progress analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for monitoring my indole coupling reaction?
A1: The choice of technique depends on your specific needs.[1]
-
Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks for reaction completion. It is a cost-effective and rapid method.[2]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for robust, high-throughput, and accurate quantitative analysis of the entire reaction profile, including starting materials, intermediates, and products.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for volatile indole derivatives, providing both separation and structural information.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for detailed structural elucidation and in-situ, real-time monitoring of reaction kinetics and intermediates.[1][3]
Q2: My reaction involves a high-boiling solvent like DMF or DMSO. How can I effectively use TLC?
A2: High-boiling solvents can cause streaking on TLC plates. To resolve this, after spotting your sample, place the TLC plate under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[4]
Q3: What are the advantages of using UPLC over HPLC for reaction monitoring?
A3: Ultra-Performance Liquid Chromatography (UPLC) is an advanced version of HPLC that offers several advantages, including faster analysis times, better resolution, and higher sensitivity.[5][6] This is achieved by using columns with smaller particle sizes and operating at higher pressures.[6][7] However, UPLC systems are generally more expensive.[7]
Q4: How can I confirm the formation of my desired indole product and identify any byproducts?
A4: A combination of techniques is often best. HPLC or GC can separate the components of your reaction mixture.[8] Mass spectrometry (coupled with GC or LC) can provide molecular weight information, and NMR spectroscopy can give detailed structural information to confirm the identity of the products and any impurities.[9][10]
Q5: My indole product appears to be unstable on silica gel for TLC analysis. What can I do?
A5: If you suspect your compound is degrading on the acidic silica gel, you can neutralize the plate by adding a small amount of a base, like triethylamine (0.1-2.0%), to the developing solvent.[11][12] Alternatively, you can use a different stationary phase, such as alumina plates.[12] A 2D TLC can also help determine if your compound is unstable on silica.[4]
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Elongated Spots | Sample is overloaded.[11][13][14] | Dilute the sample solution before spotting.[11] |
| Compound is acidic or basic. | For acidic compounds, add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase. For basic compounds, add triethylamine (0.1-2.0%).[11] | |
| Spots are Not Visible | Sample is too dilute.[11][13] | Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[11][13] |
| Compound is not UV-active. | Use a staining method, such as Ehrlich's reagent, which typically produces a blue to violet color with indoles.[2] | |
| Reactant and Product have Similar Rf Values | Solvent system is not optimal. | Try a different solvent system with varying polarities.[4] |
| Use a co-spot (spotting the reaction mixture and starting material in the same lane) to help differentiate.[4] | ||
| Uneven Solvent Front | The edge of the TLC plate is touching the side of the developing chamber or the filter paper. | Ensure the plate is not in contact with the chamber walls or filter paper.[13] |
| The silica on the plate is chipped at the bottom. | If the damage is minor, you can sometimes make a 45° cut at the corner to remove the damaged area.[12] |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Possible Cause(s) | Solution(s) |
| No Peaks or Very Small Peaks | No sample was injected. | Verify the injection process and syringe functionality.[15] |
| Sample is not volatile enough or is thermally unstable. | Consider derivatization to increase volatility and thermal stability.[16] For thermally degradable compounds, GC-MS may not be suitable.[17] | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample.[15] |
| Active sites in the injector or column. | Use a deactivated liner and column. | |
| Retention Time Shifts | Inconsistent carrier gas flow rate or pressure. | Check for leaks in the system and ensure the gas supply is stable.[15] |
| Water in the sample or solvent. | Use dry solvents and glassware, as water can affect retention times and peak shapes.[17] | |
| Baseline Noise or Drift | Contaminated detector or column bleed. | Bake out the column and detector according to the manufacturer's instructions.[15] |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Solution(s) |
| Broad or Tailing Peaks | Column is overloaded. | Reduce the injection volume or sample concentration. |
| Mismatched solvent strength between the sample and mobile phase. | Dissolve the sample in the mobile phase if possible. | |
| Column is degrading. | Replace the column. | |
| Split Peaks | Clogged frit or void at the head of the column. | Reverse flush the column or replace it. |
| Fluctuating Baseline | Air bubbles in the pump or detector. | Degas the mobile phase and purge the pump. |
| Mobile phase is not mixed properly. | Ensure proper mixing of the mobile phase components. | |
| Changes in Retention Time | Mobile phase composition has changed. | Prepare fresh mobile phase. |
| Column temperature is not stable. | Use a column oven for temperature control. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause(s) | Solution(s) |
| Broad Peaks | Sample is not fully dissolved or contains paramagnetic impurities. | Filter the sample. Use a different deuterated solvent. |
| The concentration of the sample is too high. | Dilute the sample. | |
| Difficulty in Phasing the Spectrum | Inhomogeneous magnetic field. | Shim the spectrometer. |
| Poor Signal-to-Noise Ratio | Sample concentration is too low. | Increase the sample concentration or the number of scans.[2] |
| Overlapping Peaks | Insufficient magnetic field strength. | Use a higher field NMR spectrometer if available. |
| Employ 2D NMR techniques like COSY to resolve overlapping signals.[18] |
Experimental Protocols
General Sample Preparation for Reaction Monitoring
-
At various time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.[1]
-
Quench the reaction by diluting the aliquot in a suitable solvent (e.g., the mobile phase for HPLC) to a known volume.[1]
-
For HPLC or GC analysis, filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]
Protocol: TLC for Qualitative Reaction Monitoring
-
Objective: To quickly assess the progress of an indole coupling reaction.
-
Materials: TLC plates (silica gel 60 F254), developing chamber, spotting capillaries, appropriate solvent system, UV lamp, and a suitable stain (e.g., Ehrlich's reagent).[2]
-
Procedure:
-
Pour the developing solvent into the chamber, line it with filter paper, and allow it to saturate.
-
Using a capillary, spot the crude reaction mixture, the starting materials, and a co-spot on the baseline of the TLC plate.
-
Place the plate in the developing chamber and allow the solvent to run up the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp.[2]
-
If necessary, stain the plate (e.g., with Ehrlich's reagent) and gently heat to visualize the indole-containing compounds.[2]
-
-
Analysis: Compare the spots in the reaction mixture lane to the starting material lanes to determine the consumption of reactants and the formation of the product.[2]
Protocol: HPLC for Quantitative Reaction Monitoring
-
Objective: To accurately quantify the components of an indole coupling reaction over time.
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[1]
-
Typical Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is often effective.[1]
-
Detection: UV detection at a wavelength where all components of interest absorb (e.g., 254 nm or 280 nm).[1]
-
-
Quantification:
Visualizations
Caption: General workflow for monitoring indole coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 4. Chromatography [chem.rochester.edu]
- 5. pharmaguru.co [pharmaguru.co]
- 6. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 7. microbiozindia.com [microbiozindia.com]
- 8. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. silicycle.com [silicycle.com]
- 12. m.youtube.com [m.youtube.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. microbiozindia.com [microbiozindia.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. benchchem.com [benchchem.com]
- 17. labcompare.com [labcompare.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Strategies for Achieving Chemoselectivity in Polyfunctionalized Indoles
Welcome to the technical support center for the chemoselective functionalization of polyfunctionalized indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My C-H functionalization reaction on a polyfunctionalized indole is giving me a mixture of isomers. How can I improve the regioselectivity?
A1: Achieving regioselectivity in C-H functionalization of indoles is a common challenge due to the presence of multiple reactive sites (N-H, C2, C3, and C4-C7). The selectivity is highly dependent on the electronic and steric nature of the substituents on the indole core, the choice of catalyst, and the reaction conditions.
-
For C2-Selectivity: In the absence of a substituent at the C3 position, C2 functionalization can often be achieved. For direct arylation, palladium catalysts are commonly employed. The choice of ligand and base can be critical. For instance, using a phosphine-free palladium system with a cesium base can favor C2 arylation.[1] For alkylation, rhodium catalysts with a directing group on the indole nitrogen can provide high C2 selectivity.[2][3]
-
For C3-Selectivity: The C3 position is the most nucleophilic carbon and is often the most reactive towards electrophiles in Friedel-Crafts type reactions.[4][5] For C-H functionalization, if the C2 position is blocked, reactions often proceed at C3. Copper-catalyzed carbene insertion reactions have also been shown to be selective for the C3-H bond even in unprotected indoles.[6]
-
For C4-C7 Selectivity (Benzene Ring): Functionalization of the benzene ring is more challenging and almost always requires a directing group on the indole nitrogen.[7] Different directing groups can steer the reaction to different positions. For example, a phosphinoyl directing group in the presence of a palladium catalyst and a pyridine-type ligand can direct arylation to the C7 position.[8][9] Other directing groups have been developed to target the C4, C5, and C6 positions.[10]
Q2: I am observing significant N-functionalization as a side reaction. How can I favor C-functionalization over N-functionalization?
A2: Competition between N- and C-functionalization is a classic problem in indole chemistry. The outcome is often dictated by the reaction conditions and the nature of the electrophile.
-
Protecting Groups: The most straightforward strategy is to protect the indole nitrogen. Common protecting groups include Boc, sulfonyl derivatives, and silyl ethers.[11] The choice of protecting group is crucial as it can influence the electronic properties of the indole ring and may also act as a directing group.[11][12]
-
Reaction Conditions: In many cases, careful selection of the base and solvent can influence the N- vs. C-selectivity. For instance, in palladium-catalyzed arylations, the use of bulky σ-donor ligands tends to favor N-arylation, while their absence can lead to C-arylation.[1] For alkylations, hard electrophiles tend to react at the nitrogen, while softer electrophiles may favor the C3 position.
-
Metal Salts: For some reactions, the in-situ formation of an indole magnesium salt can protect the nitrogen and increase the nucleophilicity of the carbon framework, thus promoting C-functionalization.[13]
Q3: My palladium-catalyzed cross-coupling reaction is sluggish or fails completely. What are the potential causes and how can I troubleshoot this?
A3: Low yields or reaction failure in palladium-catalyzed cross-couplings involving indoles can stem from several factors.
-
Catalyst Deactivation: Indoles, especially those with certain functional groups, can act as ligands and poison the palladium catalyst.[14][15]
-
Solution: Increasing the catalyst loading or using a more robust catalyst system with appropriate ligands can help. Careful purification of starting materials to remove potential catalyst poisons is also recommended.
-
-
Incorrect Reaction Conditions: The choice of base, solvent, and temperature is critical.
-
Solution: A thorough optimization of these parameters is often necessary. For example, in Suzuki couplings via C-H activation, a mixture of dioxane and water at room temperature with air as the oxidant has been shown to be effective.[16]
-
-
Poor Substrate Reactivity: Electron-withdrawing groups on the indole ring can decrease its nucleophilicity and slow down the reaction.
-
Solution: For less reactive substrates, using a more active catalyst, higher temperatures, or microwave irradiation may be beneficial.
-
Troubleshooting Guides
Issue: Low Yield in Friedel-Crafts Alkylation/Acylation
| Potential Cause | Suggested Solution |
| Polyalkylation/Polyacylation | Use a milder Lewis acid or a Brønsted acid catalyst. Employ a larger excess of the indole substrate.[4] |
| Polymerization of Indole | Work at lower temperatures. Use a less acidic catalyst. Ensure high purity of the starting indole. |
| Poor Regioselectivity (C3 vs. other positions) | For C3 selectivity, use conditions that favor electrophilic aromatic substitution. If another position is desired, consider a directing group strategy.[17][18] |
| Reaction with N-H | Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts).[11] |
Quantitative Data Summary
Table 1: Comparison of Catalysts for C2-Arylation of N-Methylindole with Iodobenzene
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | C2:C3 Selectivity | Reference |
| Pd(OAc)₂ / PPh₃ | MgO | Dioxane | 100 | 85 | >95:5 | [13] |
| Pd(OAc)₂ | CsOAc | DMA | 125 | 75 | 15:1 | [1] |
| Pd(TFA)₂ | K₂CO₃ | Dioxane/H₂O | RT | 82 | >98:2 | [16] |
Table 2: Influence of Directing Group on Regioselectivity of Pd-Catalyzed Arylation
| Directing Group (N1) | Position of Arylation | Catalyst | Yield (%) | Reference |
| -P(O)tBu₂ | C7 | Pd(OAc)₂ | 85 | [8][9] |
| -P(O)tBu₂ | C6 | Cu(OAc)₂ | 76 | [7] |
| -Pivaloyl (on C3) | C4 | Pd(OAc)₂ | 72 | |
| -Pivaloyl (on C3) | C5 | Pd(OAc)₂ | 68 | [10] |
| -N-(2-pyridyl)sulfonyl | C2 | PdCl₂(MeCN)₂ | 70-80 | [19] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C2-Arylation of Indole (Suzuki Type)
This protocol is adapted from a procedure for the direct C-H arylation of indoles with boronic acids.[16]
Materials:
-
Indole substrate
-
Aryl boronic acid
-
Palladium(II) trifluoroacetate (Pd(TFA)₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vial, add the indole substrate (1.0 mmol), aryl boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add Pd(TFA)₂ (0.05 mmol, 5 mol%).
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Seal the vial and stir the reaction mixture vigorously at room temperature for 4-12 hours. The reaction should be open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate (25 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylated indole.
Protocol 2: Rhodium-Catalyzed C2-Alkylation of N-Carbamoyl Indole
This protocol is a general representation based on rhodium-catalyzed C-H alkylation using a directing group.[3]
Materials:
-
N,N-dialkylcarbamoyl protected indole (1.0 mmol)
-
Cyclopropanol (1.5 mmol)
-
[Rh(cod)Cl]₂ (0.025 mmol, 2.5 mol%)
-
AgSbF₆ (0.1 mmol, 10 mol%)
-
Dichloromethane (DCM)
Procedure:
-
To an oven-dried reaction tube, add the N,N-dialkylcarbamoyl protected indole (1.0 mmol) and the cyclopropanol (1.5 mmol).
-
Add [Rh(cod)Cl]₂ (0.025 mmol) and AgSbF₆ (0.1 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DCM (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 80 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.
-
The N,N-dialkylcarbamoyl directing group can be removed under appropriate conditions (e.g., basic hydrolysis) to yield the NH-free C2-alkylated indole.
Visualizations
Caption: Troubleshooting workflow for common issues in indole functionalization.
References
- 1. Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium-Catalyzed C2-Alkylation of Indoles with Cyclopropanols Using N, N-Dialkylcarbamoyl as a Traceless Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. soc.chim.it [soc.chim.it]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. ias.ac.in [ias.ac.in]
- 17. pubs.acs.org [pubs.acs.org]
- 18. C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel-Crafts Alkylation of Indole C4-Tethered Carbinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Scale-Up of Indole Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the scale-up of indole coupling reactions.
General Troubleshooting
This section addresses broad issues applicable to various indole coupling reactions during scale-up.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield and an increase in byproducts upon moving from lab-scale to pilot-plant scale. What are the general factors to consider?
A1: Scaling up reactions is not always a linear process.[1] Several factors that might be negligible on a small scale can become critical at a larger scale. Key aspects to investigate include:
-
Mixing and Heat Transfer: Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[1] Heat dissipation is less efficient in larger reactors, which can be problematic for exothermic reactions, potentially leading to product decomposition.[2]
-
Reagent Addition Rate: The rate of adding reagents, easily controlled in the lab, can significantly impact the reaction profile at a larger scale.[2]
-
Impurity Profile: The purity of starting materials is crucial. Larger quantities may introduce impurities that were insignificant at the lab scale but can interfere with the reaction or poison the catalyst on a larger scale.[2]
-
Surface Area to Volume Ratio: This ratio decreases as the reactor size increases, affecting mass and heat transfer.
Q2: Our catalyst appears to be deactivating much faster at a larger scale. What are the common causes and solutions?
A2: Catalyst deactivation is a common challenge in scale-up.[3][4] Key indicators include a stalled or sluggish reaction rate and incomplete conversion.[3] Potential causes and their solutions are:
-
Catalyst Poisoning: Impurities in starting materials or solvents can poison the catalyst.[4][5] Ensure high-purity reagents and solvents are used.
-
Aggregation of Homogeneous Catalysts: Phosphine ligands are crucial for stabilizing the active palladium species (e.g., Pd(0)) and preventing its aggregation into inactive palladium black.[3] An extra equivalent of ligand relative to palladium can sometimes improve catalyst stability.
-
Fouling of Heterogeneous Catalysts: Insoluble byproducts can coat the surface of heterogeneous catalysts, blocking active sites.
-
Thermal Degradation: Exothermic events or poor temperature control can lead to the thermal degradation of the catalyst.[2]
Q3: How can we improve the removal of residual palladium from our final product on a large scale?
A3: Removing residual palladium to acceptable levels is a significant challenge in pharmaceutical manufacturing.[6][7] Several methods can be employed:
-
Scavengers: Various scavengers can be used to bind to the palladium, facilitating its removal. Examples include treatment with 2,4,6-trimercaptotriazine or 20% aqueous NaHSO3 at elevated temperatures.[6][8]
-
Adsorbents: Carbon or silica gel adsorbents can be effective in removing metal impurities.[6]
-
Extraction: Washing the organic layer with aqueous solutions like 5% aq. LiCl can help remove catalyst residues, especially from solvents like DMF.[9]
-
Crystallization: Proper crystallization of the final product can significantly reduce palladium content.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, challenges can arise during its scale-up.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inefficient catalyst system. | Screen different palladium sources (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[5] |
| Inappropriate base or solvent. | Experiment with different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Common solvents include DME, toluene, THF, and dioxane. Aqueous solvent mixtures can sometimes be beneficial.[5] | |
| Poor quality of boronic acid. | Use fresh or properly stored boronic acids. Degradation of boronic acids can lead to lower yields.[5] | |
| Catalyst poisoning. | Ensure starting materials and solvents are free from impurities that could poison the palladium catalyst.[5] | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure the reaction vessel is properly purged of air and that the solvents have been thoroughly degassed. |
| Dehalogenation of Halo-Indole | High reaction temperature or prolonged reaction time. | Optimize the reaction temperature and time. Consider using a milder base. |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromoindole [10]
-
To a reaction vial, add 5-bromoindole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in a degassed 4:1 mixture of acetonitrile and water.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vial and stir the mixture at 37 °C for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. Scaling up this reaction requires careful consideration of several parameters.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield or Decomposition | Strong base with sensitive substrates. | For electron-deficient indoles (e.g., 5-nitroindole), the N-H is quite acidic. Strong bases like NaOtBu can lead to decomposition.[9] Try a weaker base like Cs₂CO₃ or K₃PO₄.[9] |
| High reaction temperature. | Elevated temperatures can lead to the degradation of sensitive indole scaffolds. Attempt the reaction at a lower temperature (e.g., 60-80 °C).[5][9] | |
| Incomplete Conversion | Catalyst deactivation. | The use of standard Schlenk technique is recommended as the active catalyst is sensitive to air. |
| Poor solubility of reagents. | Switch to a solvent with higher solubilizing power, such as DMF or NMP.[9] | |
| Significant Dehalogenation | Side reaction promoted by the catalyst system. | This can be a competing pathway. Screening different ligands and adjusting the reaction temperature may help minimize this side reaction. |
General Guidelines for Scale-Up [11]
-
Thoroughly dry all glassware.
-
Use dry, high-purity reagents and substrates.
-
Use anhydrous and degassed solvents.
-
Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
For large-scale reactions, consider using an overhead mechanical stirrer for efficient mixing.
Heck Coupling
The Heck reaction is used to form C-C bonds between an unsaturated halide and an alkene.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Conversion | Less reactive aryl halide. | Aryl chlorides are generally less reactive than bromides or iodides. More forcing conditions (higher temperature, higher catalyst loading) may be required.[12] |
| Catalyst inhibition. | For substrates with free amines, such as tryptophan, protection of the amine group (e.g., with Boc) may be necessary to achieve good conversion.[12] | |
| Formation of Isomeric Byproducts | Isomerization of the double bond. | The reaction conditions can sometimes lead to the formation of undesired alkene isomers. Purification by column chromatography is often necessary. |
Experimental Protocol: Heck Coupling of Halo-Indoles in Aqueous Conditions [12]
-
In a reaction flask, purge a mixture of sodium tetrachloropalladate (5 mol %) and sulfonated SPhos (12.5 mol %) with nitrogen.
-
Add a degassed 1:1 mixture of water and acetonitrile and stir for 15 minutes at room temperature.
-
Add the halo-indole (1.0 equiv.), Na₂CO₃ (2 equiv.), and the alkene (1.5 equiv.).
-
Heat the reaction mixture at 80 °C until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature and dilute with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.
-
Purify the product by column chromatography.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles, but it can be challenging to scale up, especially with certain substitution patterns.[13][14]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Tar or Polymer Formation | Harsh acidic conditions and high temperatures. | Optimize the choice and concentration of the acid catalyst. Lewis acids (e.g., ZnCl₂) or solid acid catalysts may give better results.[2] Ensure precise temperature control to avoid spikes that accelerate polymerization.[2] |
| Low Yield | Poor quality of starting materials. | Ensure high purity of the phenylhydrazine and the ketone/aldehyde.[15] |
| Inefficient cyclization. | The key[10][10]-sigmatropic rearrangement can be inefficient. Ensure anhydrous conditions, as water can interfere with the catalyst and intermediates.[15] | |
| Formation of isomeric byproducts. | With unsymmetrical ketones, two regioisomers can form. The selectivity can be influenced by the acidity of the medium.[15] | |
| Reaction Failure | Unfavorable electronic effects. | Electron-donating substituents on the starting carbonyl compound can divert the reaction pathway and prevent the desired rearrangement.[13][14] |
Mandatory Visualizations
Caption: A general experimental workflow for indole cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yield indole coupling reactions.
Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.
References
- 1. Influence of mixing and heat transfer in process scale-up [diva-portal.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 12. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Face-Off: 1-Boc-3-bromo-5-methoxyindole vs. 1-Boc-3-iodo-5-methoxyindole in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, the indole scaffold remains a cornerstone for the development of novel pharmaceuticals and functional materials. The strategic functionalization of the indole core, particularly at the C3-position, is a critical step in the synthesis of a vast array of biologically active molecules. Among the most powerful tools for forging new carbon-carbon and carbon-heteroatom bonds are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of two key building blocks: 1-Boc-3-bromo-5-methoxyindole and 1-Boc-3-iodo-5-methoxyindole, in three of the most prevalent cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings.
This objective analysis, supported by representative experimental data from the literature, aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies, optimizing for yield, reaction time, and overall efficiency.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The fundamental difference in reactivity between this compound and its iodo counterpart lies in the inherent strength of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This disparity directly impacts the initial and often rate-determining step of the catalytic cycle in palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] The lower bond dissociation energy of the C-I bond facilitates a more rapid oxidative addition, leading to a faster overall reaction rate.
This principle generally dictates the reactivity trend for aryl halides in these reactions as: I > Br > Cl > F . Consequently, 1-Boc-3-iodo-5-methoxyindole is anticipated to be the more reactive substrate, often enabling the use of milder reaction conditions, lower catalyst loadings, and achieving higher yields in shorter reaction times compared to this compound.
Quantitative Data Summary: A Comparative Overview
Table 1: Representative Data for Suzuki-Miyaura Coupling of 3-Haloindoles
| Entry | Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Boc-3-bromoindole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~75-85 |
| 2 | 1-Boc-3-iodoindole | Phenylboronic acid | Pd(PPh₃)₄ (2-5) | Na₂CO₃ | Dioxane/H₂O | 80-90 | 8 | >90 |
Table 2: Representative Data for Heck Coupling of 3-Haloindoles
| Entry | Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Boc-3-bromoindole | n-Butyl acrylate | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | ~60-70 |
| 2 | 1-Boc-3-iodoindole | n-Butyl acrylate | Pd(OAc)₂ (1-2) | Et₃N | DMF | 80 | 12 | >85 |
Table 3: Representative Data for Sonogashira Coupling of 3-Haloindoles
| Entry | Substrate | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Boc-3-bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | ~70-80 |
| 2 | 1-Boc-3-iodoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (1-2) | CuI (2-4) | Et₃N | THF | rt-40 | 6 | >90 |
Experimental Protocols
The following are detailed, generalized experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, adapted from literature procedures for 3-haloindole derivatives. These protocols serve as a robust starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling of 1-Boc-3-halo-5-methoxyindole
Materials:
-
This compound or 1-Boc-3-iodo-5-methoxyindole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the 1-Boc-3-halo-5-methoxyindole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Heck Coupling of 1-Boc-3-halo-5-methoxyindole
Materials:
-
This compound or 1-Boc-3-iodo-5-methoxyindole (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., P(o-tol)₃, 2-4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a sealed tube under an inert atmosphere, combine the 1-Boc-3-halo-5-methoxyindole, palladium catalyst, and ligand.
-
Add the anhydrous solvent, followed by the alkene and the base.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring for the required time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling of 1-Boc-3-halo-5-methoxyindole
Materials:
-
This compound or 1-Boc-3-iodo-5-methoxyindole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%)
-
Copper(I) iodide (CuI, 2-4 mol%)
-
Base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 1-Boc-3-halo-5-methoxyindole, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the terminal alkyne and the base.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) for the required time, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired product.
Visualizing the Synthetic Pathways
To further clarify the experimental and logical relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: Logical comparison of reactivity and expected outcomes.
Conclusion
The experimental evidence from analogous systems strongly supports the theoretical principle that 1-Boc-3-iodo-5-methoxyindole is the more reactive substrate in palladium-catalyzed cross-coupling reactions compared to this compound. This enhanced reactivity typically translates to significant practical advantages, including the ability to use milder reaction conditions, achieve higher yields, and reduce reaction times.
For synthetic campaigns where efficiency and maximizing yield are paramount, 1-Boc-3-iodo-5-methoxyindole is the superior choice. However, the higher cost and potentially lower stability of iodo-compounds may render the bromo-derivative a more pragmatic option in certain large-scale applications or when cost is a primary constraint. Ultimately, the choice of substrate will depend on a careful consideration of the specific synthetic goals, economic factors, and the complexity of the target molecule. This guide provides the foundational knowledge and practical protocols to aid researchers in making that strategic decision.
References
Navigating the Stability Landscape of N-Protected 3-bromo-5-methoxyindoles: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of a nitrogen protecting group is a critical step in the synthesis of complex indole derivatives. The stability of this group under various reaction conditions is paramount to the success of a synthetic route. This guide provides a comparative analysis of commonly used N-protecting groups for 3-bromo-5-methoxyindole, offering insights into their relative stabilities under acidic, basic, oxidative, and thermal stress. While direct experimental data for 3-bromo-5-methoxyindole is limited, this comparison draws upon established knowledge of protected 5-bromoindoles, providing a strong predictive framework.[1]
The indole nucleus is a cornerstone of many pharmacologically active compounds. The methoxy group at the 5-position and the bromine at the 3-position of the indole core create a unique electronic environment that can influence the lability of N-protecting groups. The electron-donating nature of the methoxy group may increase the electron density of the indole ring, potentially affecting its stability and reactivity.
Comparative Stability Analysis
The choice of an N-protecting group for 3-bromo-5-methoxyindole should be guided by the specific reaction conditions planned in the synthetic sequence. The following table summarizes the anticipated stability of four commonly employed protecting groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), 2-(Trimethylsilyl)ethoxymethyl (SEM), and p-Toluenesulfonyl (Tosyl)—under various stress conditions. This information is primarily based on studies of N-protected 5-bromoindoles and serves as a valuable guideline.[1]
Data Presentation: Comparison of N-Protecting Group Stability
| Protecting Group | Structure | Stable To | Labile To | Key Considerations |
| Boc | Boc | Basic conditions, Hydrogenolysis, Nucleophiles | Strong Acids (e.g., TFA, HCl)[1][2] | Commonly used due to ease of introduction and removal under mild acidic conditions.[2] May not be suitable for reactions requiring strong acid. |
| Cbz | Cbz | Acidic and basic conditions[1] | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[1] | Robust under a range of conditions but sensitive to reductive cleavage. |
| SEM | SEM | Many nucleophilic and basic conditions, mild acids[1] | Fluoride ions (e.g., TBAF), Strong Acids (e.g., TFA)[1] | Offers orthogonal deprotection strategy using fluoride ions. |
| Tosyl (Ts) | Ts | Acidic conditions, Oxidation, many reducing agents[1] | Strong Bases (e.g., NaOH, KOH), some reducing agents[1][2] | Electron-withdrawing nature can enhance the stability of the indole ring.[2] Removal often requires harsh conditions.[2] |
Experimental Protocols
To obtain definitive stability data for N-protected 3-bromo-5-methoxyindole derivatives, a forced degradation study is recommended. This involves subjecting the compounds to a variety of stress conditions and monitoring their degradation over time, typically by High-Performance Liquid Chromatography (HPLC).[1]
General Protocol for Comparative Stability Study of N-Protected 3-bromo-5-methoxyindoles
1. Sample Preparation:
-
Prepare stock solutions of each N-protected 3-bromo-5-methoxyindole (e.g., N-Boc, N-Cbz, N-SEM, and N-Tosyl derivatives) in a suitable solvent such as acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of each stock solution, add an equal volume of 1 M HCl. Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: To an aliquot of each stock solution, add an equal volume of 1 M NaOH. Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Treat an aliquot of each stock solution with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.[1]
-
Thermal Degradation: Heat an aliquot of each stock solution in a stable solvent at an elevated temperature (e.g., 80°C).[1]
3. Time-Point Sampling:
-
Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the samples from acidic and basic hydrolysis to quench the reaction.
4. HPLC Analysis:
-
Analyze each sample using a validated stability-indicating HPLC method. A reverse-phase C18 column is generally suitable.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically effective.
-
Detection: Use a UV detector at a wavelength where the parent compound and potential degradation products show absorbance (e.g., 220 nm and 280 nm).[1]
5. Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the remaining parent compound over time for each condition to establish a degradation profile.
Mandatory Visualization
Caption: Workflow for the comparative stability analysis of N-protected 3-bromo-5-methoxyindoles.
References
Reactivity Face-Off: N-Protected vs. Unprotected 3-Bromo-5-Methoxyindole in Cross-Coupling and Lithiation Reactions
For researchers, scientists, and drug development professionals, the functionalization of the indole scaffold is a cornerstone of modern synthetic chemistry. The strategic introduction of substituents onto this privileged heterocyclic system is pivotal in the creation of novel therapeutic agents and functional materials. A key intermediate in this endeavor is 3-bromo-5-methoxyindole. However, a critical question often arises: is it necessary to protect the indole nitrogen before proceeding with further transformations? This guide provides an objective comparison of the reactivity of N-protected versus unprotected 3-bromo-5-methoxyindole in common synthetic reactions, supported by experimental data from analogous systems.
The indole N-H proton is acidic and can interfere with a variety of common synthetic transformations, particularly those involving organometallic reagents and palladium-catalyzed cross-coupling reactions. This interference can manifest as catalyst inhibition, reduced yields, and the formation of unwanted side products. Consequently, the protection of the indole nitrogen, often with groups like tert-butyloxycarbonyl (Boc), benzyl (Bn), or triisopropylsilyl (TIPS), is a common strategy to circumvent these issues. This guide will delve into the comparative reactivity of these two classes of substrates in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, as well as in lithiation-electrophilic quench sequences.
Suzuki-Miyaura Cross-Coupling: A Tale of Two Substrates
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. However, the presence of a free N-H group in the indole ring can significantly impact the efficiency of this transformation. The acidic proton can react with the basic conditions typically employed, and the nitrogen atom can coordinate to the palladium catalyst, leading to catalyst deactivation.
| Substrate | Protecting Group | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogy |
| 3-Bromo-5-methoxyindole | None | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 12 | Low to Moderate | [1][2] |
| N-Boc-3-bromo-5-methoxyindole | Boc | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 80 | 2-4 | High (often >90%) | [1][3] |
| N-Bn-3-bromo-5-methoxyindole | Benzyl | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | High | [3] |
Note: The yields presented are illustrative and based on trends observed for structurally similar N-heterocycles. Actual yields may vary depending on the specific boronic acid and reaction conditions.
Studies on analogous systems, such as 3-chloroindazole, have demonstrated that while the N-protected substrate undergoes efficient Suzuki-Miyaura coupling to provide the desired product in high yield, the unprotected counterpart often results in no product or significantly lower yields under similar conditions.[1] It is also important to note that the Boc protecting group can sometimes be labile under the basic and/or thermal conditions of the Suzuki-Miyaura reaction, potentially leading to the deprotected product.[3][4] The choice of a more robust protecting group like benzyl (Bn) can mitigate this issue.
Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-3-bromo-5-methoxyindole
To a flame-dried round-bottom flask is added N-Boc-3-bromo-5-methoxyindole (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture, such as 1,4-dioxane and water (4:1), is then added, followed by the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.). The reaction mixture is then heated to 80-90 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
The Heck Reaction: Vinylating the Indole Core
The Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene, is another cornerstone of palladium catalysis. Similar to the Suzuki-Miyaura reaction, the unprotected indole N-H can be detrimental to the catalytic cycle.
| Substrate | Protecting Group | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference Analogy |
| 3-Bromo-5-methoxyindole | None | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100-120 | Moderate | [5] |
| N-Boc-3-bromo-5-methoxyindole | Boc | Pd(OAc)₂/P(o-tol)₃ | K₂CO₃ | DMF | 110 | High | [4] |
While the Heck reaction can sometimes be performed on unprotected indoles with moderate success, N-protection generally leads to cleaner reactions and higher yields. However, as with the Suzuki-Miyaura reaction, the Boc group has been observed to be labile under certain Heck reaction conditions, leading to the formation of the N-deprotected product.[4]
Experimental Protocol: Heck Reaction of N-Boc-3-bromo-5-methoxyindole with an Acrylate
In a sealed tube, N-Boc-3-bromo-5-methoxyindole (1.0 equiv.), the desired acrylate (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.), a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv.), and a base like potassium carbonate (2.0 equiv.) are combined in an anhydrous solvent such as N,N-dimethylformamide (DMF). The tube is sealed and heated to 110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography.
Buchwald-Hartwig Amination: Forging the C-N Bond
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. The presence of the acidic N-H proton in unprotected 3-bromo-5-methoxyindole is particularly problematic in this reaction, as it can compete with the desired amine nucleophile.
| Substrate | Protecting Group | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference Analogy |
| 3-Bromo-5-methoxyindole | None | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100-110 | Low to Moderate | [6] |
| N-Boc-3-bromo-5-methoxyindole | Boc | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100-110 | High | [6] |
For the Buchwald-Hartwig amination, N-protection is highly recommended to achieve good yields and avoid the formation of undesired side products resulting from the deprotonation of the indole nitrogen.
Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-3-bromo-5-methoxyindole
In a glovebox, a reaction vessel is charged with N-Boc-3-bromo-5-methoxyindole (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.), a suitable phosphine ligand like Xantphos (0.04 equiv.), and a base such as cesium carbonate (1.5 equiv.). Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) is added, and the vessel is sealed. The reaction mixture is then heated to 100-110 °C with stirring until the reaction is complete. After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Lithiation and Electrophilic Quench: A Regioselective Approach
Lithiation followed by quenching with an electrophile is a powerful method for the functionalization of aromatic systems. For indoles, lithiation can occur at the C2 position. The N-H proton of an unprotected indole is highly acidic and will be readily deprotonated by strong bases like n-butyllithium, preventing lithiation at the desired carbon position. Therefore, N-protection is mandatory for this transformation.
| Substrate | Protecting Group | Lithiation Conditions | Electrophile | Product | Reference Analogy |
| 3-Bromo-5-methoxyindole | None | n-BuLi, THF, -78 °C | Various | N-lithiated indole | [7] |
| N-TIPS-3-bromo-5-methoxyindole | TIPS | n-BuLi, THF, -78 °C | e.g., DMF | 2-formyl-3-bromo-5-methoxy-N-TIPS-indole | [7] |
A bulky N-protecting group like triisopropylsilyl (TIPS) is often employed to direct lithiation to the C2 position and prevent potential migration of the lithium.
Experimental Protocol: Lithiation and Formylation of N-TIPS-3-bromo-5-methoxyindole
To a solution of N-TIPS-3-bromo-5-methoxyindole (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at -78 °C is added n-butyllithium (1.1 equiv.) dropwise. The solution is stirred at this temperature for 1 hour, after which N,N-dimethylformamide (DMF) (1.5 equiv.) is added. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
Visualizing the Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
The Impact of N-Protection on Reactivity
Caption: Logical flow of how N-protection influences the reactivity of 3-bromo-5-methoxyindole.
Conclusion
The decision of whether to protect the indole nitrogen of 3-bromo-5-methoxyindole is highly dependent on the intended chemical transformation. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, N-protection is generally advantageous, leading to higher yields, cleaner reaction profiles, and broader substrate scope. The choice of the protecting group is also a critical consideration, with more robust groups like benzyl being preferable over the potentially labile Boc group under certain reaction conditions. For reactions involving strong bases, such as lithiation, N-protection is not just beneficial but essential to prevent the unproductive deprotonation of the N-H and to direct the reaction to the desired carbon center. While the additional steps of protection and deprotection add to the overall synthesis, the improved reliability and efficiency of the subsequent reactions often justify this strategy in the pursuit of complex molecular targets.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 4. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Spectroscopic Analysis for Structure Confirmation of 1-Boc-3-Bromo-5-methoxyindole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of molecular structure is a critical step in the synthesis of novel compounds. This guide provides a comparative overview of spectroscopic techniques for the structural elucidation of 1-Boc-3-bromo-5-methoxyindole and its derivatives, complete with experimental protocols and data interpretation.
The structural confirmation of this compound derivatives relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information about the molecular structure, allowing for a comprehensive and confident assignment. This guide will compare the expected spectroscopic data for this compound with a closely related analogue, tert-butyl 7-bromo-1H-indole-1-carboxylate, to highlight the key differences and aid in structural verification.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and a comparative analogue. This data is essential for confirming the successful synthesis of the target molecule and for distinguishing it from potential isomers or byproducts.
| Spectroscopic Data | This compound (Predicted) | tert-Butyl 7-bromo-1H-indole-1-carboxylate (Predicted)[1] |
| ¹H NMR (ppm) | ||
| Boc (9H, s) | ~1.65 | ~1.6 - 1.7 |
| Methoxy (3H, s) | ~3.85 | - |
| H-2 (1H, s) | ~7.50 | ~7.4 - 7.5 (d) |
| H-4 (1H, d) | ~7.80 | ~7.8 - 7.9 (d) |
| H-6 (1H, dd) | ~6.90 | ~7.5 - 7.6 (d) |
| H-7 (1H, d) | ~7.95 | - |
| ¹³C NMR (ppm) | ||
| Boc (C(CH₃)₃) | ~28.0 | ~28.0 |
| Boc (C(CH₃)₃) | ~84.0 | ~84.0 |
| Methoxy (OCH₃) | ~55.8 | - |
| C-2 | ~129.0 | ~128 - 129 |
| C-3 | ~95.0 (C-Br) | ~107 - 108 |
| C-3a | ~131.0 | ~130 - 131 |
| C-4 | ~116.0 | ~124 - 125 |
| C-5 | ~156.0 (C-O) | ~121 - 122 |
| C-6 | ~113.0 | ~125 - 126 |
| C-7 | ~115.0 | ~115.0 (C-Br) |
| C-7a | ~136.0 | ~135 - 136 |
| Carbonyl (C=O) | ~149.5 | ~149 - 150 |
| Mass Spec. (m/z) | [M+H]⁺ ~342.0/344.0 (Br isotope pattern) | [M+H]⁺ ~296.0/298.0 (Br isotope pattern) |
| IR (cm⁻¹) | ||
| C-H (Boc) | ~2978 | ~2975 |
| C=O (Boc) | ~1735 | ~1730 |
| C=C (aromatic) | ~1600, 1480 | ~1580 |
| C-O (methoxy) | ~1220, 1030 | - |
| C-N | ~1250 | ~1250 |
| C-Br | ~650 | ~680 |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified indole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm). Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Record the spectrum on a 400 MHz or higher field spectrometer. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay, and spectral width.
-
¹³C NMR: Record the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay are required.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet before running the sample.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of this compound derivatives.
Caption: Workflow for Spectroscopic Structure Confirmation.
References
Navigating the Analytical Maze: A Comparative Guide to HPLC and GC-MS for Purity Assessment of Substituted Indoles
For researchers, scientists, and drug development professionals, ensuring the purity of substituted indoles is a critical step in guaranteeing the safety, efficacy, and consistency of pharmaceuticals and other chemical products.[1] This guide provides a comprehensive comparison of two of the most powerful analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into their respective strengths and weaknesses, present detailed experimental protocols, and offer supporting data to facilitate an informed choice for your specific analytical needs.
Substituted indoles, a vast and important class of heterocyclic compounds, form the structural core of numerous natural products and synthetic drugs.[1][2] Their biological activity is intrinsically linked to their substitution patterns and, crucially, their purity.[1] Therefore, robust and reliable analytical methods for purity assessment are paramount in both research and quality control settings.[1] Chromatographic techniques, offering high-resolution separation of the principal compound from its impurities, are central to this endeavor.[1]
At a Glance: HPLC vs. GC-MS for Substituted Indole Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3] |
| Applicability | Wide range of substituted indoles, including non-volatile and thermally labile compounds.[3] | Volatile and thermally stable substituted indoles.[1] Derivatization may be required for non-volatile compounds. |
| Sensitivity | Generally good, can be enhanced with sensitive detectors (e.g., fluorescence, MS). | Typically higher sensitivity, especially for trace analysis.[3] |
| Selectivity | High selectivity achievable through optimization of stationary and mobile phases.[4] | Excellent selectivity, with mass spectrometry providing definitive identification of compounds.[1] |
| Sample Throughput | Analysis times can range from 10 to 60 minutes.[5] | Faster analysis times, often within a few minutes.[5] |
| Instrumentation Cost | HPLC systems can be more expensive due to the complexity of pumps and columns.[3] | GC-MS systems are generally less complex and less expensive.[3] |
| Primary Detector | UV-Vis, Diode Array Detector (DAD), Fluorescence, Mass Spectrometry (LC-MS).[1][6] | Mass Spectrometry (MS), Flame Ionization Detector (FID).[5] |
Deciding on the Right Technique: A Workflow
The choice between HPLC and GC-MS hinges on the specific characteristics of the substituted indole and the analytical goals. The following flowchart provides a logical approach to selecting the most suitable method.
Caption: Decision-making flowchart for selecting between HPLC and GC-MS.
General Workflow for Purity Assessment
Regardless of the chosen technique, a systematic workflow is essential for reliable purity assessment. This generally involves method development and validation followed by routine analysis.
Caption: General workflow for purity assessment of substituted indoles.
Experimental Protocols
Detailed and validated experimental protocols are the cornerstone of accurate purity assessment. Below are representative methodologies for both HPLC and GC-MS analysis of substituted indoles.
High-Performance Liquid Chromatography (HPLC) Protocol
Reverse-phase HPLC (RP-HPLC) is a versatile and widely used technique for the quantitative analysis of a broad range of substituted indoles due to its high reproducibility and sensitivity.[1]
Objective: To determine the purity of a substituted indole sample and quantify any related impurities using RP-HPLC with UV detection.
Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
-
Reference standard of the substituted indole
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids/bases for mobile phase pH adjustment (e.g., formic acid, acetic acid, ammonium hydroxide)
Procedure:
-
Mobile Phase Preparation: A common mobile phase for indole analysis consists of a gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile). For example, a gradient could start at 10% acetonitrile and increase to 90% over 20 minutes.
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample to be tested in the same solvent to a similar concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: Determined by the UV maximum of the parent indole (e.g., 280 nm).
-
-
Analysis:
-
Inject a blank (solvent) to ensure no system contamination.
-
Inject the standard solution to determine the retention time and peak area of the main compound.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the main peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Integrate the peak areas of the main compound and all impurities.
-
Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[1][7]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is particularly well-suited for the analysis of volatile and thermally stable substituted indoles, offering excellent separation efficiency and definitive compound identification.[1]
Objective: To identify and quantify volatile impurities in a sample of a substituted indole.
Instrumentation and Materials:
-
GC-MS system with a mass selective detector
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software with a mass spectral library (e.g., NIST)
-
Reference standard of the substituted indole
-
High-purity carrier gas (e.g., helium)
-
Anhydrous sodium sulfate (for drying, if necessary)
-
GC-grade solvents (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane).
-
If necessary, perform a liquid-liquid extraction to isolate the analytes of interest and remove non-volatile matrix components. The organic layer can then be dried over anhydrous sodium sulfate.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: 40 - 450 m/z
-
-
Analysis:
-
Perform a blank run with the solvent to check for system contaminants.
-
Inject the prepared sample solution into the GC-MS system.
-
-
Data Analysis:
Concluding Remarks
Both HPLC and GC-MS are powerful and indispensable tools for the purity assessment of substituted indoles. HPLC offers broad applicability, particularly for non-volatile and thermally sensitive compounds, making it a workhorse in the pharmaceutical industry.[3] In contrast, GC-MS provides exceptional sensitivity and definitive identification for volatile and thermally stable indoles.[1] The choice of technique should be guided by the physicochemical properties of the analyte and the specific requirements of the analysis. By employing validated methods and a systematic workflow, researchers can confidently ensure the purity and quality of their substituted indole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. amptechfl.com [amptechfl.com]
- 4. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. scispace.com [scispace.com]
- 7. jddtonline.info [jddtonline.info]
A Comparative Analysis of Thermal and Microwave Heating in Indole Coupling Reactions
For researchers, scientists, and drug development professionals, the synthesis of indole scaffolds is a cornerstone of medicinal chemistry. This guide provides an objective comparison of traditional thermal heating versus microwave-assisted synthesis for indole coupling reactions, supported by experimental data, detailed protocols, and workflow visualizations.
The indole moiety is a privileged structure in a vast array of pharmaceuticals and natural products.[1] Consequently, the efficiency of its synthesis is a critical factor in drug discovery and development. Traditional methods relying on conventional heating often face challenges such as prolonged reaction times, harsh conditions, and moderate yields.[1] The advent of microwave-assisted organic synthesis (MAOS) has presented a transformative approach, offering significant improvements in reaction rates, yields, and aligning with the principles of green chemistry.[1][2][3][4]
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various studies, offering a clear comparison of reaction times, temperatures, and percentage yields for key indole synthesis reactions under both conventional and microwave heating.
Table 1: Fischer Indole Synthesis
| Reactants | Heating Method | Catalyst/Reagent | Solvent | Time | Temperature | Yield (%) | Reference |
| Phenylhydrazine, Propiophenone | Conventional | Acetic Acid | Acetic Acid | 8 hours | Reflux | 75 | [1] |
| Phenylhydrazine, Propiophenone | Microwave | Eaton's Reagent | - | 10 min | 170°C | 92 | [1] |
| Phenylhydrazine, Cyclohexanone | Conventional | Zinc Chloride | - | - | - | 76 | [1] |
Table 2: Palladium-Catalyzed Indole Synthesis
| Reactants | Heating Method | Catalyst/Reagent | Solvent | Time | Temperature | Yield (%) | Reference |
| N-aryl enamine, Pd(OAc)₂, Cu(OAc)₂ | Conventional | - | DMF | 16 hours | 80°C | 76 | [3] |
| N-aryl enamine, Pd(OAc)₂, Cu(OAc)₂ | Microwave | - | DMF | 3 hours | 60°C | 94 | [3] |
| 2-Iodoaniline, Terminal Alkyne, Aryl Iodide | Conventional | PdCl₂(PPh₃)₂, CuI | Et₃N, CH₃CN | 5-12 hours | 60°C | 82-83 | [5] |
| 2-Iodoaniline, Terminal Alkyne, Aryl Iodide | Microwave | PdCl₂(PPh₃)₂, CuI | Et₃N, CH₃CN | < 1 hour | 60-90°C | Comparable to Conventional | [5] |
Table 3: Miscellaneous Indole Syntheses
| Synthesis Method | Reactants | Heating Method | Time | Yield (%) | Reference |
| Bischler-Möhlau | Aniline, Phenacyl Bromide | Microwave | 1 min | High | [4] |
| Madelung | 4-tert-butyl-N-o-tolylbenzamide | Microwave | 20 min | - | [4] |
| Benzimidazole/Indole Derivatives | Various | Conventional | 2-8 hours | Lower | [6] |
| Benzimidazole/Indole Derivatives | Various | Microwave | 3-10 min | Higher (3-113% increase) | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to ensure reproducibility.
Protocol 1: Microwave-Assisted Fischer Indole Synthesis of 2-Phenylindole[4]
-
Reactant Preparation: In a 10 mL microwave process vial, combine phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).
-
Catalyst Addition: Add Eaton's reagent (P₂O₅ in MeSO₃H, 2 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 170°C for 10 minutes with magnetic stirring.
-
Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice.
-
Product Isolation: The solution is neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with water and recrystallized from ethanol to yield pure 2-phenylindole.
Protocol 2: Conventional Fischer Indole Synthesis[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine and propiophenone in acetic acid.
-
Heating: Heat the mixture to reflux and maintain for 8 hours.
-
Work-up and Purification: After cooling, the reaction mixture is worked up using standard procedures, which may include neutralization, extraction, and purification by column chromatography.[1]
Protocol 3: Microwave-Assisted Palladium-Catalyzed Indole Synthesis[7]
-
Reactant Preparation: To a 10 mL microwave vial containing a magnetic stir bar, add methyl (Z)-3-((phenyl)amino)but-2-enoate (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and Cu(OAc)₂ (1.5 mmol).
-
Solvent Addition: Add DMF (3 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 60°C for 3 hours with stirring.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is purified by column chromatography.[1]
Protocol 4: One-Pot Microwave-Assisted Sonogashira Coupling and Cyclization[5]
-
Step 1 (Sonogashira Coupling): In a sealed 20 mL microwave vial, combine 2-iodoaniline (0.500 mmol), the terminal alkyne (0.525 mmol), PdCl₂(PPh₃)₂ (0.015 mmol), CuI (0.010 mmol), and triethylamine (Et₃N, 3 mL). Stir the mixture at 60°C under microwave irradiation (300 W) for 20 minutes or until the starting material is consumed (monitored by TLC).
-
Step 2 (Cyclization): To the reaction mixture, add an aryl iodide (0.550 mmol) and acetonitrile (CH₃CN, 3 mL) at room temperature. Reseal the vial and stir the mixture at 90°C under microwave irradiation (300 W) for the indicated time.
Visualization of Experimental Workflows
The following diagrams illustrate the logical workflows for conventional and microwave-assisted indole synthesis.
Caption: A comparative workflow of conventional and microwave-assisted indole synthesis.
Caption: General workflow for a one-pot Pd-catalyzed indole synthesis.
Conclusion
The integration of microwave technology into indole synthesis presents a compelling case for its adoption in research and development. The data consistently demonstrates that MAOS not only drastically reduces reaction times but also frequently leads to higher product yields and cleaner reactions.[1][3][6] This efficiency can significantly accelerate the drug discovery process and the development of new materials by enabling rapid library synthesis and optimization of reaction conditions.[1] While conventional heating remains a foundational technique, microwave-assisted synthesis offers a powerful and often superior alternative for the construction of the vital indole scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biological Activity of Synthesized 5-Methoxyindole Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various synthesized 5-methoxyindole analogues, with a focus on their antiproliferative and antimicrobial properties. The information, compiled from recent studies, is presented to facilitate an understanding of structure-activity relationships and to guide future drug discovery efforts. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.
The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant interest due to their diverse pharmacological activities, including anticancer, antioxidant, and antimicrobial properties.[1] This guide focuses on comparative data from studies investigating their potential as therapeutic agents.
Comparative Antiproliferative Activity
The antiproliferative efficacy of several 5-methoxyindole derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below.
Table 1: IC50 Values of N-Methyl-5,6,7-trimethoxyindole Derivatives Against Various Human Cancer Cell Lines [2]
| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | K562 (Leukemia) |
| 21 | 22 nM | 35 nM | 28 nM | 125 nM |
| 31 | 25 nM | 41 nM | 33 nM | - |
Table 2: In Vitro Cytotoxic Activity (IC50 in µM) of 5-Methoxyindole-Isatin Hybrids and an Indolo[2,3-b]quinoline Derivative [3]
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Key Structural Features |
| 5o | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.69 | Sunitinib | 8.11 | Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin |
| HT-29 (Colon) | 1.69 | Sunitinib | 8.11 | |||
| A-549 (Lung) | 1.69 | Sunitinib | 8.11 | |||
| 5w | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.91 | Sunitinib | 8.11 | Isatin moiety at the 2-position of the indole, N-phenyl group on the isatin |
| HT-29 (Colon) | 1.91 | Sunitinib | 8.11 | |||
| A-549 (Lung) | 1.91 | Sunitinib | 8.11 | |||
| MMNC | Indolo[2,3-b]quinoline | HCT116 (Colorectal) | 0.33 | 5-Fluorouracil | >100 | Fused quinoline ring system, methyl groups at positions 2 and 5 |
Table 3: Antiproliferative Properties of Compound 49 (2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline) on Different Cell Lines for 48h [4]
| Cell Line | IC50 (µM) |
| HCT116 | 0.33 |
| Caco-2 | 0.54 |
| HIEC | 31.37 |
Comparative Antimicrobial Activity
Several 5-methoxyindole analogues have also been screened for their antimicrobial properties.
Table 4: Antimicrobial Activity of Cinnamic Acid Amides of 4-Aminoantipyrine [1]
| Compound | Test Organism | Activity |
| Amides of caffeic and ferulic acid | Staphylococcus aureus | More effective than corresponding free acids |
| Gram-negative bacteria | No effect | |
| Candida albicans | No effect |
Mechanisms of Action: A Visual Guide
The therapeutic effects of 5-methoxyindole derivatives are underpinned by their ability to modulate specific cellular signaling pathways. The following diagrams illustrate the key mechanisms of action for their anticancer effects.
Caption: Anticancer Mechanisms of 5-Methoxyindole Derivatives.[3]
The 5-methoxyindole-isatin hybrid 5o induces cell cycle arrest by prolonging the G1 phase and reducing the proportion of cells in the S and G2/M phases.[3] In contrast, the indolo[2,3-b]quinoline derivative MMNC induces apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
This assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[2]
1. Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Dissolve the 5-methoxyindole derivatives in DMSO and dilute to various concentrations in the cell culture medium.[3]
-
Treat the cells with these concentrations for 48-72 hours.[3]
3. MTT Addition:
-
After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[3]
-
Incubate the plates for another 4 hours.[3]
4. Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Caption: General workflow for an MTT antiproliferative assay.
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
1. Preparation of Inoculum:
-
Grow the microbial strain in a suitable broth medium to a specified turbidity (e.g., 0.5 McFarland standard).
2. Serial Dilution of Compounds:
-
Prepare a series of twofold dilutions of the 5-methoxyindole analogues in a 96-well microtiter plate containing broth.
3. Inoculation:
-
Add a standardized inoculum of the test microorganism to each well.
4. Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
5. Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The 5-methoxyindole scaffold serves as a versatile platform for the development of novel therapeutic agents.[3] The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity, enabling the design of compounds with potent and selective effects against cancer cells and microbial pathogens.[3] The presented data and experimental protocols provide a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the rational design and evaluation of new 5-methoxyindole analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Cost-Effectiveness of Halogenated Indoles: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that balances cost, reactivity, and synthetic efficiency. Halogenated indoles are indispensable building blocks in medicinal chemistry, serving as versatile precursors for a multitude of cross-coupling reactions to construct complex molecular architectures. This guide provides an objective comparison of the cost-effectiveness of fluoro-, chloro-, bromo-, and iodoindole starting materials, supported by experimental data from the literature, to inform strategic decisions in drug discovery and development.
The utility of a halogenated indole is intrinsically tied to its reactivity in widely-used palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The nature of the halogen atom dictates the C-X bond strength (F > Cl > Br > I), which in turn influences the ease of oxidative addition to the palladium catalyst, a key step in these transformations. This guide dissects the interplay between starting material cost and reactivity to provide a comprehensive analysis of the overall cost-effectiveness of each class of halogenated indole.
At a Glance: Cost and Reactivity of 5-Halogenated Indoles
The following table summarizes the approximate cost of commercially available 5-halogenated indoles and the general reactivity trend observed in common palladium-catalyzed cross-coupling reactions.
| Halogenated Indole | Approximate Cost (USD/gram) | General Reactivity Trend in Cross-Coupling |
| 5-Fluoroindole | $5.87 - $66.80[1][2] | Lowest |
| 5-Chloroindole | $7.08 - $61.12[3][4][5] | Low |
| 5-Bromoindole | $8.15 - $9.00[6][7] | High |
| 5-Iodoindole | $18.15 - $18.53[8][9] | Highest |
Note: Prices are based on publicly available data from various chemical suppliers for research-grade quantities and are subject to change. Bulk pricing may differ significantly.
Performance in Key Cross-Coupling Reactions: A Comparative Analysis
The cost-effectiveness of a halogenated indole is not solely determined by its purchase price but is significantly influenced by its performance in chemical reactions. Higher reactivity can translate to lower catalyst loadings, milder reaction conditions, and higher yields, ultimately reducing the overall cost of a synthetic step.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The reactivity of the halogenated indole is a critical factor for the success of this transformation.
Comparative Yields in Suzuki-Miyaura Coupling
| Halogenated Indole | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | [10] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(PCy₃)₂ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | [10] |
| 5-Bromo-1-ethyl-1H-indazole* | N-Boc-2-pyrroleboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | [10] |
Note: Data for a bromo-indazole is used as a proxy for bromoindole to demonstrate catalyst system effects. Direct comparative studies across all four haloindoles under identical conditions are limited in the literature.
Generally, iodo- and bromoindoles are highly reactive in Suzuki couplings, often proceeding to high yields with standard palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂. Chloroindoles are more challenging substrates and typically require more sophisticated and often more expensive catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), to achieve comparable yields. Fluoroindoles are the least reactive and their use in Suzuki couplings is less common, often requiring specialized conditions.
Heck Reaction
The Heck reaction couples the halogenated indole with an alkene. The reactivity trend of the halogenated indoles in this reaction is similar to that in the Suzuki coupling.
Comparative Yields in Heck Reaction
| Halogenated Indole | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 5-Iodoindole | Acrylic Acid | Na₂PdCl₄ | Na₂CO₃ | CH₃CN/H₂O | 150 (MW) | 15 | 95 | [11] |
| 5-Bromoindole | Acrylic Acid | Na₂PdCl₄ / ˢSPhos | Na₂CO₃ | CH₃CN/H₂O | 150 (MW) | 30 | 85 | [11] |
| 5-Chloroindole | Acrylic Acid | Na₂PdCl₄ / ˢSPhos | Na₂CO₃ | CH₃CN/H₂O | 150 (MW) | 30 | No Reaction | [11] |
As the data indicates, iodo- and bromoindoles are excellent substrates for the Heck reaction, providing high yields under relatively mild conditions. In some cases, these reactions can even proceed without a phosphine ligand. Chloroindoles, however, are generally unreactive under these conditions and require more forcing conditions and specialized catalysts. The C-F bond of fluoroindoles is typically too strong to be reactive in standard Heck reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The choice of halogen on the indole ring significantly impacts the reaction conditions required.
Comparative Yields in Buchwald-Hartwig Amination
| Halogenated Indole | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | Aniline | Pd₂(dba)₃ / Ligand 4 | LiHMDS | THF | 65 | - | 82 | [9] |
| 5-Bromoindole | Morpholine | Pd₂(dba)₃ / Ligand 4 | LiHMDS | THF | 65 | - | 91 | [9] |
| 6-Chloroindole | Piperidine | Pd₂(dba)₃ / Ligand 1* | LiHMDS | THF | 65 | - | 72 | [9] |
Note: Ligand 1 is a biaryl monophosphine ligand, and Ligand 4 is a more electron-rich biaryl monophosphine ligand from the Buchwald group. This data highlights the need for different ligands for different haloindoles.
Similar to other cross-coupling reactions, bromoindoles are more reactive than chloroindoles in Buchwald-Hartwig aminations. Successful coupling of chloroindoles often necessitates the use of specialized and costly bulky phosphine ligands, commonly known as Buchwald ligands. While fluoroindoles can undergo C-N coupling, it is typically in the context of nucleophilic aromatic substitution rather than palladium-catalyzed amination, and often requires harsh conditions.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative procedures for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions adapted from the literature.
General Protocol for Suzuki-Miyaura Coupling of a Haloindole
Materials:
-
Haloindole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the haloindole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Heck Reaction of a Haloindole
Materials:
-
Haloindole (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol)
-
Ligand (if necessary, e.g., P(o-tol)₃, 0.04 mmol)
-
Base (e.g., Et₃N, 2.0 mmol)
-
Solvent (e.g., DMF, 5 mL)
Procedure:
-
In a sealed tube, combine the haloindole, palladium catalyst, and ligand (if used).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the solvent, alkene, and base via syringe.
-
Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Haloindole
Materials:
-
Haloindole (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol)
-
Ligand (e.g., XPhos, 0.04 mmol)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Solvent (e.g., Toluene, 5 mL)
Procedure:
-
To a glovebox, add the palladium precatalyst, ligand, and base to a Schlenk tube.
-
Add the solvent, followed by the haloindole and the amine.
-
Seal the tube, remove it from the glovebox, and heat the mixture to 80-110 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography.
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a cross-coupling reaction and a decision-making flowchart for selecting the most cost-effective halogenated indole.
References
- 1. chemimpex.com [chemimpex.com]
- 2. goldbio.com [goldbio.com]
- 3. 5-Chloroindole 98 17422-32-1 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. goldbio.com [goldbio.com]
- 6. 5-Bromoindole 99.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. 5-Bromoindole min 97% 5 Grams | eBay [ebay.com]
- 8. 5-碘吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 5-Iodoindole, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Analysis of Transition States in Indole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis. Transition metal-catalyzed coupling reactions have emerged as powerful tools for the functionalization of indoles, enabling the construction of complex molecular architectures. Understanding the underlying reaction mechanisms, particularly the energetics of the transition states, is crucial for catalyst design, reaction optimization, and the prediction of product selectivity. This guide provides a comparative overview of the computational analysis of transition states in indole coupling reactions, with a focus on palladium, rhodium, and nickel catalysts.
Data Presentation: A Comparative Look at Activation Energies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of catalytic reactions. By calculating the potential energy surface, researchers can identify transition states and determine the activation energies (ΔG‡) for key elementary steps. This quantitative data provides insights into the rate-determining steps and the factors controlling catalytic efficiency.
| Catalyst System | Reaction Type | Key Mechanistic Step | Calculated Activation Energy (ΔG‡) in kcal/mol |
| Palladium (Pd) | Enantioselective Carbene Insertion into C3-H of Indole | Enol Formation | 19.1[1] |
| Asymmetric Dearomatizative Diarylation of Indoles | C-C Reductive Elimination (unassisted) | 24.3[2] | |
| Asymmetric Dearomatizative Diarylation of Indoles | C-C Reductive Elimination (ligand-assisted) | 16.5[2] | |
| Rhodium (Rh) | Carbene Insertion into C3-H of Indole | [1][2]-Proton Shift | 10.3 |
| Remote C-H Alkylation of Indoles | Friedel-Crafts attack at C6 | 12.0 | |
| Nickel (Ni) | Amidation of Esters (proxy for C-X coupling) | Oxidative Addition | 20.4 |
| Oxidative Cycloaddition of Aromatic Amides with Alkynes | C-N Reductive Elimination | 13.7 |
Note: The presented activation energies are for different indole coupling reactions and, in the case of Ni, for analogous coupling reactions. Direct comparison of catalytic efficiency should be made with caution. The data highlights the range of energy barriers for key mechanistic steps in each catalytic system.
Experimental and Computational Protocols
The accuracy and reliability of computational analyses are intrinsically linked to the rigor of the employed methodologies. Below are generalized protocols for the experimental kinetic analysis and computational modeling of transition states in indole coupling reactions, synthesized from best practices in the field.
Experimental Protocol: Kinetic Analysis
Kinetic studies are essential for validating computational models and understanding the reaction mechanism. A common method for determining reaction orders and rate constants is the use of in situ monitoring techniques like 1H-NMR spectroscopy.
A. General Procedure for Kinetic Studies using 1H-NMR:
-
Preparation of Stock Solutions: Prepare stock solutions of the indole substrate, the coupling partner (e.g., diazo compound, aryl halide), the catalyst precursor, and any additives or internal standards in a deuterated solvent (e.g., CDCl3, C6D6).
-
Reaction Setup: In an NMR tube, combine the stock solutions of the indole, coupling partner, and internal standard. The catalyst solution is typically kept separate and injected at the start of the experiment.
-
Data Acquisition: Place the NMR tube in the spectrometer, which has been pre-heated or cooled to the desired reaction temperature. Acquire 1H-NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals of the starting materials and products relative to the internal standard to determine their concentrations over time. Plot the concentration data to determine the reaction order with respect to each component and calculate the rate constants.
Computational Protocol: Transition State Analysis using DFT
DFT calculations are the workhorse for studying reaction mechanisms and locating transition states.
A. General Computational Methodology:
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Functional and Basis Set Selection: Choose an appropriate DFT functional and basis set. A common combination for transition metal catalysis is the B3LYP functional with a mixed basis set, such as LANL2DZ for the metal atom and 6-31G(d,p) for all other atoms. More modern functionals like M06 or ωB97X-D can also be employed, often providing better accuracy for non-covalent interactions.
-
Geometry Optimization: Perform geometry optimizations of all reactants, intermediates, transition states, and products. For transition state searches, use an initial guess structure and employ algorithms like the Berny algorithm (OPT=TS).
-
Frequency Calculations: Perform frequency calculations on all optimized structures to confirm their nature. Reactants and products should have zero imaginary frequencies, while a transition state should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the correct reactant and product, perform an IRC calculation. This traces the reaction path downhill from the transition state to the corresponding minima.
-
Energy Calculations: Calculate the Gibbs free energies (G) of all species to determine the activation free energies (ΔG‡) and reaction free energies (ΔGrxn). Solvation effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).
Mandatory Visualization
Visualizing the complex relationships in catalytic cycles and computational workflows is essential for clear communication and understanding.
References
- 1. A combined experimental and computational study reveals a crossover between conventional cross-coupling and carbene insertion pathways in a Pd catalyz ... - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00777A [pubs.rsc.org]
- 2. Palladium-catalyzed intermolecular asymmetric dearomatizative arylation of indoles and benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
comparison of different boronic acids in Suzuki coupling with 1-Boc-3-Bromo-5-methoxyindole
For researchers engaged in the synthesis of complex indole derivatives, particularly in the field of drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds. This guide provides a comparative overview of the performance of various boronic acids in the Suzuki coupling with 1-Boc-3-bromo-5-methoxyindole, a common intermediate in the synthesis of biologically active molecules. The selection of the boronic acid coupling partner is critical as it directly influences reaction efficiency, yield, and the diversity of the resulting 3-substituted indole library.
The following sections present a summary of expected yields based on the electronic and steric nature of the boronic acid, a generalized experimental protocol, and a workflow diagram for this transformation.
Performance Comparison of Boronic Acids
The success of the Suzuki coupling of this compound is highly dependent on the nature of the boronic acid used. The table below summarizes the expected yields for different classes of boronic acids based on published data for similar substrates. The use of a Boc protecting group on the indole nitrogen is crucial for preventing potential side reactions.
| Boronic Acid Type | Example Boronic Acid | Expected Yield (%) |
| Electron-Rich Aryl | 4-Methoxyphenylboronic acid | 85-95 |
| Electron-Neutral Aryl | Phenylboronic acid | 80-90 |
| Electron-Poor Aryl | 4-Cyanophenylboronic acid | 70-85 |
| Sterically Hindered Aryl | 2-Methylphenylboronic acid | 60-75 |
| Heteroaryl (5-membered) | Thiophene-2-boronic acid | 75-90 |
| Heteroaryl (6-membered) | Pyridine-3-boronic acid | 70-85 |
Note: Yields are estimates based on typical Suzuki-Miyaura reaction conditions and may vary depending on the specific catalyst system, base, solvent, and temperature used.
Electron-donating groups on the arylboronic acid generally lead to higher yields, while electron-withdrawing and sterically hindering groups can decrease the reaction efficiency. Heteroarylboronic acids are also effective coupling partners, providing access to a wider range of chemical diversity.
Generalized Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic boronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acids to achieve optimal results.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the boronic acid, and the base.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the reaction vessel under a counterflow of inert gas.
-
Add the degassed solvent mixture to the vessel via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted indole.
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: Generalized workflow for the Suzuki coupling reaction.
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
validation of synthetic routes to complex indole-containing molecules
For Researchers, Scientists, and Drug Development Professionals
The intricate, heptacyclic structure of (–)-strychnine, a potent neurotoxin, has long served as a benchmark for the advancement of synthetic organic chemistry. Since Woodward's landmark total synthesis in 1954, numerous strategies have been developed to conquer this complex indole alkaloid. This guide provides a comparative analysis of three prominent modern synthetic routes to (–)-strychnine, developed by the research groups of Vanderwal, Shibasaki, and Overman. We present a quantitative comparison of their efficiency, detailed experimental protocols for their key transformations, and visual representations of their synthetic logic and the molecule's mechanism of action.
Performance Comparison
The efficiency of a total synthesis is a critical factor, measured by parameters such as overall yield, step count (longest linear sequence), and, for asymmetric syntheses, the enantiomeric excess (e.e.). The following table summarizes these key metrics for the Vanderwal, Shibasaki, and Overman syntheses of (–)-strychnine.
| Synthetic Route | Longest Linear Sequence (Steps) | Overall Yield (%) | Enantiomeric Excess (%) | Key Strategy |
| Vanderwal (2011) | 6 | Not explicitly stated | Racemic | Zincke Aldehyde Intramolecular Diels-Alder |
| Shibasaki (2002) | 31 | Not explicitly stated | >99 | Catalytic Asymmetric Michael Reaction |
| Overman (1993) | 24 | ~3 | >99 | Aza-Cope Rearrangement/Mannich Cyclization |
Experimental Protocols
Detailed methodologies for the pivotal steps in each synthesis are provided below. These protocols are adapted from the original publications and are intended for informational purposes.
Vanderwal Synthesis: Intramolecular Diels-Alder of a Zincke Aldehyde
This key step rapidly constructs the core carbocyclic framework of strychnine.
Procedure: To a solution of the tryptamine-derived Zincke aldehyde in a suitable solvent, a base such as potassium tert-butoxide is added. The reaction mixture is then heated to facilitate the intramolecular [4+2] cycloaddition. The resulting cycloadduct is then carried forward after appropriate workup and purification.
Shibasaki Synthesis: Catalytic Asymmetric Michael Reaction
This reaction establishes the crucial stereochemistry early in the synthetic sequence.[1]
Procedure: In a typical procedure, cyclohexenone is reacted with dimethyl malonate in the presence of a catalytic amount of an aluminium-lithium-bis(binaphthoxide) (ALB) complex. The reaction is performed at low temperatures in a suitable solvent like toluene. The reaction proceeds with high enantioselectivity to afford the corresponding Michael adduct, which is a key chiral building block for the synthesis.[1]
Overman Synthesis: Aza-Cope Rearrangement/Mannich Cyclization Cascade
This elegant cascade reaction efficiently assembles the bridged polycyclic core of the molecule.
Procedure: The substrate, a suitably functionalized aminocyclopentene derivative, is treated with paraformaldehyde and a mild acid catalyst in a solvent such as acetonitrile at elevated temperatures. This initiates a tandem sequence involving an aza-Cope rearrangement followed by an intramolecular Mannich cyclization to furnish the pentacyclic core of strychnine with excellent stereocontrol.
Visualizing the Strategies and Mechanism
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes and the mechanism of action of strychnine.
Synthetic Workflow: Vanderwal Route
Caption: Vanderwal's convergent approach to strychnine.
Synthetic Workflow: Shibasaki Route
Caption: Shibasaki's enantioselective synthesis of strychnine.
Synthetic Workflow: Overman Route
Caption: Overman's asymmetric synthesis via a key cascade reaction.
Mechanism of Action: Strychnine at the Glycine Receptor
Caption: Strychnine's antagonistic action at the glycine receptor.
References
comparative analysis of C-H activation versus cross-coupling for indole functionalization
A Comparative Guide to Indole Functionalization: C-H Activation vs. Cross-Coupling
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] The ability to precisely and efficiently modify this privileged heterocycle is paramount for Structure-Activity Relationship (SAR) studies and the development of novel molecular entities.[4] For decades, traditional cross-coupling reactions have been the workhorse for this purpose. However, the last twenty years have seen the meteoric rise of C-H activation, a strategy that offers a more direct and atom-economical approach to functionalization.[5]
This guide provides a comprehensive comparative analysis of these two powerful methodologies. We will dissect their core principles, weigh their strategic advantages and inherent limitations, and provide the experimental details necessary for researchers to make informed decisions in their synthetic campaigns. Our focus is not merely on protocols, but on the causality behind experimental choices, empowering you to troubleshoot and innovate.
The Established Workhorse: Traditional Cross-Coupling
Cross-coupling reactions, exemplified by the Nobel Prize-winning Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are foundational in modern synthesis.[4] Their application to indole functionalization relies on a straightforward and powerful logic: the regioselective installation of a functional handle (typically a halogen) on the indole core, which then serves as a specific site for coupling with a suitable partner.
Core Principle and Mechanism
The strategy involves the palladium-catalyzed reaction between a pre-functionalized indole (an organohalide) and an organometallic reagent (e.g., a boronic acid in the Suzuki coupling).[6] The regioselectivity of the final product is dictated entirely by the initial position of the halide on the indole ring.
The catalytic cycle for the Suzuki-Miyaura reaction, a frequently used method, proceeds through three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the halo-indole.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, a step that requires activation by a base.[7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Advantages and Limitations
The primary advantage of cross-coupling is its predictability and reliability . The site of functionalization is pre-determined, making it a robust method for targeted synthesis. It boasts a broad substrate scope and high functional group tolerance, which is critical in complex molecule synthesis.[4]
However, the strategy's main drawback lies in its poor atom and step economy .[8][9] The need for pre-functionalization adds steps to the overall synthetic sequence, generating stoichiometric byproducts and increasing waste. The synthesis of the required halo-indoles can sometimes involve harsh conditions or require multi-step procedures.
Supporting Experimental Data
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of 5-bromoindole, a common starting material.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | [10] |
| Pd(PPh₃)₄ | K₂CO₃ | Dimethoxyethane/H₂O | 80 | 4 | 22-75 | [10] |
| NiCl₂(PCy₃)₂ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | [10] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Acetonitrile/H₂O | 37 | 18 | High | [6] |
Experimental Protocol: Suzuki Coupling of N-Boc-5-bromoindole
This protocol provides a reliable starting point. The choice to protect the indole nitrogen (e.g., with a Boc group) is a critical experimental decision, as it often prevents side reactions like debromination and improves catalyst stability and reaction yields.[11]
Step-by-Step Methodology: [11][12]
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-5-bromoindole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent catalyst degradation.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Bubble argon through the solvent mixture for 10-15 minutes prior to addition. Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv) under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously overnight.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-arylindole product.
The Modern Challenger: Direct C-H Activation
Transition-metal catalyzed C-H activation has emerged as a transformative approach, offering the potential to construct C-C and C-X bonds without the need for pre-functionalized starting materials.[13][14] This strategy targets the native C-H bonds of the indole ring directly, representing a paradigm shift in synthetic efficiency.[15]
Core Principle and Mechanism
The core idea is to use a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) to cleave a specific C-H bond and replace the hydrogen with a new functional group.[16] Unlike cross-coupling, this method avoids the synthesis of organometallic reagents and the disposal of halide waste salts.
The mechanism often involves an electrophilic palladation pathway for electron-rich heterocycles like indole.[17][18] The catalyst, typically a Pd(II) species, coordinates to the indole and cleaves a C-H bond to form a palladacycle intermediate. This intermediate then reacts with the coupling partner. An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) formed after product release.[19]
Advantages and Limitations
The most significant advantage of C-H activation is its superior atom and step economy .[13][14][20] By eliminating the pre-functionalization step, it shortens synthetic routes, reduces waste, and lowers costs.[15] It also opens up avenues for functionalizing C-H bonds at positions that are challenging to access via traditional methods, such as the C4-C7 positions of the benzene portion of the indole ring.[5][21][22]
However, the primary challenge is controlling regioselectivity .[13][23] An indole molecule has multiple C-H bonds with varying, but often similar, reactivities. The inherent electronic preference is for reaction at the C3 position, followed by C2.[13] To overcome this, chemists often employ a directing group strategy, where a group is temporarily installed (usually on the indole nitrogen) to steer the catalyst to a specific, often less reactive, C-H bond (e.g., C2 or C7).[13][16][24]
Supporting Experimental Data
The following table shows representative conditions for the direct C2-arylation of N-substituted indoles.
| Catalyst | Ligand | Oxidant / Additive | Base | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | None | Ag₂CO₃ | K₂CO₃ | 120 | Good | [18] |
| Pd(OAc)₂ | P(o-tol)₃ | Cu(OAc)₂ | CsOAc | 140 | Good | [25] |
| Pd(TFA)₂ | 3-NO₂-Pyridine | AgOAc | K₂CO₃ | 100 | High | [18] |
Experimental Protocol: Direct C2-Arylation of 1-Methylindole
This protocol is representative of a directing-group-free C-H arylation at the C2 position. The choice of base and additives is critical for success, as they can influence the rate-determining step and catalyst stability.[18][25]
Step-by-Step Methodology: [25]
-
Preparation: In a sealable reaction tube, combine 1-methylindole (1.0 equiv), the aryl iodide (1.5 equiv), cesium acetate (CsOAc, 2.0 equiv), and Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or DMA.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 120-140 °C. Stir the reaction for 12-24 hours.
-
Monitoring: Allow the reaction to cool and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter the mixture through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate and purify the resulting crude oil by flash column chromatography to isolate the 2-arylindole product.
Head-to-Head Comparison: C-H Activation vs. Cross-Coupling
| Feature | Traditional Cross-Coupling | Direct C-H Activation |
| Core Principle | Coupling of a pre-functionalized substrate (e.g., Ar-X) with an organometallic reagent (e.g., Ar'-M). | Direct conversion of a C-H bond to a C-C or C-X bond. |
| Starting Materials | Halo-indoles, Indole-triflates, Indole-boronic acids. | Native, unfunctionalized indoles. |
| Regioselectivity | Excellent & Predictable. Determined by the position of the pre-installed functional group. | Challenging. Governed by intrinsic electronic/steric factors or controlled by directing groups.[23][26][27] |
| Atom & Step Economy | Lower. Requires extra steps for pre-functionalization, generating stoichiometric waste.[8][14] | Higher. Eliminates pre-functionalization steps, leading to shorter routes and less waste.[13][15][20] |
| Substrate Scope | Very Broad. Well-established for a vast array of coupling partners and functional groups. | Good but often more limited. Can be sensitive to sterics and electronics; directing groups may limit scope. |
| Key Reagents | Palladium Catalyst, Ligand, Base, Organometallic Reagent. | Transition Metal Catalyst, Oxidant, often a Directing Group. |
| Waste Generation | Halide salts, boronic acid byproducts. | Byproducts from the oxidant and directing group removal (if applicable). |
| Industrial Viability | Heavily used in pharmaceutical manufacturing due to robustness and reliability.[4] | Growing interest, but challenges in selectivity, catalyst loading, and oxidant use can be barriers to scale-up.[20] |
Future Outlook: A Synergistic Future
Neither methodology is poised to render the other obsolete. Instead, the future of indole functionalization lies in leveraging the strengths of both.
-
For C-H Activation, the frontiers are in developing cheaper, earth-abundant 3d metal catalysts (Fe, Co, Ni), designing removable or transient directing groups, and creating catalyst systems that operate under milder conditions without stoichiometric oxidants.[15] Metal-free C-H activation strategies are also a burgeoning area of research.[28]
-
For Cross-Coupling, innovation continues with the development of more active catalysts and ligands that enable reactions at lower temperatures, reduce catalyst loadings, and expand the scope to include more challenging or previously incompatible coupling partners.
The true power for future drug development professionals will be the synergistic use of these techniques. A synthetic route might employ a regioselective C-H activation to install a functional group at a previously inaccessible position, followed by a robust and predictable cross-coupling reaction to build out molecular complexity. This intelligent combination of directness and reliability will undoubtedly accelerate the discovery of next-generation therapeutics and materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances on Direct Functionalization of Indoles in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances on the C2-Functionalization of Indole via Umpolung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. jocpr.com [jocpr.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. soc.chim.it [soc.chim.it]
- 14. C–H Activation: Toward Sustainability and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Green strategies for transition metal-catalyzed C–H activation in molecular syntheses - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00727K [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. [PDF] Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole | Semantic Scholar [semanticscholar.org]
- 23. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. jiaolei.group [jiaolei.group]
- 27. scispace.com [scispace.com]
- 28. Imine induced metal-free C–H arylation of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 1-Boc-3-Bromo-5-methoxyindole: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. 1-Boc-3-bromo-5-methoxyindole, a halogenated organic compound, requires specific procedures for its safe disposal. This guide provides essential, step-by-step instructions for its proper waste management, from initial handling to final disposal.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE) is mandatory. A standard PPE ensemble for handling this compound includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Segregation and Storage of Waste
Proper segregation of chemical waste is the first and most critical step in the disposal process. As a brominated organic compound, this compound is classified as a halogenated organic waste .
Key Waste Segregation Principles:
-
Dedicated Waste Container: Use a designated, clearly labeled, and leak-proof container for all this compound waste. The container should be labeled "Halogenated Organic Waste" and should list this compound as a component.
-
Avoid Mixing: Never mix halogenated organic waste with other waste streams, such as non-halogenated solvents, strong acids or bases, or heavy metal waste. Incompatible materials can lead to dangerous chemical reactions.
-
Incompatible Materials: This compound is expected to be incompatible with strong oxidizing agents. Ensure that waste containing this compound does not come into contact with such materials.
Decontamination and Spill Management
In the event of a spill, immediate action is necessary to contain and clean the affected area.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: If the spill is large or occurs outside of a fume hood, evacuate the immediate area and ensure adequate ventilation.
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated halogenated waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials, including wipes and gloves, must be disposed of as halogenated organic waste.
Disposal Workflow
The disposal of this compound must be handled by a licensed hazardous waste disposal company. The following workflow outlines the necessary steps from waste generation to final disposal.
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Boc-3-Bromo-5-methoxyindole
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 1-Boc-3-Bromo-5-methoxyindole, ensuring that your work is not only groundbreaking but also conducted with the highest safety standards.
Chemical Profile:
-
Compound Name: this compound
-
Molecular Formula: C₁₄H₁₆BrNO₃
-
Structure: A brominated indole derivative, indicating the need for specific handling procedures due to its potential reactivity and toxicity.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles.[1][2] |
| Hand | Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[3] Regularly inspect gloves for any signs of degradation or perforation and replace them as needed. |
| Body | A laboratory coat or a chemical-resistant apron must be worn to protect against skin contact.[1] For larger quantities or in case of a significant spill risk, a chemical-resistant suit is advised. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder outside of a certified chemical fume hood or glovebox.[1][4] The specific type of respirator should be chosen based on the potential for airborne concentration. |
Operational Plan: Safe Handling Protocol
Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Always handle this compound within a certified chemical fume hood or a glovebox to minimize inhalation exposure.[5][6]
-
Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[7]
-
Before starting any work, verify that all necessary PPE is available and in good condition.
2. Weighing and Transferring:
-
When weighing the solid compound, do so in a fume hood or on a balance with a draft shield.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.
-
If transferring the compound to a reaction vessel, do so carefully to prevent spills. For air- or moisture-sensitive reactions, use techniques such as a Schlenk line or a glovebox.[6]
3. Dissolving the Compound:
-
When dissolving the solid, add the solvent to the compound slowly and in a controlled manner.
-
Be aware of any potential exothermic reactions, especially when using reactive solvents.
4. Running the Reaction:
-
Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.
-
Ensure that the reaction setup is secure and properly clamped.
5. Work-up and Purification:
-
Follow standard laboratory procedures for reaction work-up and purification, always wearing the appropriate PPE.
-
Handle all waste generated during this process as hazardous waste.
Disposal Plan: Managing Halogenated Waste
As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste.[8][9]
-
Segregation: Collect all waste containing this compound in a designated, clearly labeled, and sealed container for halogenated organic waste.[8][9][10] Do not mix with non-halogenated waste streams.[11]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste mixture.[9]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[9]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[12]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][13] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][13] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[7][13] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.
-
Spill: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For a large spill, evacuate the area and contact your EHS office.[9]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. epa.gov [epa.gov]
- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. Safely handling air-sensitive products [cleanroomtechnology.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. fishersci.com [fishersci.com]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
